molecular formula C3H7Cl2NO2 B555686 beta-Chloro-D-alanine hydrochloride CAS No. 51887-88-8

beta-Chloro-D-alanine hydrochloride

Cat. No.: B555686
CAS No.: 51887-88-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-HSHFZTNMSA-N
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Description

Beta-Chloro-D-alanine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7Cl2NO2 and its molecular weight is 160 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-Amino-3-chloropropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474817
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51887-88-8
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Chloro-D-alanine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of beta-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest within the scientific community for its potent and specific inhibitory action against key bacterial enzymes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its mechanism of action, and established experimental protocols for its study. The information is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug discovery, facilitating further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and handling.

Table 1: Chemical Identifiers and Formula
PropertyValue
IUPAC Name (2R)-2-amino-3-chloropropanoic acid hydrochloride
CAS Number 51887-88-8[1]
Molecular Formula C₃H₇Cl₂NO₂[1]
Linear Formula C₃H₆NO₂Cl · HCl
SMILES String Cl.N--INVALID-LINK--C(O)=O[2]
InChI Key IENJPSDBNBGIEL-HSHFZTNMSA-N[2]
Table 2: Physical and Chemical Properties
PropertyValueReference
Molecular Weight 160.00 g/mol [1]
Appearance White to off-white solid powder[1]
Melting Point 155-157 °C[3]
Solubility Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) (requires sonication)[1]
Storage Temperature -20°C, sealed, away from moisture[1]
Stability Stable under normal conditions. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial activity of beta-chloro-D-alanine stems from its ability to irreversibly inhibit two key pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall: Alanine Racemase (Alr) and D-amino Acid Transaminase (Dat) .[5][6]

Inhibition of Alanine Racemase

Alanine racemase catalyzes the conversion of L-alanine to D-alanine, providing the essential D-alanine monomer for the pentapeptide side chains of peptidoglycan. beta-Chloro-D-alanine acts as a suicide substrate for this enzyme.

Alanine_Racemase_Inhibition cluster_enzyme Alanine Racemase Active Site cluster_substrate Substrate Interaction cluster_inactivation Enzyme Inactivation PLP Pyridoxal 5'-phosphate (PLP) Enzyme Alanine Racemase BCDA beta-Chloro-D-alanine BCDA->PLP Binds to SchiffBase Schiff Base Intermediate BCDA->SchiffBase Forms Aminoacrylate α-Aminoacrylate Intermediate SchiffBase->Aminoacrylate β-elimination of Cl- InactiveEnzyme Covalently Modified Inactive Enzyme Aminoacrylate->InactiveEnzyme Nucleophilic attack by active site residue

Mechanism of Alanine Racemase Inhibition by beta-Chloro-D-alanine.
Inhibition of D-amino Acid Transaminase

D-amino acid transaminase is another crucial enzyme in D-alanine metabolism. beta-Chloro-D-alanine also acts as an inhibitor of this enzyme, further disrupting the D-alanine pool necessary for cell wall synthesis. The inhibitory mechanism is similar to that of alanine racemase, involving the formation of a reactive intermediate that covalently modifies the enzyme.

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This protocol outlines a common method to determine the inhibitory activity of beta-chloro-D-alanine against alanine racemase. The assay couples the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase-catalyzed reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine

  • NAD⁺

  • This compound

  • Tricine buffer (100 mM, pH 8.5)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of D-alanine, NAD⁺, and beta-chloro-D-alanine in Tricine buffer.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Tricine buffer, NAD⁺, and L-alanine dehydrogenase.

  • Inhibitor Addition: Add varying concentrations of beta-chloro-D-alanine to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add purified alanine racemase to each well to a final concentration that gives a linear reaction rate for at least 15 minutes.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding D-alanine to each well.

  • Data Acquisition: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of beta-chloro-D-alanine and calculate the IC₅₀ value.

Inhibition_Assay_Workflow start Start reagents Prepare Reagents (Buffer, NAD+, L-ADH, Inhibitor) start->reagents plate_prep Add Reaction Mixture and Inhibitor to 96-well Plate reagents->plate_prep enzyme_add Add Alanine Racemase plate_prep->enzyme_add pre_incubate Pre-incubate enzyme_add->pre_incubate start_reaction Initiate Reaction with D-Alanine pre_incubate->start_reaction read_absorbance Measure Absorbance at 340 nm start_reaction->read_absorbance data_analysis Calculate V₀ and % Inhibition read_absorbance->data_analysis end End data_analysis->end

Workflow for the Alanine Racemase Inhibition Assay.
Crystallography Study of beta-Chloro-D-alanine with a Target Enzyme

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to elucidate the molecular basis of inhibition.

General Protocol:

  • Protein Expression and Purification: Express and purify the target enzyme (e.g., alanine racemase) to a high degree of homogeneity.

  • Crystallization Screening: Screen for crystallization conditions of the purified enzyme using various commercially available or in-house prepared screens.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound to the purified protein solution before setting up crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing this compound.

  • Crystal Harvesting and Cryo-protection: Harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (synchrotron or in-house source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the enzyme-inhibitor complex against the experimental data.

  • Structural Analysis: Analyze the final structure to identify the binding mode of beta-chloro-D-alanine, its interactions with active site residues, and the conformational changes in the enzyme upon binding.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound remains a valuable tool for studying bacterial cell wall biosynthesis and a promising lead compound for the development of novel antibacterial agents. Its well-defined mechanism of action and the availability of robust experimental assays make it an excellent candidate for further research. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their research endeavors.

References

An In-Depth Technical Guide to the Research Applications of β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a synthetic amino acid analog that has garnered significant interest in various research fields, most notably for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the primary research applications of β-chloro-D-alanine hydrochloride, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Its utility as a specific enzyme inhibitor in bacteriology is well-documented, and emerging evidence suggests potential applications in neuroscience and cancer research. This document is intended to serve as a detailed resource for researchers and drug development professionals exploring the utility of this compound.

Core Application: Antimicrobial Research

β-Chloro-D-alanine hydrochloride is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of key enzymes essential for the synthesis of the bacterial cell wall, specifically the peptidoglycan layer. This targeted disruption leads to compromised cell integrity and ultimately, bacterial cell death.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall's structural integrity is largely dependent on the peptidoglycan layer, a polymer consisting of sugars and amino acids. D-alanine is a crucial component of the peptide side chains that cross-link the glycan strands. β-Chloro-D-alanine, as an analog of D-alanine, effectively disrupts the incorporation of D-alanine into the peptidoglycan structure by inhibiting the enzymes responsible for its synthesis and utilization.

The key enzymatic targets of β-chloro-D-alanine include:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. Inhibition of alanine racemase depletes the pool of D-alanine available for cell wall synthesis.[1][2]

  • D-amino acid Transaminase (Dat): This enzyme is involved in the synthesis of D-alanine from D-glutamate. β-Chloro-D-alanine acts as a potent inhibitor of this enzyme.[3][4]

  • Glutamate Racemase (MurI): In Mycobacterium tuberculosis, a notable exception, the primary target of β-chloro-D-alanine is not alanine racemase but rather glutamate racemase.[5] This enzyme is responsible for producing the D-glutamate necessary for peptidoglycan synthesis. This specificity makes it a compound of interest for studying mycobacterial cell wall biosynthesis.

The inhibition of these enzymes leads to a reduction in the synthesis of the D-alanine-D-alanine dipeptide, a critical precursor for the pentapeptide side chains of peptidoglycan. This disruption weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition_of_Peptidoglycan_Synthesis cluster_0 Bacterial Cytoplasm cluster_1 Peptidoglycan Synthesis Pathway L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) D-Alanine D-Alanine D-Ala-D-Ala D-Alanyl-D-Alanine D-Alanine->D-Ala-D-Ala beta_Chloro_D_alanine β-Chloro-D-alanine Peptidoglycan_Precursors Peptidoglycan Precursors Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Disruption leads to

Experimental_Workflow_MIC Start Start Prepare_Bacteria Prepare Bacterial Inoculum (e.g., E. coli, B. subtilis) Start->Prepare_Bacteria Inoculate_Plates Inoculate 96-well plates with bacteria and compound dilutions Prepare_Bacteria->Inoculate_Plates Serial_Dilution Serial Dilution of β-Chloro-D-alanine HCl Serial_Dilution->Inoculate_Plates Incubation Incubate at 37°C for 18-24h Inoculate_Plates->Incubation Read_Results Measure Optical Density (OD600) or visual turbidity Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Quantitative Data: Antimicrobial Activity and Enzyme Inhibition

The efficacy of β-chloro-D-alanine hydrochloride has been quantified against various bacterial species and as an inhibitor of specific enzymes.

Bacterial Species Assay Type Parameter Value Reference
Escherichia coliBroth DilutionMICNot specified, but growth inhibited[1][2]
Bacillus subtilisBroth DilutionMICNot specified, but growth inhibited[1][2]
Streptococcus pyogenesBroth DilutionMICNot specified, but growth inhibited[1][2]
Diplococcus pneumoniaeBroth DilutionMICNot specified, but growth inhibited[1][2]
Enzyme Source Organism Inhibition Type Parameter Value Reference
D-amino acid TransaminaseBacillus sphaericusCompetitive (with D-alanine)Ki10 µM[3][4]
Alanine RacemaseE. coli, B. subtilisInactivation% Inhibition90-95%[1][2]
D-glutamate-D-alanine TransaminaseE. coli, B. subtilisInactivation% Inhibition90-95%[1][2]
Glutamate Racemase (MurI)Mycobacterium tuberculosisMechanism-based inactivator--[5]
Experimental Protocols

This protocol outlines the determination of the MIC of β-chloro-D-alanine hydrochloride against a bacterial strain using the broth microdilution method.

Materials:

  • β-Chloro-D-alanine hydrochloride

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of β-chloro-D-alanine hydrochloride in sterile water or an appropriate solvent.

    • Perform a two-fold serial dilution of the stock solution in CAMHB across a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

This protocol describes a general method to assess the inhibition of alanine racemase activity by β-chloro-D-alanine hydrochloride.

Materials:

  • Purified alanine racemase

  • β-Chloro-D-alanine hydrochloride

  • L-alanine (substrate)

  • L-lactate dehydrogenase (coupling enzyme)

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, L-alanine, NADH, and L-lactate dehydrogenase.

  • Pre-incubation with Inhibitor:

    • In separate tubes, pre-incubate the purified alanine racemase with various concentrations of β-chloro-D-alanine hydrochloride for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

  • Monitor Reaction:

    • The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Alanine racemase converts L-alanine to D-alanine, which is then converted to pyruvate by D-amino acid oxidase (if included, or in this case, the reverse reaction of lactate dehydrogenase can be used if D-lactate is the substrate for another coupled reaction). The pyruvate is then reduced to lactate by L-lactate dehydrogenase, consuming NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

Application in Neuroscience Research

The non-chlorinated parent compound, β-alanine, is known to interact with inhibitory neurotransmitter receptors in the central nervous system. Research has shown that β-alanine can act as an agonist at glycine receptors and, to a lesser extent, at GABAA receptors.[6] This activity leads to an increase in chloride conductance, resulting in hyperpolarization of neurons and a decrease in neuronal excitability.

While direct research on β-chloro-D-alanine hydrochloride in neuroscience is limited, its structural similarity to β-alanine suggests it could be a valuable tool compound for probing the structure and function of these inhibitory receptors. Further investigation is warranted to explore its specific effects on neuronal signaling pathways and its potential as a modulator of GABAergic and glycinergic neurotransmission.

Application in Cancer Research

The role of β-chloro-D-alanine hydrochloride in cancer research is an emerging area of investigation. The parent compound, β-alanine, has been shown to have anti-tumor effects in certain cancer cell lines. While specific studies on the chlorinated derivative are not abundant, its ability to interfere with amino acid metabolism suggests a potential mechanism for disrupting the altered metabolic pathways often observed in cancer cells. Further research is needed to determine the cytotoxic effects of β-chloro-D-alanine hydrochloride on various cancer cell lines and to elucidate its mechanism of action in this context.

Conclusion

β-Chloro-D-alanine hydrochloride is a versatile research tool with well-established applications in antimicrobial drug discovery and the potential for broader utility in neuroscience and cancer research. Its specific inhibition of key enzymes in bacterial cell wall synthesis makes it an invaluable compound for studying microbial physiology and for the development of novel antibacterial agents. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the multifaceted applications of this important molecule. As our understanding of its biological activities expands, so too will its potential to contribute to advancements in various fields of biomedical science.

References

Beta-Chloro-D-alanine Hydrochloride: An In-depth Technical Guide to its Role as an Enzyme Inactivator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chloro-D-alanine hydrochloride is a potent, mechanism-based inactivator of several key bacterial enzymes, primarily those dependent on pyridoxal 5'-phosphate (PLP). Its targeted action on enzymes crucial for bacterial cell wall biosynthesis and amino acid metabolism has positioned it as a significant subject of research for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core principles of beta-chloro-D-alanine's function as a suicide inhibitor, its primary enzyme targets, the kinetics of inactivation, and detailed experimental protocols for its study.

Introduction

The rise of antibiotic resistance necessitates the exploration of new antimicrobial strategies. One such strategy is the targeted inactivation of essential bacterial enzymes. Beta-chloro-D-alanine, a synthetic amino acid analogue, functions as a suicide inhibitor, a class of inactivators that are unreactive until processed by the target enzyme's catalytic machinery.[1][2] This inherent specificity makes them attractive candidates for drug development.

This guide will delve into the technical aspects of this compound's action, providing researchers with the foundational knowledge required to investigate its potential further.

Mechanism of Action: Suicide Inhibition

Beta-chloro-D-alanine's inhibitory activity stems from its ability to act as a substrate mimic for PLP-dependent enzymes. The inactivation process can be summarized in the following key steps:

  • Binding to the Active Site: Beta-chloro-D-alanine binds to the active site of the target enzyme, forming a Schiff base with the PLP cofactor.

  • Enzymatic Conversion: The enzyme's catalytic machinery initiates a β-elimination reaction, removing the chlorine atom.

  • Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated amino acid intermediate, specifically an amino-acrylate-Schiff base.[3]

  • Irreversible Covalent Modification: This reactive intermediate then serves as a Michael acceptor, undergoing a nucleophilic attack by a nearby active site residue (often a lysine).[4] This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[5]

This mechanism-based inactivation is highly specific as the reactive species is generated only at the active site of the target enzyme.

Primary Enzyme Targets and Inactivation Kinetics

Beta-chloro-D-alanine has been shown to inactivate several PLP-dependent enzymes. The most well-characterized targets include alanine racemase, D-amino acid transaminase, and, notably in Mycobacterium tuberculosis, glutamate racemase.

Alanine Racemase

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan cell wall in most bacteria, making Alr an attractive target for antibacterial agents.[6] Both D- and L-isomers of beta-chloroalanine have been shown to inhibit bacterial growth by inactivating alanine racemase.[7] The inactivation of alanine racemase from Escherichia coli and Bacillus subtilis by beta-chloro-D-alanine has been reported to be in the range of 90-95%.[8]

D-Amino Acid Transaminase

D-amino acid transaminase (D-AAT) is involved in the synthesis of D-amino acids, which are essential for bacterial cell wall peptidoglycan formation. Beta-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine and inactivates the enzyme through the suicide inhibition mechanism.[3]

Glutamate Racemase

In Mycobacterium tuberculosis, the primary target of beta-chloro-D-alanine has been identified as glutamate racemase (MurI), not alanine racemase.[9] Glutamate racemase provides the D-glutamate necessary for peptidoglycan biosynthesis. This finding highlights the importance of validating enzyme targets in different bacterial species.

Table 1: Quantitative Data on Enzyme Inactivation by Beta-Chloro-D-alanine

EnzymeOrganismInactivatorK_i (µM)k_inact (min⁻¹)Partition Ratio (k_cat/k_inact)Reference
D-Amino Acid TransaminaseBacillus sphaericusβ-chloro-D-alanine10~0.000671500[3][10]
Glutamate Racemase (MurI)Mycobacterium tuberculosisβ-chloro-D-alanine230 ± 500.11 ± 0.01-[9]
Glutamate Racemase (MurI)Bacillus subtilisβ-chloro-D-alanine310 ± 400.20 ± 0.01-[9]

Note: The k_inact for D-Amino Acid Transaminase was estimated from the provided information that the K_inact is about 10 micrometers and the turnover is 1500 before one inactivation event.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of beta-chloro-D-alanine as an enzyme inactivator.

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol utilizes lactate dehydrogenase (LDH) to continuously monitor the production of pyruvate from the racemization of D-alanine to L-alanine, followed by the deamination of L-alanine by L-alanine dehydrogenase (L-AlaDH), or directly from the elimination reaction when using beta-chloro-D-alanine.

Materials:

  • Purified alanine racemase

  • D-alanine or L-alanine (substrate)

  • This compound (inactivator)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.

  • Add the substrate (D-alanine or L-alanine) to the mixture.

  • Initiate the reaction by adding a known concentration of alanine racemase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of this decrease is proportional to the rate of pyruvate formation.[11][12]

  • To study inactivation, pre-incubate the alanine racemase with various concentrations of this compound for different time intervals before adding the substrate to measure the residual enzyme activity.

D-Amino Acid Transaminase Activity Assay

This assay measures the transamination reaction between a D-amino acid and an α-keto acid.

Materials:

  • Purified D-amino acid transaminase

  • D-alanine (amino donor)

  • α-ketoglutarate (amino acceptor)

  • This compound (inactivator)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Method for detecting product formation (e.g., HPLC analysis of glutamate or a coupled assay with glutamate dehydrogenase)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, D-alanine, and α-ketoglutarate.

  • To study inactivation, pre-incubate the D-amino acid transaminase with various concentrations of this compound for different time intervals.

  • Initiate the reaction by adding the pre-incubated enzyme to the reaction mixture.

  • Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

  • Analyze the formation of glutamate using a suitable method.

  • The rate of glutamate formation is proportional to the D-amino acid transaminase activity.

Glutamate Racemase Activity Assay

This protocol measures the conversion of D-glutamate to L-glutamate using a coupled enzyme assay with L-glutamate dehydrogenase.[13]

Materials:

  • Purified glutamate racemase

  • D-glutamate (substrate)

  • This compound (inactivator)

  • L-glutamate dehydrogenase (LGDH)

  • NAD+

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and LGDH in a cuvette.

  • Add the substrate, D-glutamate.

  • To study inactivation, pre-incubate the glutamate racemase with various concentrations of this compound for different time intervals.

  • Initiate the reaction by adding the pre-incubated glutamate racemase to the reaction mixture.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. The rate of this increase is proportional to the rate of L-glutamate formation.[13]

Determination of Inactivation Kinetics (k_inact and K_i)

This protocol outlines the general procedure for determining the kinetic constants of suicide inhibition.[14]

  • Determine the rate of inactivation (k_obs):

    • Pre-incubate the target enzyme at a fixed concentration with various concentrations of this compound.

    • At different time intervals, take aliquots of the incubation mixture and add them to a reaction mixture containing the substrate for the enzyme activity assay (as described in protocols 4.1, 4.2, or 4.3).

    • Measure the residual enzyme activity at each time point.

    • Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative of the slope of this line gives the observed rate of inactivation (k_obs) for that inhibitor concentration.

  • Determine k_inact and K_i:

    • Plot the values of k_obs against the corresponding concentrations of this compound.

    • Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the concentration of the inactivator.

    • The maximal inactivation rate (k_inact) is the Vmax of this plot, and the inhibitor concentration at which the inactivation rate is half-maximal is the K_i.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by the inactivation of enzymes targeted by beta-chloro-D-alanine.

Bacterial_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase (Alr) inactivated by β-chloro-D-alanine D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala L-Glutamate L-Glutamate D-Glutamate D-Glutamate L-Glutamate->D-Glutamate Glutamate Racemase (MurI) inactivated by β-chloro-D-alanine UDP-NAM-L-Ala-D-Glu UDP-NAM-L-Ala-D-Glu D-Glutamate->UDP-NAM-L-Ala-D-Glu UDP-NAM-pentapeptide UDP-NAM-pentapeptide D-Ala-D-Ala->UDP-NAM-pentapeptide UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM UDP-NAM-L-Ala UDP-NAM-L-Ala UDP-NAM->UDP-NAM-L-Ala UDP-NAM-L-Ala->UDP-NAM-L-Ala-D-Glu UDP-NAM-L-Ala-D-Glu->UDP-NAM-pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I Lipid II Lipid II Lipid I->Lipid II Periplasm Lipid II Lipid II->Periplasm Flippase Nascent Peptidoglycan Nascent Peptidoglycan Periplasm->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation Glutamate_Metabolism cluster_transamination Transamination Reactions Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Glutamate Dehydrogenase Glutamate->alpha-Ketoglutarate GABA GABA Glutamate->GABA Glutathione Glutathione Glutamate->Glutathione TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle D-Glutamate D-Glutamate alpha-Ketoglutarate->D-Glutamate D-Amino Acid Transaminase Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate D-Amino Acids D-Amino Acids D-Keto Acids D-Keto Acids D-Amino Acids->D-Keto Acids D-Amino Acid Transaminase inactivated by β-chloro-D-alanine Experimental_Workflow cluster_inactivation Inactivation Kinetics cluster_assay Enzyme Activity Assay Pre-incubation Pre-incubation Activity Assay Activity Assay Pre-incubation->Activity Assay Reaction Mixture Reaction Mixture Pre-incubation->Reaction Mixture Add aliquot of inactivated enzyme Calculate k_obs Calculate k_obs Activity Assay->Calculate k_obs Plot k_obs vs [I] Plot k_obs vs [I] Calculate k_obs->Plot k_obs vs [I] Determine k_inact and K_i Determine k_inact and K_i Plot k_obs vs [I]->Determine k_inact and K_i Enzyme Purification Enzyme Purification Enzyme Purification->Pre-incubation Inhibitor Preparation β-chloro-D-alanine solution Inhibitor Preparation->Pre-incubation Substrate Substrate Substrate->Reaction Mixture Spectrophotometric Reading Spectrophotometric Reading Reaction Mixture->Spectrophotometric Reading Coupling Enzyme (e.g., LDH) Coupling Enzyme (e.g., LDH) Coupling Enzyme (e.g., LDH)->Reaction Mixture Cofactor (e.g., NADH) Cofactor (e.g., NADH) Cofactor (e.g., NADH)->Reaction Mixture Calculate Residual Activity Calculate Residual Activity Spectrophotometric Reading->Calculate Residual Activity Calculate Residual Activity->Activity Assay

References

A Technical Guide to the Inhibition of Alanine Racemase by beta-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of the inhibition of alanine racemase by beta-chloro-D-alanine hydrochloride, a classic example of a mechanism-based or "suicide" inhibitor. We will delve into the molecular mechanism of this irreversible inhibition, present quantitative kinetic data, detail experimental protocols for studying this interaction, and visualize the key pathways involved.

Introduction: The Critical Role of Alanine Racemase in Bacteria

Bacterial cell walls are distinguished by a unique polymer called peptidoglycan, which provides structural integrity and protection from osmotic lysis.[1][2][3][4] A key building block of peptidoglycan is the D-isomer of the amino acid alanine.[5][6][7][8] In most bacteria, the synthesis of D-alanine is catalyzed by the enzyme alanine racemase (Alr, EC 5.1.1.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the interconversion of L-alanine and D-alanine.[4][9][10] The essential nature of D-alanine for bacterial survival, coupled with the absence of a homologous enzyme in eukaryotes, establishes alanine racemase as a prime target for antimicrobial drug development.[5][6][7][10]

Inhibition of alanine racemase leads to a depletion of the D-alanine pool, thereby disrupting peptidoglycan synthesis and ultimately causing cell death.[5][6] One of the well-studied inhibitors of this enzyme is beta-chloro-D-alanine, an amino acid analog that acts as a suicide substrate.[11][12][13]

Mechanism of Inhibition: A Suicide Substrate Approach

Beta-chloro-D-alanine is a mechanism-based inactivator of alanine racemase. This means the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently and irreversibly modifies the enzyme's active site.[7] The process can be broken down into the following key steps:

  • Binding and Schiff Base Formation: Beta-chloro-D-alanine enters the active site of alanine racemase and forms a Schiff base with the PLP cofactor.

  • Alpha-Proton Abstraction: A basic residue in the active site abstracts the alpha-proton from the inhibitor.

  • Beta-Elimination of Chloride: The resulting carbanion is stabilized by the PLP cofactor, which facilitates the elimination of the chloride ion from the beta-carbon, forming a highly reactive amino-acrylate intermediate.

  • Partitioning of the Intermediate: The amino-acrylate intermediate has two potential fates, in a process known as partitioning. It can either be released from the active site and hydrolyze to pyruvate and ammonia (turnover), or it can act as a Michael acceptor and be attacked by a nucleophilic residue in the active site, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.[7]

It is noteworthy that while beta-chloro-D-alanine is a potent inhibitor of alanine racemase in many bacteria, such as E. coli and B. subtilis, in Mycobacterium tuberculosis, its primary target is glutamate racemase (MurI).[7][14][15]

Visualization of the Inhibition Pathway

InhibitionMechanism cluster_0 Enzyme Active Site Alr_PLP Alanine Racemase (Alr) with PLP Schiff_Base Alr-PLP-β-chloro-D-alanine Schiff Base Alr_PLP->Schiff_Base Carbanion Carbanion Intermediate Schiff_Base->Carbanion α-proton abstraction Amino_Acrylate Amino-Acrylate Intermediate Carbanion->Amino_Acrylate β-elimination of Cl- Inactive_Enzyme Covalently Modified Inactive Enzyme Amino_Acrylate->Inactive_Enzyme Nucleophilic Attack (Inactivation) Products Pyruvate + Ammonia Amino_Acrylate->Products Hydrolysis (Turnover) Inhibitor β-Chloro-D-alanine Inhibitor->Schiff_Base Binding

Caption: Mechanism of alanine racemase inactivation by beta-chloro-D-alanine.

Quantitative Data: Kinetics of Inhibition

The efficiency of a suicide inhibitor is often described by its kinetic parameters, including the inactivation rate constant (kinact) and the partition ratio (r), which is the ratio of turnover events to inactivation events.

Enzyme SourceInhibitorkinact (min-1)KI (mM)Partition Ratio (r)Reference
Escherichia coliD-chloroalanine0.331.82600[7]
Bacillus subtilisD-chloroalanine0.331.82600[7]
Pseudomonas striataD-chloroalanine---[9]
Escherichia coliL-chloroalanine---[16]

Note: Specific kinact and KI values for D-chloroalanine with E. coli and B. subtilis alanine racemase were reported to be similar, and the partition ratio was determined to be 2600 for both.[7] Kinetic parameters can vary depending on the experimental conditions.

The Broader Context: Peptidoglycan Biosynthesis

The inhibition of alanine racemase is detrimental to bacteria because it disrupts the intricate pathway of peptidoglycan synthesis. This multi-stage process begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space.

Visualization of the Peptidoglycan Biosynthesis Pathway

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala MurF MurF D_Ala_D_Ala->MurF Ddl->D_Ala_D_Ala UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY MurF->UDP_MurNAc_pentapeptide Lipid_I Lipid I MurG MurG Lipid_I->MurG MraY->Lipid_I Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase MurG->Lipid_II Growing_PG Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Growing_PG->Transpeptidase Transglycosylase->Growing_PG Cross_linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross_linked_PG

Caption: Simplified overview of the bacterial peptidoglycan biosynthesis pathway.

Experimental Protocols

Expression and Purification of Alanine Racemase

A common method for obtaining alanine racemase for in vitro studies involves recombinant expression in Escherichia coli.

Protocol:

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the alanine racemase gene.[17]

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[17][18]

  • Induction of Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) overnight.[17]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.[17][18]

  • Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, purify the supernatant using nickel-affinity chromatography (e.g., Ni-NTA resin). Elute the protein with an imidazole gradient.[17][18]

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM PLP, 1 mM DTT) and store at -80°C.[19]

Alanine Racemase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the conversion of D-alanine to L-alanine, which is then acted upon by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD+ (e.g., 1 mM), and L-alanine dehydrogenase (e.g., 0.03 units/mL).[18][20]

  • Pre-incubation with Inhibitor: To determine the effect of beta-chloro-D-alanine, pre-incubate the purified alanine racemase with various concentrations of the inhibitor in the reaction buffer for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, D-alanine (e.g., in a concentration range of 0.5-50 mM), to the reaction mixture containing the enzyme (and inhibitor).[18][19]

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C or 37°C) using a spectrophotometer.[18][20]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. For inhibition studies, determine kinetic parameters such as Ki and IC50 by fitting the data to appropriate enzyme inhibition models.

Alanine Racemase Activity Assay (HPLC-Based Method)

This method directly measures the formation of the D- or L-alanine enantiomer by separating them using chiral HPLC.

Protocol:

  • Enzyme Reaction: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium borate, pH 8.5), PLP (e.g., 10 µM), and purified alanine racemase.[10][19]

  • Initiation and Quenching: Initiate the reaction by adding the substrate (L- or D-alanine at various concentrations). At specific time points, quench the reaction by adding a strong acid (e.g., 2 M HCl) or a solvent like methanol.[10][19][21]

  • Neutralization and Derivatization (Optional but common): Neutralize the quenched reaction with a base (e.g., 2 M NaOH).[10][21] For fluorescence detection and better separation, derivatize the amino acids with a reagent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[21]

  • HPLC Analysis: Inject the prepared sample onto a chiral HPLC column (e.g., Nucleosil Chiral-1).[19] Use a mobile phase suitable for enantiomeric separation (e.g., 0.5 mM copper sulfate solution).[19]

  • Detection and Quantification: Detect the separated enantiomers using a UV or fluorescence detector. Calculate the amount of product formed by integrating the peak areas.[17][19]

Visualization of a General Experimental Workflow

ExperimentalWorkflow Start Start: Experimental Design Purification Protein Expression & Purification Start->Purification Assay_Setup Enzyme Assay Setup (Spectrophotometric or HPLC) Purification->Assay_Setup Inhibition_Study Incubation with β-Chloro-D-alanine Assay_Setup->Inhibition_Study Data_Collection Data Collection (Absorbance or Chromatogram) Inhibition_Study->Data_Collection Data_Analysis Kinetic Data Analysis (IC50, Ki, Partition Ratio) Data_Collection->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: A generalized workflow for studying alanine racemase inhibition.

Conclusion

This compound serves as a powerful tool for studying the mechanism of alanine racemase and as a lead compound for the design of more potent and specific inhibitors. Its mode of action as a suicide substrate highlights a sophisticated strategy for enzyme inactivation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate this important antibacterial target. A thorough understanding of the kinetics and mechanism of inhibition is paramount for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to β-Chloro-D-alanine Hydrochloride: A Potent Inhibitor of D-amino Acid Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant attention as a potent inhibitor of key bacterial enzymes, primarily D-amino acid transaminase (D-AAT) and alanine racemase. By targeting the biosynthesis of D-amino acids, which are essential components of the bacterial cell wall peptidoglycan, β-chloro-D-alanine exhibits broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of β-chloro-D-alanine hydrochloride, including its physicochemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways and experimental workflows are presented to facilitate its use in a laboratory setting.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. D-amino acids, particularly D-alanine and D-glutamate, are crucial for the structural integrity of the bacterial cell wall, a feature absent in eukaryotes, making the enzymes involved in their synthesis attractive targets for selective antibacterial therapy.[1] β-Chloro-D-alanine hydrochloride is an irreversible inhibitor that covalently modifies pyridoxal phosphate (PLP)-dependent enzymes involved in D-alanine metabolism, leading to bacterial cell death.[2] This guide delves into the technical details of this compound, providing a valuable resource for researchers in microbiology, biochemistry, and pharmacology.

Physicochemical Properties

β-Chloro-D-alanine hydrochloride is a white to off-white solid powder.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₃H₇Cl₂NO₂[3]
Molecular Weight 160.00 g/mol [3]
CAS Number 51887-88-8[3]
Appearance White to off-white solid[3]
Solubility Water: ≥ 100 mg/mL (625.00 mM)[3]
DMSO: 100 mg/mL (625.00 mM)[3]
Storage -20°C, sealed storage, away from moisture[3]

Mechanism of Action

β-Chloro-D-alanine's primary mechanism of action is the inhibition of enzymes crucial for the synthesis of D-amino acids, which are essential building blocks of the bacterial peptidoglycan cell wall.

Inhibition of D-amino Acid Transaminase (D-AAT)

D-amino acid transaminase (EC 2.6.1.21) is a PLP-dependent enzyme that catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. A key reaction is the synthesis of D-glutamate from D-alanine and α-ketoglutarate. β-Chloro-D-alanine acts as a potent inhibitor of D-AAT from Bacillus sphaericus. It functions as a competitive inhibitor with respect to D-alanine, with a reported inhibition constant (Ki) of 10 µM.[2]

Furthermore, β-chloro-D-alanine also causes a time-dependent, irreversible inactivation of D-AAT. The inactivation constant (Kinact) has been estimated to be approximately 10 µM.[2] The inactivation process involves an α,β-elimination reaction, leading to the formation of a highly reactive α-aminoacrylate intermediate that covalently modifies the enzyme's active site.[2]

Inactivation of Alanine Racemase

Alanine racemase (EC 5.1.1.1) is another critical PLP-dependent enzyme in bacterial cell wall synthesis, responsible for the interconversion of L-alanine and D-alanine. β-Chloro-D-alanine has been shown to inactivate alanine racemase in extracts of Escherichia coli and Bacillus subtilis, with an inhibition of 90-95%.[4][5] This dual inhibition of both D-AAT and alanine racemase effectively shuts down the supply of D-alanine, a critical component of the peptidoglycan pentapeptide side chain.

Disruption of Peptidoglycan Biosynthesis

The inhibition of D-AAT and alanine racemase by β-chloro-D-alanine leads to a depletion of the intracellular pool of D-alanine and D-glutamate. These D-amino acids are essential for the formation of the pentapeptide chain (L-Ala-D-Glu-meso-DAP-D-Ala-D-Ala in many Gram-negative bacteria) that cross-links the glycan strands of peptidoglycan. The disruption of this process weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Peptidoglycan_Biosynthesis_Inhibition Peptidoglycan Biosynthesis Pathway and Inhibition by β-Chloro-D-alanine cluster_cytoplasm Cytoplasm cluster_inhibition cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine Alanine_Racemase Alanine Racemase L_Ala->Alanine_Racemase D_Ala D-Alanine D_AAT D-Amino Acid Transaminase D_Ala->D_AAT Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis D_Ala->Peptidoglycan_synthesis Incorporation D_Glu D-Glutamate D_Glu->Peptidoglycan_synthesis Incorporation alpha_KG α-Ketoglutarate alpha_KG->D_AAT UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_II Lipid II Synthesis UDP_NAM_peptide->Lipid_II Translocation Alanine_Racemase->D_Ala D_AAT->D_Glu Peptidoglycan_synthesis->UDP_NAM_peptide B_Chloro_D_alanine β-Chloro-D-alanine B_Chloro_D_alanine->Alanine_Racemase Inhibition B_Chloro_D_alanine->D_AAT Inhibition Peptidoglycan_layer Peptidoglycan Layer Lipid_II->Peptidoglycan_layer Polymerization & Cross-linking

Caption: Inhibition of Peptidoglycan Biosynthesis by β-Chloro-D-alanine.

Antibacterial Activity

β-Chloro-D-alanine exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The table below summarizes the reported minimum inhibitory concentrations (MICs) for several bacterial species.

Bacterial SpeciesMIC (µg/mL)References
Diplococcus pneumoniaeInhibits growth[4][5]
Streptococcus pyogenesInhibits growth[4][5]
Bacillus subtilisInhibits growth[4][5]
Escherichia coliInhibits growth[4][5]
Staphylococcus aureus300 (in CDM)

Experimental Protocols

D-Amino Acid Transaminase Inhibition Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of β-chloro-D-alanine against D-amino acid transaminase. The assay couples the production of pyruvate from the transamination of D-alanine to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified D-amino acid transaminase

  • β-Chloro-D-alanine hydrochloride

  • D-alanine

  • α-Ketoglutarate

  • Lactate dehydrogenase (LDH) from rabbit muscle

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of D-alanine, α-ketoglutarate, NADH, and PLP in the potassium phosphate buffer.

    • Prepare a stock solution of β-chloro-D-alanine hydrochloride in the same buffer. A range of concentrations should be prepared to determine IC50 or Ki values.

    • Prepare a solution of LDH in the buffer.

    • Prepare a solution of D-amino acid transaminase in the buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

      • 50 mM Potassium phosphate buffer, pH 8.0

      • 30 µM PLP

      • 2 mM α-ketoglutarate

      • 330 µM NADH

      • 2 U/mL LDH

      • Varying concentrations of β-chloro-D-alanine hydrochloride (for inhibition curve) or buffer (for control).

      • D-amino acid transaminase (concentration to be optimized for a linear reaction rate).

  • Initiate Reaction:

    • Initiate the reaction by adding 5 mM D-alanine to each well.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) using the microplate reader. Record data at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For Ki determination, perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

D_AAT_Assay_Workflow Experimental Workflow for D-AAT Inhibition Assay start Start prep_reagents Prepare Reagents: - D-AAT Enzyme - β-Chloro-D-alanine - Substrates (D-Ala, α-KG) - Coupling Enzyme (LDH) - Cofactors (PLP, NADH) - Buffer start->prep_reagents setup_plate Set up 96-well plate with: - Buffer, PLP, α-KG, NADH, LDH - D-AAT Enzyme - Varying concentrations of β-Chloro-D-alanine prep_reagents->setup_plate initiate_reaction Initiate reaction by adding D-alanine setup_plate->initiate_reaction measure_absorbance Monitor decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance analyze_data Calculate initial reaction velocities measure_absorbance->analyze_data determine_inhibition Determine % Inhibition, IC50, and/or Ki values analyze_data->determine_inhibition end End determine_inhibition->end

Caption: Workflow for D-AAT Inhibition Assay.

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of β-chloro-D-alanine hydrochloride against a bacterial strain.

Materials:

  • β-Chloro-D-alanine hydrochloride

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of β-chloro-D-alanine hydrochloride in the growth medium.

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the inhibitor dilutions.

    • Include a positive control well (bacteria without inhibitor) and a negative control well (medium only).

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of β-chloro-D-alanine hydrochloride that completely inhibits visible growth of the bacteria.

Conclusion

β-Chloro-D-alanine hydrochloride is a valuable research tool for studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. Its potent and specific inhibition of D-amino acid transaminase and alanine racemase highlights the vulnerability of the D-amino acid metabolic pathways in bacteria. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, contributing to the ongoing efforts to combat antibiotic resistance.

References

The Inhibitory Effect of β-Chloro-D-alanine Hydrochloride on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of β-chloro-D-alanine hydrochloride as a potent inhibitor of bacterial cell wall synthesis. By targeting key enzymes in the peptidoglycan biosynthesis pathway, namely alanine racemase and D-alanine:D-alanine ligase, this compound effectively disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This document details the biochemical pathways affected, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protection against osmotic stress. A key component of the cell wall in most bacteria is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a multi-step process that represents an excellent target for antimicrobial agents due to its absence in eukaryotes.[1][2][3] β-chloro-D-alanine, a structural analog of D-alanine, is an effective antibacterial agent that exerts its effect by interfering with the early cytoplasmic stages of peptidoglycan synthesis.[4][5][6] This guide will delve into the technical details of its inhibitory action.

Mechanism of Action

β-chloro-D-alanine primarily targets two crucial enzymes in the D-alanine branch of peptidoglycan synthesis: Alanine Racemase (Alr) and, to a lesser extent, D-alanine:D-alanine Ligase (Ddl).[7][8]

2.1. Inhibition of Alanine Racemase (Alr)

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[8] D-alanine is an essential precursor for the synthesis of the D-alanyl-D-alanine dipeptide, a critical component of the peptidoglycan stem peptide.[9]

β-chloro-D-alanine acts as a suicide inhibitor of alanine racemase. The proposed mechanism involves the following steps:

  • β-chloro-D-alanine binds to the active site of alanine racemase.

  • The enzyme initiates a reaction that leads to the elimination of the β-chloro group, forming a highly reactive amino-acrylate intermediate.

  • This intermediate then covalently binds to the PLP cofactor and/or active site residues of the enzyme, leading to its irreversible inactivation.[4][5]

This inactivation of alanine racemase depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis.[4][5] Studies have shown that treatment of E. coli or B. subtilis extracts with β-chloro-D-alanine resulted in 90-95% inhibition of alanine racemase activity.[4][5]

2.2. Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide.[10] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. While the primary target of β-chloro-D-alanine is alanine racemase, some studies suggest it can also inhibit D-alanine:D-alanine ligase, although typically with lower potency.[11]

Quantitative Data on Inhibitory Activity

The efficacy of β-chloro-D-alanine hydrochloride varies among different bacterial species. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Bacterial Growth by β-Chloro-D-alanine

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Reference
Diplococcus pneumoniaeEffective in vivo in mice[4][5]
Streptococcus pyogenesEffective in vivo in mice[4][5]
Bacillus subtilisGrowth inhibited[4][5]
Escherichia coliEffective in vivo in mice[4][5]
Salmonella typhimuriumSynergistic effect with penicillin G[6]

Table 2: Inhibition of Key Enzymes by β-Chloro-D-alanine

EnzymeBacterial SourceInhibitionReference
Alanine RacemaseE. coli, B. subtilis90-95% inhibition[4][5]
D-glutamate-D-alanine transaminaseE. coli, B. subtilis90-95% inhibition[4][5]
D-amino acid transaminaseBacillus sphaericusCompetitive inhibitor (Ki = 10 µM)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of β-chloro-D-alanine on bacterial cell wall synthesis.

4.1. Alanine Racemase Activity Assay

This protocol is adapted from a coupled enzymatic assay.[13]

Principle: The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • D-alanine

  • L-alanine dehydrogenase

  • NAD+

  • Tricine buffer (100 mM, pH 8.5)

  • β-chloro-D-alanine hydrochloride (inhibitor)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase.

  • Add varying concentrations of the inhibitor (β-chloro-D-alanine hydrochloride) to the reaction mixture and pre-incubate with 12 nM alanine racemase for a defined period.

  • Initiate the reaction by adding 2.5 mM D-alanine.

  • Monitor the increase in absorbance at 340 nm (for NADH formation) over time using a microplate reader.

  • Calculate the rate of reaction and determine the inhibitory effect of β-chloro-D-alanine.

4.2. D-alanine:D-alanine Ligase Activity Assay (Malachite Green Assay)

This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[14][15][16]

Principle: The amount of inorganic phosphate released is directly proportional to the D-alanine:D-alanine ligase activity. The phosphate is detected using a malachite green reagent.

Materials:

  • Purified D-alanine:D-alanine ligase (DdlB)

  • D-alanine

  • ATP

  • HEPES buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • (NH₄)₂SO₄ (6.5 mM)

  • KCl (10 mM)

  • Triton X-114 (0.005%)

  • β-chloro-D-alanine hydrochloride (inhibitor)

  • Malachite green reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, (NH₄)₂SO₄, KCl, and Triton X-114.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Add 700 µM D-alanine and purified DdlB enzyme.

  • Initiate the reaction by adding 100 µM ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the color by adding the malachite green reagent.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Determine the amount of phosphate produced from a standard curve and calculate the enzyme activity and inhibition.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasmic Stage cluster_membrane Membrane Stage cluster_periplasm Periplasmic Stage L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala:D-Ala Ligase (Ddl) UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide D_Ala_D_Ala->UDP_MurNAc_Penta MurF Lipid_I Lipid I UDP_MurNAc_Penta->Lipid_I MraY beta_chloro_D_Ala β-Chloro-D-alanine beta_chloro_D_Ala->D_Ala Inhibits Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Figure 1: Inhibition of Peptidoglycan Biosynthesis by β-Chloro-D-alanine.

Alanine_Racemase_Assay cluster_workflow Alanine Racemase Coupled Assay Workflow Start Prepare Reaction Mix (Buffer, NAD+, L-Ala Dehydrogenase) Add_Inhibitor Add β-Chloro-D-alanine Start->Add_Inhibitor Add_Enzyme Add Alanine Racemase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add D-Alanine Pre_Incubate->Add_Substrate Measure_Absorbance Monitor NADH formation (Absorbance at 340 nm) Add_Substrate->Measure_Absorbance Analyze Calculate Inhibition Measure_Absorbance->Analyze

Figure 2: Experimental Workflow for the Alanine Racemase Activity Assay.

Ddl_Assay cluster_workflow D-alanine:D-alanine Ligase Malachite Green Assay Workflow Start Prepare Reaction Mix (Buffer, Salts, Detergent) Add_Inhibitor Add β-Chloro-D-alanine Start->Add_Inhibitor Add_Substrate_Enzyme Add D-Alanine & Ddl Enzyme Add_Inhibitor->Add_Substrate_Enzyme Initiate_Reaction Add ATP Add_Substrate_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 650 nm Stop_Reaction->Measure_Absorbance Analyze Calculate Inhibition Measure_Absorbance->Analyze

Figure 3: Experimental Workflow for the D-alanine:D-alanine Ligase Assay.

Conclusion

β-chloro-D-alanine hydrochloride is a potent inhibitor of bacterial cell wall synthesis, primarily through the irreversible inactivation of alanine racemase. This leads to a depletion of D-alanine, a critical building block of peptidoglycan, ultimately causing bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working on novel antimicrobial strategies targeting the bacterial cell wall. Further investigation into the synergistic effects of β-chloro-D-alanine with other antibiotics, such as β-lactams, may lead to the development of more effective combination therapies to combat antibiotic resistance.[6]

References

An In-depth Technical Guide to the Discovery and Synthesis of beta-Chloro-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent antimicrobial properties and its utility as a tool in studying enzyme mechanisms. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside quantitative data to allow for methodological comparison. Furthermore, this guide visualizes the key signaling pathway inhibitions mediated by this compound using Graphviz (DOT language), offering a clear and concise resource for researchers in the fields of microbiology, enzymology, and drug development.

Discovery and Significance

beta-Chloro-D-alanine emerged as a significant molecule in the early 1970s with the discovery of its potent antibacterial activity. A seminal 1974 paper by Manning et al. detailed the inhibitory effects of both D- and L-isomers of beta-chloroalanine on the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1] This initial research highlighted that the antibacterial action of the D-isomer could be prevented by the presence of D-alanine or D-alanyl-D-alanine, suggesting an interference with cell wall biosynthesis.[1] These findings established beta-chloro-D-alanine as a valuable tool for investigating bacterial cell wall synthesis and as a potential lead for antibiotic development.

The significance of beta-chloro-D-alanine lies in its ability to act as a mechanism-based inhibitor of key bacterial enzymes that are essential for peptidoglycan synthesis, a structure vital for bacterial survival but absent in eukaryotes, making it an attractive target for antimicrobial agents.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on factors such as desired stereospecificity, yield, and available starting materials.

Chemical Synthesis

Chemical synthesis offers a direct route to beta-chloro-D-alanine, often starting from readily available precursors. Two distinct methods are detailed below.

2.1.1. Synthesis from Sodium Aziridine-2-carboxylate

A patented method describes the synthesis of beta-chloroalanine from an aziridine-2-carboxylate salt through reaction with hydrogen chloride.

  • Experimental Protocol:

    • To 84 g of 35% hydrochloric acid, stirred under ice-cooling, 117.9 g of a 32% aqueous solution of sodium aziridine-2-carboxylate is added over 2 hours.

    • The resulting mixture is allowed to react for 22 hours at room temperature.

    • The reaction mixture is then cooled in an ice bath for 5 hours to facilitate precipitation.

    • The precipitated beta-chloroalanine is collected by filtration.

    • The collected solid is washed with a small amount of methanol to yield the final product.

    • The hydrochloride salt can be obtained by standard procedures.

  • Quantitative Data:

    • Yield: 39% (based on sodium aziridine-2-carboxylate)

    • Purity: The product was confirmed to be free of the alpha-chloro-beta-alanine isomer by NMR spectroscopy.

2.1.2. Synthesis from L-Chloropropionic Acid

While this method is for the synthesis of D-alanine, it provides a relevant example of stereospecific synthesis from a chlorinated precursor. A similar approach could be adapted for beta-chloro-D-alanine.

  • Experimental Protocol:

    • 108.5 g (1 mole) of L-chloropropionic acid (96% enantiomeric excess) is dissolved in 160 ml of water.

    • 28 g (0.2 mole) of urotropine and 66.8 g (0.98 mole) of 25% strength aqueous NH3 solution are added, and the mixture is heated to 65°C.

    • 67.5 g (1.0 mole) of 25% strength NH3 solution is metered in at a rate to maintain the pH of the reaction mixture at 6.9. The reaction time is approximately 4 hours.

    • The final product, D-alanine, is isolated after purification.

  • Quantitative Data:

    • Yield: 73%

    • Enantiomeric Excess (ee): >98%

Enzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to beta-chloro-D-alanine, leveraging the catalytic prowess of enzymes like D-amino acid aminotransferases.

2.2.1. Synthesis using D-Amino Acid Aminotransferase

D-amino acid aminotransferases (D-AAT) can catalyze the transfer of an amino group to a keto-acid precursor, or in a reverse reaction, can be used to produce novel D-amino acids. A general conceptual protocol for the synthesis of a D-amino acid using a D-AAT is as follows:

  • Conceptual Experimental Protocol:

    • A reaction mixture is prepared containing the D-amino acid aminotransferase from a suitable source (e.g., Bacillus sp.), a suitable amino donor (e.g., D-glutamate), and the corresponding alpha-keto acid precursor to beta-chloro-D-alanine.

    • The reaction is carried out in a buffered solution at an optimal pH and temperature for the enzyme's activity.

    • The progress of the reaction is monitored using techniques such as HPLC.

    • Upon completion, the enzyme is denatured and removed (e.g., by heat treatment and centrifugation).

    • The product, beta-chloro-D-alanine, is then purified from the reaction mixture using methods like ion-exchange chromatography.

    • The hydrochloride salt is formed by dissolving the purified product in hydrochloric acid and evaporating the solvent.

  • Note: A specific, detailed experimental protocol with quantitative yield and purity for the enzymatic synthesis of beta-chloro-D-alanine was not prominently available in the searched literature, highlighting a potential area for further research and publication.

Data Presentation: Synthesis Methods Comparison

Synthesis Method Starting Material Key Reagents Reported Yield Purity/Stereospecificity Reference
Chemical SynthesisSodium Aziridine-2-carboxylateHydrochloric Acid39%Free of α-isomer (NMR confirmed)Patent EP0078853B1
Chemical Synthesis (Analogous)L-Chloropropionic AcidAmmonia, Urotropine73%>98% eePatent US4962231A[2]
Enzymatic Synthesis (Conceptual)α-keto-β-chloropropionateD-Amino Acid Aminotransferase, D-glutamateNot ReportedHigh (enzyme-dependent)General Enzymatic Method

Mechanism of Action: Enzyme Inhibition

beta-Chloro-D-alanine exerts its antimicrobial effects by acting as a mechanism-based inhibitor of several key bacterial enzymes involved in peptidoglycan synthesis.

Inhibition of D-Amino Acid Transaminase

Purified D-amino acid transaminase from Bacillus sphaericus is inhibited by beta-chloro-D-alanine.[3] The mechanism involves an alpha,beta-elimination of the D-isomer of beta-chloroalanine, which leads to the formation of pyruvate, chloride, and ammonia.[3] During this process, the enzyme's activity is synchronously lost.[3] An alpha-aminoacrylate-Schiff base intermediate is formed after the elimination of the chloride ion, which is a key intermediate that leads to the inactivation of the enzyme.[3]

  • Quantitative Inhibition Data:

    • K_i (competitive inhibitor with D-alanine): 10 µM[3]

    • k_inact (inactivation rate constant): approximately 10 µM[3]

Inhibition of Glutamate Racemase in Mycobacterium tuberculosis

While canonically known as an inhibitor of alanine racemase, in Mycobacterium tuberculosis, the primary target of beta-chloro-D-alanine is glutamate racemase (MurI).[4] This enzyme is crucial for providing the D-glutamate necessary for peptidoglycan synthesis. Beta-chloro-D-alanine acts as a mechanism-based inactivator of glutamate racemase.[4]

  • Quantitative Inhibition Data:

    • Kinetic parameters for the time-dependent inhibition of B. subtilis MurI by beta-chloro-D-alanine have been determined, providing a model for its action on the mycobacterial enzyme.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory mechanisms of beta-chloro-D-alanine.

Inhibition_of_D_Amino_Acid_Transaminase BCDA beta-Chloro-D-alanine DAAT D-Amino Acid Transaminase BCDA->DAAT Binds to active site Intermediate α-Aminoacrylate-Schiff Base Intermediate DAAT->Intermediate α,β-elimination Inactive_DAAT Inactive Enzyme Intermediate->Inactive_DAAT Covalent modification (Inactivation) Products Pyruvate + NH3 + Cl- Intermediate->Products Hydrolysis Inhibition_of_Glutamate_Racemase cluster_peptidoglycan Peptidoglycan Synthesis Pathway L_Glutamate L-Glutamate Glutamate_Racemase Glutamate Racemase (MurI) L_Glutamate->Glutamate_Racemase D_Glutamate D-Glutamate Peptidoglycan Peptidoglycan Precursors D_Glutamate->Peptidoglycan Glutamate_Racemase->D_Glutamate Inactive_GR Inactive Glutamate Racemase BCDA beta-Chloro-D-alanine BCDA->Glutamate_Racemase Mechanism-based inactivation Chemical_Synthesis_Workflow Start Starting Material (e.g., Sodium Aziridine-2-carboxylate) Reaction Reaction with Hydrochloric Acid Start->Reaction Precipitation Precipitation (Ice Bath) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Methanol) Filtration->Washing Final_Product beta-Chloro-D-alanine Washing->Final_Product HCl_Salt Formation of Hydrochloride Salt Final_Product->HCl_Salt Final_Product_HCl beta-Chloro-D-alanine Hydrochloride HCl_Salt->Final_Product_HCl

References

The Inquisitor of Bacterial Cell Wall Synthesis: A Technical Guide to the Target Enzymes of β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a potent inhibitor of bacterial growth, primarily targeting key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This technical guide provides an in-depth analysis of the primary enzymatic targets of β-chloro-D-alanine in bacteria, with a focus on alanine racemase and D-amino acid transaminase. This document summarizes quantitative inhibition data, details comprehensive experimental protocols for enzyme inhibition assays, and presents visual representations of the affected metabolic pathway and experimental workflows to support further research and drug development efforts in the field of antibacterial therapeutics.

Core Enzymatic Targets of β-Chloro-D-alanine

β-Chloro-D-alanine exerts its antibacterial effects by irreversibly inhibiting pyridoxal 5'-phosphate (PLP)-dependent enzymes that are crucial for the synthesis of D-amino acids, which are essential building blocks of the bacterial cell wall. The primary targets identified are:

  • Alanine Racemase (Alr): This enzyme (EC 5.1.1.1) catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is a fundamental component of the pentapeptide side chains of peptidoglycan.[1][2] Inhibition of alanine racemase depletes the pool of D-alanine, thereby halting peptidoglycan synthesis and leading to cell lysis.[1]

  • D-amino Acid Transaminase (DAT): Also known as D-alanine aminotransferase (EC 2.6.1.21), this enzyme is involved in the synthesis of D-amino acids by transferring an amino group from a D-amino acid to an α-keto acid.[3] Specifically, D-glutamate-D-alanine transaminase is significantly inhibited by β-chloro-D-alanine.[4]

  • Glutamate Racemase (MurI): In Mycobacterium tuberculosis, glutamate racemase (EC 5.1.1.3) has been identified as a primary target of β-chloro-D-alanine. This enzyme provides the D-glutamate necessary for peptidoglycan synthesis in this pathogen.

Quantitative Inhibition Data

The following tables summarize the available quantitative data for the inhibition of the primary target enzymes by β-chloro-D-alanine.

Table 1: Inhibition of D-amino Acid Transaminase by β-Chloro-D-alanine

Enzyme SourceInhibitorSubstrateInhibition TypeK_i_ (μM)k_inact_ (μM)Reference
Bacillus sphaericusβ-Chloro-D-alanineD-alanineCompetitive10approx. 10[3]

Table 2: Inhibition of Alanine Racemase by β-Chloro-D-alanine

Enzyme SourceInhibitorInhibitionReference
Escherichia coli (cell extracts)β-Chloro-D-alanine90-95%[4]
Bacillus subtilis (cell extracts)β-Chloro-D-alanine90-95%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase (from Bacillus subtilis)

  • D-alanine (substrate)

  • NAD⁺ (nicotinamide adenine dinucleotide)

  • β-Chloro-D-alanine hydrochloride (inhibitor)

  • Tricine buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microtiter plates

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction cocktail containing 100 mM Tricine buffer (pH 8.5), 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase.

  • Add Inhibitor: Add varying concentrations of β-chloro-D-alanine hydrochloride to the wells. Include a control with no inhibitor.

  • Pre-incubation: Add the purified alanine racemase enzyme to the wells and pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, D-alanine (e.g., 50 mM final concentration), to each well.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration. For determination of kinetic parameters like K_i_, repeat the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

D-amino Acid Transaminase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the activity of D-amino acid transaminase by coupling the production of pyruvate from D-alanine to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • Purified D-amino acid transaminase

  • Lactate dehydrogenase (LDH)

  • D-alanine (amino donor substrate)

  • α-ketoglutarate (amino acceptor substrate)

  • NADH (β-nicotinamide adenine dinucleotide, reduced form)

  • β-Chloro-D-alanine hydrochloride (inhibitor)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) (30 µM)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Mixture: In a quartz cuvette, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 8.0), 30 µM PLP, 2 mM α-ketoglutarate, 330 µM NADH, and 2 U/mL lactate dehydrogenase.

  • Add Inhibitor: Introduce varying concentrations of β-chloro-D-alanine hydrochloride to the assay mixture. Include a control without the inhibitor.

  • Add Enzyme: Add the purified D-amino acid transaminase to the mixture and incubate for a short period to allow for inhibitor interaction.

  • Initiate Reaction: Start the reaction by adding the substrate, D-alanine (e.g., 5 mM final concentration).

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the reaction. Determine the percentage of inhibition and perform kinetic analysis (e.g., Dixon plot by varying inhibitor concentration at fixed substrate concentrations) to determine the K_i_ value for competitive inhibition. For time-dependent inactivation, monitor the loss of enzyme activity over time at different inhibitor concentrations to determine k_inact_.

Visualizing the Impact: Pathways and Workflows

Bacterial Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key stages of bacterial peptidoglycan synthesis, highlighting the steps inhibited by β-chloro-D-alanine.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Alanine->D_Ala_D_Ala D-Ala-D-Ala ligase D_Glutamate D-Glutamate D_Alanine->D_Glutamate D-amino Acid Transaminase (DAT) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide Mur Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY UDP_NAM_pentapeptide->Lipid_I D_Glutamate->UDP_NAM_pentapeptide alpha_KG α-Ketoglutarate alpha_KG->D_Glutamate B_Chloro_D_Alanine β-Chloro-D-alanine Alanine Racemase (Alr) Alanine Racemase (Alr) B_Chloro_D_Alanine->Alanine Racemase (Alr) D-amino Acid\nTransaminase (DAT) D-amino Acid Transaminase (DAT) B_Chloro_D_Alanine->D-amino Acid\nTransaminase (DAT) Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Nascent Peptidoglycan Lipid_II->Glycan_Chain Transglycosylase Lipid_II->Glycan_Chain Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Enzyme Purification (e.g., Alanine Racemase) B Primary Enzyme Assay (Activity Measurement) A->B C IC50 Determination (Dose-Response Curve) B->C D Kinetic Analysis (e.g., Dixon/Lineweaver-Burk plots) C->D E Determination of Inhibition Type (Competitive, etc.) D->E F Determination of Ki and/or kinact E->F

References

A Technical Guide to Structural Analogs of D-Alanine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of structural analogs of D-alanine, a critical component of the bacterial cell wall, and their significant potential in the development of novel antimicrobial agents. The rise of antibiotic resistance necessitates the exploration of new therapeutic targets and strategies. D-alanine metabolism, being essential for bacteria but absent in humans, presents a promising avenue for selective antimicrobial drug design. This document provides a comprehensive overview of key D-alanine analogs, their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction: The Role of D-Alanine in Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is primarily due to the peptidoglycan (PG) layer, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1] A crucial component of these peptide side chains is the dipeptide D-alanyl-D-alanine, which is essential for the transpeptidation reactions that create the rigid, three-dimensional structure of the cell wall.[2] The biosynthesis of D-alanyl-D-alanine is a two-step enzymatic process central to bacterial survival:

  • Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine.[3][4]

  • D-alanine-D-alanine ligase (Ddl): This ATP-dependent enzyme ligates two molecules of D-alanine to form the D-alanyl-D-alanine dipeptide.[5]

The inhibition of either of these enzymes disrupts peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death. Consequently, structural analogs of D-alanine that can act as inhibitors of Alr or Ddl are attractive candidates for antimicrobial drug development.[3]

Key Structural Analogs of D-Alanine and Their Mechanisms of Action

Several classes of D-alanine structural analogs have been investigated for their antimicrobial properties. These compounds primarily function by inhibiting Alanine Racemase or D-alanine-D-alanine ligase.

D-cycloserine (DCS)

D-cycloserine is a broad-spectrum antibiotic that acts as a structural analog of D-alanine.[6] It is a cyclic analog and is known to inhibit both Alanine Racemase and D-alanine-D-alanine ligase.[7] Its clinical use, however, is limited due to dose-dependent neurotoxicity.[3]

  • Mechanism of Action:

    • Alanine Racemase Inhibition: D-cycloserine forms a stable, covalent adduct with the PLP cofactor of Alanine Racemase, leading to irreversible inhibition of the enzyme.[7]

    • D-alanine-D-alanine ligase Inhibition: D-cycloserine acts as a competitive inhibitor of D-alanine for the Ddl enzyme.[7] Recent studies have shown that D-cycloserine can be phosphorylated in the active site of Ddl, mimicking the D-alanyl-phosphate intermediate and leading to potent inhibition.[7]

Phosphinate and Phosphonate Dipeptide Analogs

These compounds are designed as transition-state analogs that mimic the tetrahedral intermediate formed during the D-alanine-D-alanine ligation reaction.[8]

  • Mechanism of Action: Phosphinate and phosphonate dipeptide analogs act as potent, reversible inhibitors of D-alanine-D-alanine ligase by binding tightly to the enzyme's active site.[8]

O-carbamyl-D-serine

This is another naturally occurring antibiotic that acts as an analog of D-alanine.

  • Mechanism of Action: O-carbamyl-D-serine is a known inhibitor of Alanine Racemase.[3]

β-chloro-D-alanine

This halogenated analog of D-alanine has shown synergistic activity with other antibiotics.

  • Mechanism of Action: β-chloro-D-alanine is an inhibitor of Alanine Racemase.[6] Studies have demonstrated a powerful synergistic effect when used in combination with D-cycloserine against Mycobacterium tuberculosis.[6][9]

Quantitative Antimicrobial Activity

The efficacy of D-alanine analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their inhibitory constants (IC50 or Ki) against the target enzymes. The following tables summarize available quantitative data for key analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of D-Alanine Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
D-cycloserineMycobacterium tuberculosis2.5 - 50[6][9]
D-cycloserineStaphylococcus aureus12.5[10]
D-cycloserineEscherichia coli-
β-chloro-D-alanineMycobacterium tuberculosis> MIC of DCS[6][9]
HydroquinoneStreptococcus iniae25[6]
Homogentisic acidStreptococcus iniae180-250[6]

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Enzyme Inhibition Constants (IC50/Ki) of D-Alanine Analogs

CompoundTarget EnzymeOrganismInhibition ConstantReference
D-cycloserineAlanine RacemaseMycobacterium tuberculosis-
D-cycloserineD-alanine-D-alanine ligaseEscherichia coli-
LFM-A13D-alanine-D-alanine ligase-Ki = 185 µM[11]
ThiadiazolidinonesAlanine Racemase-IC50 = 0.36 - 6.4 µM[10]
HydroquinoneAlanine RacemaseStreptococcus iniaeIC50 = 11.39 µM[11]
Homogentisic acidAlanine RacemaseStreptococcus iniaeIC50 = 12.27 µM[11]

Note: Inhibition constants are highly dependent on assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-alanine analogs.

Synthesis of N(2)-Substituted D,L-Cycloserine Derivatives

This protocol describes a general method for the synthesis of N(2)-substituted D,L-cycloserine derivatives.[12]

Materials:

  • D,L-cycloserine

  • Carbobenzyloxy chloride (Cbz-Cl)

  • 1N Sodium hydroxide (NaOH)

  • Appropriate alkylating agent (R-X)

  • Potassium tert-butoxide (tert-BuOK)

  • Dimethylformamide (DMF)

  • 10% Palladium on carbon (Pd-C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • 1M Hydrochloric acid (HCl) or 54 wt.% Tetrafluoroboric acid (HBF4)

  • Diethyl ether (Et2O)

Procedure:

  • N-Cbz Protection:

    • Dissolve D,L-cycloserine in 1N NaOH at 0°C.

    • Add Cbz-Cl dropwise and stir the mixture, allowing it to warm to room temperature.

    • Extract the N-Cbz-protected D,L-cycloserine.

  • N(2)-Alkylation:

    • Dissolve the N-Cbz-protected D,L-cycloserine in DMF.

    • Add tert-BuOK and the desired alkylating agent (R-X).

    • Heat the mixture at 55-60°C until the reaction is complete.

  • Deprotection:

    • Dissolve the N(2)-alkylated product in MeOH.

    • Add 10% Pd-C and subject the mixture to hydrogenation to remove the Cbz group.

  • Salt Formation:

    • Dissolve the deprotected product in Et2O at 0-5°C.

    • Add 1M HCl or 54 wt.% HBF4 to precipitate the hydrochloride or tetrafluoroborate salt of the final N(2)-substituted D,L-cycloserine derivative.

    • Filter, wash with Et2O, and dry the product.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This widely used method determines the kinetic parameters of Alanine Racemase inhibition by coupling the racemization of D-alanine to L-alanine with the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[11]

Materials:

  • Purified Alanine Racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD+

  • Tricine buffer (100 mM, pH 8.5)

  • Test inhibitor compound

  • 384-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM Alanine Racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.[11]

  • Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (e.g., D-cycloserine) and a negative control (vehicle, e.g., DMSO).[11]

  • Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.[11]

  • Initiate the reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.[11]

  • Monitor NADH production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes using a plate reader.[11]

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

D-alanine-D-alanine Ligase Activity Assay (Malachite Green Assay)

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction.[13]

Materials:

  • Purified D-alanine-D-alanine ligase (Ddl)

  • D-alanine

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Potassium chloride (KCl) (50 mM)

  • Malachite Green reagent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare reaction mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 50 mM D-alanine, and 10 mM ATP.

  • Add inhibitor: Add varying concentrations of the test inhibitor to the wells.

  • Initiate reaction: Add purified Ddl to a final concentration of 1-5 µM to start the reaction. For a negative control, add buffer without the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop reaction and color development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well. Incubate at room temperature for 15-20 minutes to allow color development.[13]

  • Measure absorbance: Measure the absorbance at 620-650 nm using a microplate reader.[13]

  • Data analysis: Determine the amount of phosphate produced by comparing the absorbance to a standard curve of known phosphate concentrations. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test inhibitor compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial dilutions of the inhibitor: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculate the plate: Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of D-alanine analogs.

Peptidoglycan_Biosynthesis_Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl 2x D_Ala_D_Ala D-Alanyl-D-Alanine UDP_NAM_peptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Transpeptidase Transpeptidase UDP_NAM_peptide->Transpeptidase Cell_Wall Bacterial Cell Wall (Peptidoglycan) Alr->D_Ala Ddl->D_Ala_D_Ala Transpeptidase->Cell_Wall Cross-linking

Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the roles of Alanine Racemase and D-Ala-D-Ala Ligase.

D_Cycloserine_MoA DCS D-Cycloserine (D-Ala Analog) Alr Alanine Racemase (Alr) + PLP cofactor DCS->Alr Irreversible Inhibition Ddl D-Ala-D-Ala Ligase (Ddl) DCS->Ddl Competitive Inhibition Inactive_Alr Inactive Alr-PLP-DCS Adduct Alr->Inactive_Alr Inhibited_Ddl Inhibited Ddl Ddl->Inhibited_Ddl No_D_Ala No D-Alanine Synthesis Inactive_Alr->No_D_Ala No_D_Ala_D_Ala No D-Alanyl-D-Alanine Synthesis Inhibited_Ddl->No_D_Ala_D_Ala No_PG Inhibition of Peptidoglycan Synthesis No_D_Ala->No_PG No_D_Ala_D_Ala->No_PG Cell_Lysis Bacterial Cell Lysis No_PG->Cell_Lysis Experimental_Workflow Start Design & Synthesis of D-Alanine Analogs Enzyme_Assay In Vitro Enzyme Inhibition Assays (Alr & Ddl) Start->Enzyme_Assay MIC_Test Antimicrobial Susceptibility Testing (MIC Determination) Enzyme_Assay->MIC_Test SAR Structure-Activity Relationship (SAR) Analysis MIC_Test->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement Preclinical Preclinical Development SAR->Preclinical Promising Candidates Lead_Opt->Start

References

Unveiling the Potential of β-Chloro-D-alanine Hydrochloride in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride, a synthetic amino acid analog, presents a compelling tool for neuroscience research. Primarily recognized for its potent and irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase and D-amino acid transaminase, this compound offers a unique avenue to modulate D-amino acid metabolism in the central nervous system. This technical guide provides an in-depth overview of the core mechanisms of β-chloro-D-alanine, summarizes key quantitative data, and presents detailed, albeit hypothetical, experimental protocols for its application in neuroscience. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of its research potential. While extensive research in bacteriology has elucidated its enzymatic interactions, this paper aims to bridge the knowledge gap and stimulate its exploration within the neuroscience community.

Introduction

D-amino acids, once considered anomalies in biology, are now recognized as crucial signaling molecules in the mammalian brain. D-serine and D-aspartate, for instance, are potent co-agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory. The enzymatic machinery responsible for the synthesis and degradation of these D-amino acids, therefore, represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

β-Chloro-D-alanine hydrochloride emerges as a selective and powerful inhibitor of key enzymes in D-amino acid metabolism. Its structural similarity to D-alanine allows it to enter the active site of enzymes like alanine racemase and D-amino acid transaminase, where the chlorine atom facilitates a covalent modification, leading to irreversible inhibition. By disrupting the homeostasis of D-amino acids, β-chloro-D-alanine hydrochloride can be employed to investigate the physiological roles of these neurotransmitters and explore the therapeutic potential of targeting their metabolic pathways.

Mechanism of Action

The primary mechanism of action of β-chloro-D-alanine is the irreversible inhibition of PLP-dependent enzymes that utilize D-alanine as a substrate. The key targets include:

  • Alanine Racemase: This enzyme catalyzes the conversion of L-alanine to D-alanine. In the brain, this is a crucial step in the synthesis of D-alanine, a potential neuromodulator.

  • D-amino Acid Transaminase (DATA): This enzyme is involved in the catabolism of D-amino acids.

The inhibition is a classic example of "suicide inhibition." β-Chloro-D-alanine binds to the enzyme's active site, and through the normal catalytic process, a reactive intermediate is generated. This intermediate then forms a covalent bond with a crucial amino acid residue in the active site, leading to the enzyme's irreversible inactivation.

While the primary targets are well-established in bacteria, the presence and activity of these enzymes in specific brain regions and cell types are areas of active investigation. The use of β-chloro-D-alanine hydrochloride can be instrumental in elucidating their function in a neuroscience context.

Quantitative Data

The majority of quantitative data for β-chloro-D-alanine's inhibitory activity comes from studies on bacterial enzymes. These values provide a strong starting point for estimating effective concentrations in neuroscience research.

EnzymeOrganismParameterValueReference
D-amino Acid TransaminaseBacillus sphaericusKi~10 µM[1]
D-amino Acid TransaminaseBacillus sphaericuskinact~10 µM[1]
Alanine RacemaseEscherichia coli, Bacillus subtilis% Inhibition90-95%[2][3]

Signaling Pathways and Experimental Workflows

The inhibition of alanine racemase and D-amino acid transaminase by β-chloro-D-alanine hydrochloride is expected to have downstream effects on neuronal signaling, particularly pathways involving the NMDA receptor.

Proposed Signaling Pathway: Modulation of NMDA Receptor Activity

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_enzyme Enzymatic Conversion cluster_post Postsynaptic Neuron L_Alanine L-Alanine AlaR Alanine Racemase L_Alanine->AlaR D_Alanine D-Alanine AlaR->D_Alanine Conversion beta_chloro β-Chloro-D-alanine beta_chloro->AlaR Inhibition NMDA_R NMDA Receptor D_Alanine->NMDA_R Co-agonist Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

Caption: Proposed mechanism of β-chloro-D-alanine action on NMDA receptor signaling.

Experimental Workflow: In Vitro Analysis in Neuronal Cultures

InVitro_Workflow cluster_assays Biochemical and Functional Assays start Primary Neuronal Culture (e.g., cortical or hippocampal neurons) treatment Treatment with β-Chloro-D-alanine HCl (Dose-response and time-course) start->treatment enzyme_assay Alanine Racemase & D-Amino Acid Transaminase Activity Assays treatment->enzyme_assay d_amino_acid_measurement Quantification of intracellular and extracellular D-amino acids (HPLC) treatment->d_amino_acid_measurement electrophysiology Electrophysiology (Patch-clamp to measure NMDA receptor currents) treatment->electrophysiology calcium_imaging Calcium Imaging (e.g., Fura-2 AM) treatment->calcium_imaging western_blot Western Blot (e.g., p-CREB, c-Fos) treatment->western_blot data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis d_amino_acid_measurement->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro investigation of β-chloro-D-alanine effects.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard neuroscience techniques and the known biochemical properties of β-chloro-D-alanine hydrochloride. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Alanine Racemase Activity Assay in Brain Tissue Homogenate

Objective: To determine the inhibitory effect of β-chloro-D-alanine hydrochloride on alanine racemase activity in a specific brain region (e.g., cortex, hippocampus).

Materials:

  • β-Chloro-D-alanine hydrochloride

  • Brain tissue from the region of interest

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • L-alanine and D-alanine standards

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge to remove cellular debris and collect the supernatant.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing DAAO, HRP, and Amplex Red in a suitable buffer.

  • Incubation with Inhibitor: Pre-incubate aliquots of the brain homogenate with varying concentrations of β-chloro-D-alanine hydrochloride for a specified time (e.g., 30 minutes) at 37°C.

  • Initiation of Racemase Reaction: Add L-alanine to the pre-incubated homogenates to initiate the racemization reaction.

  • Detection of D-alanine: At various time points, transfer aliquots of the reaction to the 96-well plate containing the DAAO reaction mixture. DAAO will oxidize the newly formed D-alanine, producing hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to generate a fluorescent product (resorufin).

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Generate a standard curve using known concentrations of D-alanine. Calculate the rate of D-alanine formation in the presence and absence of the inhibitor to determine the IC50 value.

Protocol 2: In Vivo Administration and Behavioral Assessment in a Rodent Model

Objective: To investigate the effects of β-chloro-D-alanine hydrochloride on learning and memory in a rodent model.

Materials:

  • β-Chloro-D-alanine hydrochloride

  • Sterile saline solution

  • Adult male rodents (e.g., C57BL/6 mice or Wistar rats)

  • Behavioral testing apparatus (e.g., Morris water maze, Barnes maze)

  • Animal handling and injection equipment

Procedure:

  • Drug Preparation: Dissolve β-chloro-D-alanine hydrochloride in sterile saline to the desired concentration.

  • Animal Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Administration: Administer β-chloro-D-alanine hydrochloride or vehicle (saline) via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. The dosage and administration route should be determined based on preliminary dose-response studies.

  • Behavioral Testing: At a specified time post-injection (e.g., 30-60 minutes), subject the animals to a learning and memory task.

    • Morris Water Maze: Assess spatial learning and memory by measuring the latency to find a hidden platform in a pool of water.

    • Barnes Maze: Evaluate spatial learning and memory by observing the animal's ability to locate an escape hole on a circular platform.

  • Data Collection and Analysis: Record and analyze behavioral parameters such as escape latency, path length, and time spent in the target quadrant. Compare the performance of the drug-treated group with the vehicle-treated control group.

  • Post-mortem Analysis (Optional): Following the behavioral experiments, brain tissue can be collected for biochemical analysis as described in Protocol 5.1 to confirm target engagement.

Neurotoxicity Considerations

While β-chloro-D-alanine is a valuable research tool, it is essential to consider its potential neurotoxic effects, especially at higher concentrations or with chronic administration. The irreversible inhibition of enzymes could lead to a significant disruption of cellular metabolism. It is crucial to perform thorough dose-response studies and include appropriate controls to assess cell viability (e.g., MTT assay, LDH assay) in in vitro experiments and monitor for any adverse health effects in in vivo studies.

Conclusion

β-Chloro-D-alanine hydrochloride holds considerable promise as a pharmacological tool to dissect the roles of D-amino acids and their metabolizing enzymes in the central nervous system. Its potent and specific mechanism of action allows for targeted investigations into the D-alanine signaling pathway and its implications for synaptic function and behavior. While the direct application of this compound in neuroscience is still in its nascent stages, the foundational knowledge from microbiology, coupled with the proposed experimental frameworks in this guide, provides a solid starting point for its exploration. Future research utilizing β-chloro-D-alanine hydrochloride will undoubtedly contribute to a deeper understanding of D-amino acid biology in the brain and may unveil novel therapeutic strategies for a host of neurological and psychiatric conditions.

References

The Strategic Incorporation of β-Chloro-D-alanine Hydrochloride in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Chloro-D-alanine hydrochloride is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis. Its incorporation into peptide sequences is a key strategy for the development of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. The presence of the chloro group at the β-position provides a reactive handle for further chemical modification, while the D-configuration confers resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptides. This technical guide provides an in-depth exploration of the role of β-chloro-D-alanine hydrochloride in peptide synthesis, including detailed experimental protocols for its incorporation, quantitative data on synthesis outcomes, and a discussion of its mechanism of action as an enzyme inhibitor.

Introduction

The synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, such as β-chloro-D-alanine hydrochloride, are increasingly utilized to overcome the limitations of native peptides, such as poor stability and limited bioavailability.[1][2] β-Chloro-D-alanine is a versatile building block used in the synthesis of peptides for the development of new therapeutic agents.[2] Its unique structure allows it to act as a selective inhibitor of certain enzymes, making it a valuable tool for studying metabolic pathways and for designing novel drugs.[2] This guide will delve into the technical aspects of utilizing β-chloro-D-alanine hydrochloride in solid-phase peptide synthesis (SPPS), providing researchers and drug development professionals with the necessary information to effectively incorporate this unique amino acid into their peptide candidates.

Core Applications in Peptide Synthesis

The primary applications of β-chloro-D-alanine hydrochloride in peptide synthesis are centered around its ability to introduce unique structural and functional properties into peptides:

  • Antimicrobial Peptides: β-Chloro-D-alanine is a known inhibitor of bacterial enzymes such as alanine racemase and D-glutamate-D-alanine transaminase, which are crucial for cell wall biosynthesis.[3] Its incorporation into peptide sequences can lead to the development of potent antimicrobial agents.

  • Enzyme Inhibitors: The reactive chloro group can act as an electrophile, enabling the peptide to covalently bind to and inhibit target enzymes. This is particularly relevant in the development of targeted cancer therapeutics.

  • Synthesis of Lanthionines: β-Chloro-D-alanine is a key precursor in the chemical synthesis of lanthionine, a structural component of lantibiotics, which are a class of potent antimicrobial peptides.[1] The synthesis involves the reaction of β-chloro-D-alanine with a cysteine residue to form the characteristic thioether bridge of lanthionine.[1]

Experimental Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of β-chloro-D-alanine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The following provides a detailed methodology for the manual synthesis of a model peptide containing β-chloro-D-alanine.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-β-chloro-D-alanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Synthesis Workflow

The general workflow for the incorporation of β-chloro-D-alanine follows the standard steps of Fmoc-SPPS.

SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Coupling of Fmoc-β-chloro-D-alanine-OH (DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Deprotection and Coupling for subsequent amino acids wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection wash3 Wash (DMF & DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end Final Peptide characterization->end

Figure 1: General workflow for the incorporation of β-chloro-D-alanine in Fmoc-SPPS.

Detailed Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-β-chloro-D-alanine-OH:

    • Pre-activate Fmoc-β-chloro-D-alanine-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Collect the precipitated peptide by centrifugation.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.[4][5]

Quantitative Data in Peptide Synthesis

The efficiency of each step in peptide synthesis is critical for the overall yield and purity of the final product. While specific data for peptides containing β-chloro-D-alanine is not extensively published, the following table summarizes typical parameters and expected outcomes in Fmoc-SPPS.

ParameterTypical Value/RangeSignificance
Resin Loading 0.4 - 0.8 mmol/gDetermines the scale of the synthesis.
Amino Acid Equivalents 3 - 5 eq.Ensures the coupling reaction is driven to completion.
Coupling Time 1 - 4 hoursDependent on the specific amino acids being coupled.
Deprotection Time 20 - 30 minutesStandard for complete Fmoc removal.
Crude Peptide Purity (HPLC) 50 - 80%Varies depending on peptide length and sequence.
Overall Yield (after purification) 10 - 40%Highly dependent on the number of coupling cycles and purification efficiency.

Mechanism of Action: Enzyme Inhibition

β-Chloro-D-alanine exerts its biological effects primarily through the inhibition of key bacterial enzymes involved in peptidoglycan synthesis.

Inhibition of Alanine Racemase

Alanine racemase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the bacterial cell wall. β-Chloro-D-alanine acts as a suicide inhibitor of this enzyme.

Alanine_Racemase_Inhibition BClDA β-Chloro-D-alanine Enzyme Alanine Racemase (PLP-dependent) BClDA->Enzyme Binds to active site Intermediate Enzyme-Inhibitor Complex Enzyme->Intermediate Elimination Elimination of HCl Intermediate->Elimination Reactive_Intermediate Reactive Aminoacrylate Intermediate Elimination->Reactive_Intermediate Covalent_Adduct Irreversible Covalent Adduct Reactive_Intermediate->Covalent_Adduct Nucleophilic attack by enzyme residue Inactivation Enzyme Inactivation Covalent_Adduct->Inactivation

Figure 2: Mechanism of alanine racemase inhibition by β-chloro-D-alanine.

Inactivation of Glutamate Racemase in Mycobacterium tuberculosis

In Mycobacterium tuberculosis, β-chloro-D-alanine has been shown to be a mechanism-based inactivator of glutamate racemase (MurI), another crucial enzyme in the peptidoglycan biosynthesis pathway.

Conclusion

β-Chloro-D-alanine hydrochloride is a powerful tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a viable strategy to enhance biological activity and improve metabolic stability. The synthetic protocols outlined in this guide, based on standard Fmoc-SPPS, provide a clear pathway for the successful synthesis of peptides containing this unique amino acid. Further research into the applications of β-chloro-D-alanine-containing peptides is warranted and holds significant promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: β-Chloro-D-alanine Hydrochloride in Aqueous and DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-D-alanine hydrochloride is a synthetic derivative of the amino acid D-alanine. It is widely recognized in the scientific community as a potent and irreversible inhibitor of alanine racemase, an essential bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[1][2] This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] Consequently, β-chloro-D-alanine hydrochloride is a valuable tool in microbiological research and a potential candidate for the development of novel antimicrobial agents.[2][3][4] Its utility in the laboratory is further enhanced by its solubility in common solvents such as water and dimethyl sulfoxide (DMSO).

These application notes provide detailed information on the solubility of β-chloro-D-alanine hydrochloride, protocols for preparing solutions, and a key experimental application in the study of enzyme inhibition.

Data Presentation: Solubility

The solubility of β-chloro-D-alanine hydrochloride in water and DMSO is summarized in the table below. The data has been compiled from various suppliers and literature sources. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.

SolventReported SolubilityMolar Concentration (approx.)Notes
Water50 mg/mL[3] - ≥100 mg/mL[5][6]~312 mM - ≥625 mMForms a clear to very slightly hazy, colorless solution.
DMSO100 mg/mL[5][6]~625 mMMay require ultrasonication to fully dissolve.[5][6] Use of hygroscopic DMSO can impact solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of β-chloro-D-alanine hydrochloride in water.

Materials:

  • β-Chloro-D-alanine hydrochloride (Molecular Weight: 160.00 g/mol )[5]

  • Nuclease-free water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing the Compound: Accurately weigh 16.00 mg of β-chloro-D-alanine hydrochloride powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add 1 mL of nuclease-free water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: For cell-based assays, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the preparation of a 100 mM stock solution of β-chloro-D-alanine hydrochloride in DMSO.

Materials:

  • β-Chloro-D-alanine hydrochloride (Molecular Weight: 160.00 g/mol )[5]

  • Anhydrous, newly opened DMSO[5]

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh 16.00 mg of β-chloro-D-alanine hydrochloride powder.

  • Dissolution: Add the powder to a sterile tube. Add 1 mL of anhydrous DMSO.

  • Mixing and Sonication: Vortex the mixture. If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear.[5]

  • Storage: Aliquot the stock solution into smaller volumes. Store at -20°C or -80°C. Note that DMSO freezes at a higher temperature than water, so ensure proper storage conditions.

Protocol 3: Alanine Racemase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of β-chloro-D-alanine hydrochloride on alanine racemase activity using a coupled-enzyme assay.[7][8] The racemization of D-alanine to L-alanine is coupled with the deamination of L-alanine by L-alanine dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD+

  • Tricine buffer (100 mM, pH 8.5)

  • β-Chloro-D-alanine hydrochloride stock solution (prepared as in Protocol 1 or 2)

  • 96-well or 384-well microtiter plates[7]

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In each well of the microtiter plate, prepare a reaction cocktail containing the appropriate concentration of alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tricine buffer.[7]

  • Add Inhibitor: Add varying concentrations of β-chloro-D-alanine hydrochloride to the wells. Include a positive control (e.g., another known inhibitor) and a negative control (vehicle, e.g., water or DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[7]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, D-alanine (e.g., to a final concentration of 2.5 mM).[7]

  • Monitor NADH Production: Immediately measure the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 20 minutes).[7]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Below are diagrams illustrating the mechanism of action of β-chloro-D-alanine hydrochloride and a typical experimental workflow for its use.

cluster_bacterium Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan (Cell Wall Component) D_Alanine->Peptidoglycan Incorporation AlanineRacemase->D_Alanine Racemization BetaChloroDAla β-Chloro-D-alanine hydrochloride BetaChloroDAla->AlanineRacemase Irreversible Inhibition

Caption: Mechanism of β-Chloro-D-alanine hydrochloride action.

cluster_workflow Experimental Workflow: Alanine Racemase Inhibition Assay A Prepare Stock Solutions (β-Chloro-D-alanine, Enzymes, Substrates) B Prepare Reaction Mixture in Microplate (Enzymes, Buffer, NAD+) A->B C Add β-Chloro-D-alanine (Varying Concentrations) B->C D Pre-incubate Plate (Allow for Enzyme-Inhibitor Interaction) C->D E Initiate Reaction (Add D-Alanine Substrate) D->E F Monitor Absorbance at 340 nm (Measure NADH Production) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for an alanine racemase inhibition assay.

References

Preparing Stock Solutions of beta-Chloro-D-alanine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-D-alanine hydrochloride is a synthetic amino acid analogue that serves as a potent inhibitor of several key bacterial enzymes involved in cell wall biosynthesis. Its primary targets include alanine racemase and D-amino acid transaminase, crucial for the production of D-alanine, an essential component of peptidoglycan. By disrupting the peptidoglycan synthesis pathway, this compound exhibits significant antibacterial activity. This document provides detailed application notes and protocols for the preparation of stock solutions of this compound for use in various research applications, including antibacterial susceptibility testing and enzyme inhibition assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions.

PropertyValueReference
Molecular Formula C₃H₆ClNO₂ · HCl[1][2]
Molecular Weight 160.00 g/mol [3][4]
Appearance White to off-white powder/solid[3][5]
Solubility Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) Ethanol: 50 mg/mL[1][3][4]
Storage (Solid) -20°C, sealed, away from moisture[1][3]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[3]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound exerts its antibacterial effect by targeting the cytoplasmic stages of peptidoglycan biosynthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan precursors begins in the cytoplasm with the conversion of L-alanine to D-alanine by the enzyme alanine racemase. D-alanine is then incorporated into the pentapeptide side chain of the peptidoglycan monomer. beta-Chloro-D-alanine acts as a suicide inhibitor of alanine racemase and can also inhibit D-amino acid transaminase, another enzyme involved in D-amino acid metabolism. This inhibition leads to a depletion of the D-alanine pool, thereby halting peptidoglycan synthesis and ultimately leading to cell lysis.[6][7][8][9]

Peptidoglycan_Biosynthesis_Inhibition Inhibition of Peptidoglycan Biosynthesis by beta-Chloro-D-alanine cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L-Alanine->Alanine_Racemase substrate D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase (Ddl) D-Alanine->D-Ala-D-Ala_Ligase Alanine_Racemase->D-Alanine product UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide D-Ala-D-Ala_Ligase->UDP-MurNAc-tripeptide UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc-tripeptide->UDP-MurNAc-pentapeptide incorporation Lipid_II_synthesis Lipid II Synthesis (MraY, MurG) UDP-MurNAc-pentapeptide->Lipid_II_synthesis beta-Chloro-D-alanine beta-Chloro-D-alanine hydrochloride beta-Chloro-D-alanine->Alanine_Racemase inhibition D-Amino_Acid_Transaminase D-Amino Acid Transaminase beta-Chloro-D-alanine->D-Amino_Acid_Transaminase inhibition Peptidoglycan_Polymerization Peptidoglycan Polymerization Lipid_II_synthesis->Peptidoglycan_Polymerization Cell_Wall Cell_Wall Peptidoglycan_Polymerization->Cell_Wall Bacterial Cell Wall

Caption: Inhibition of bacterial peptidoglycan synthesis by beta-Chloro-D-alanine.

Protocols

Preparation of Stock Solutions

This protocol describes the preparation of stock solutions of this compound for in vitro experiments. It is crucial to use high-purity water and sterile techniques to avoid contamination.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Determine the Desired Stock Concentration: Based on experimental needs, decide on the final concentration of the stock solution (e.g., 100 mM, 50 mM, or 10 mg/mL).

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.

  • Dissolution:

    • For Aqueous Solutions: Add the appropriate volume of sterile, nuclease-free water to the tube to achieve the desired concentration. For example, to make a 100 mM stock solution (MW = 160.00 g/mol ), add 62.5 µL of water for every 1 mg of powder.

    • For DMSO Solutions: Add the appropriate volume of sterile DMSO. DMSO can be useful for achieving higher concentrations or for certain cell-based assays. Note that DMSO can be hygroscopic, so use a fresh, unopened bottle if possible.[3]

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[1] Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3]

  • Sterilization (Optional but Recommended): For applications requiring strict sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Stock Solution Preparation Table:

Desired ConcentrationMass of Compound (for 1 mL)Solvent Volume
10 mg/mL10 mg1 mL
100 mM16.0 mg1 mL
50 mM8.0 mg1 mL
10 mM1.6 mg1 mL
Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile reservoir

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which there is a significant reduction in OD₆₀₀ compared to the growth control.

In Vitro Enzyme Inhibition Assay: Alanine Racemase

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified alanine racemase. This is a coupled enzyme assay where the product of the racemase reaction is a substrate for a second enzyme, allowing for spectrophotometric monitoring.

Materials:

  • Purified alanine racemase

  • This compound stock solution

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable HRP substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Sterile 96-well black microtiter plates (for fluorescence)

  • Microplate reader (with fluorescence capabilities)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of L-alanine in the assay buffer.

    • Prepare a reaction mixture containing D-amino acid oxidase, HRP, and Amplex Red in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed amount of purified alanine racemase.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the Reaction:

    • Start the reaction by adding the L-alanine substrate to all wells.

    • Immediately add the D-amino acid oxidase/HRP/Amplex Red reaction mixture.

  • Kinetic Measurement:

    • Place the plate in a microplate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of D-alanine production by alanine racemase.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_antibacterial Antibacterial Susceptibility cluster_enzyme Enzyme Inhibition Stock_Solution Prepare Stock Solution of beta-Chloro-D-alanine Serial_Dilution Serial Dilution of Compound Stock_Solution->Serial_Dilution Assay_Setup Set up Enzyme/Inhibitor Mix Stock_Solution->Assay_Setup Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Reagent_Prep Prepare Assay Reagents Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction with Substrate Assay_Setup->Reaction_Start Kinetic_Measurement Kinetic Measurement Reaction_Start->Kinetic_Measurement Data_Analysis Analyze Data (IC50) Kinetic_Measurement->Data_Analysis

Caption: Workflow for antibacterial and enzyme inhibition assays.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for conducting in vitro enzyme inhibition assays for β-Chloro-D-alanine hydrochloride. This compound is a known inhibitor of several key bacterial enzymes, including alanine racemase and D-amino acid transaminase, making it a valuable tool for antimicrobial research and drug development. The following sections detail the principles of the assays, step-by-step experimental protocols, data analysis, and visualization of the experimental workflow.

Introduction

β-Chloro-D-alanine is an analog of the amino acid D-alanine. It serves as an inhibitor of enzymes that are crucial for bacterial cell wall synthesis and amino acid metabolism.[1][2] Its primary targets include alanine racemase (Alr) and D-amino acid transaminase (DAT).[3][4] Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls.[1] D-amino acid transaminase is involved in the synthesis of D-amino acids. By inhibiting these enzymes, β-chloro-D-alanine disrupts bacterial cell wall integrity, leading to cell death.[3][4] These enzymes are attractive targets for antimicrobial drug development as they are generally absent in humans.

This document outlines two primary spectrophotometric assays to determine the inhibitory activity of β-chloro-D-alanine hydrochloride against these enzymes.

Quantitative Data Summary

The inhibitory potency of β-Chloro-D-alanine can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes known inhibition data.

Enzyme TargetOrganismInhibitorInhibition ParameterValueReference
D-amino acid transaminaseBacillus sphaericusβ-Chloro-D-alanineKi10 µM[5]
Alanine RacemaseEscherichia coli, Bacillus subtilisβ-Chloro-D-alanine-90-95% inhibition[3]

Note: The specific IC50 value for β-Chloro-D-alanine hydrochloride against alanine racemase can be determined using the protocol provided below.

Experimental Protocols

Alanine Racemase (Alr) Inhibition Assay

This protocol is a coupled-enzyme assay adapted for a 96-well plate format. The activity of alanine racemase is determined by measuring the production of L-alanine from D-alanine. The L-alanine is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • β-Chloro-D-alanine hydrochloride (inhibitor)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Tricine buffer (100 mM, pH 8.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of β-Chloro-D-alanine hydrochloride in Tricine buffer or water. A series of dilutions should be prepared in DMSO to achieve a range of final assay concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Tricine buffer (100 mM, pH 8.5)

    • Purified alanine racemase (final concentration to be optimized for linear reaction kinetics)

    • L-alanine dehydrogenase (final concentration of ~0.5 units/mL)

    • NAD+ (final concentration of 2.5 mM)

  • Inhibitor Addition: Add the desired volume of the β-Chloro-D-alanine hydrochloride dilutions to the appropriate wells. For the negative control (no inhibition), add the same volume of DMSO. For the positive control, a known alanine racemase inhibitor can be used.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding D-alanine to each well to a final concentration of 50 mM.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes using a microplate reader.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

D-amino Acid Transaminase (DAT) / D-amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a general method for assaying enzymes that act on D-amino acids, such as D-amino acid transaminase or D-amino acid oxidase. The assay measures the production of an α-keto acid from the D-amino acid substrate. The α-keto acid can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product that can be measured spectrophotometrically.

Materials:

  • Purified D-amino acid transaminase or D-amino acid oxidase

  • D-alanine (substrate)

  • α-ketoglutarate (co-substrate for DAT)

  • β-Chloro-D-alanine hydrochloride (inhibitor)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of β-Chloro-D-alanine hydrochloride as described in the alanine racemase assay protocol.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture:

    • Phosphate buffer

    • Purified enzyme (DAT or DAAO)

    • D-alanine (substrate)

    • For DAT, include α-ketoglutarate as a co-substrate.

  • Inhibitor Addition: Add the desired volume of the β-Chloro-D-alanine hydrochloride dilutions to the reaction tubes. For the negative control, add the same volume of DMSO.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding an equal volume of DNPH solution.

    • Incubate at room temperature for 10 minutes to allow for the derivatization of the α-keto acid.

  • Color Development: Add NaOH solution to each tube to develop the color.

  • Data Acquisition: Transfer the reaction mixtures to a 96-well plate and measure the absorbance at a specific wavelength (e.g., 450-550 nm, to be determined based on the absorption maximum of the dinitrophenylhydrazone derivative).

Data Analysis:

  • Create a standard curve using known concentrations of the expected α-keto acid (e.g., pyruvate) to quantify the amount of product formed.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition and the IC50 value as described in the alanine racemase assay protocol.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

AlanineRacemaseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor β-Chloro-D-alanine HCl Stock Solution & Dilutions PreIncubate Pre-incubation (Enzyme + Inhibitor) Inhibitor->PreIncubate EnzymeMix Enzyme Mix (Alr, L-ADH, NAD+) EnzymeMix->PreIncubate Initiate Initiate Reaction (Add D-alanine) PreIncubate->Initiate Measure Measure Absorbance (340 nm) (NADH Production) Initiate->Measure CalcVelocity Calculate Initial Velocity Measure->CalcVelocity CalcInhibition Calculate % Inhibition CalcVelocity->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the Alanine Racemase Inhibition Assay.

InhibitionMechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway L_Alanine L-Alanine AlanineRacemase Alanine Racemase (Alr) L_Alanine->AlanineRacemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan (Cell Wall) D_Alanine->Peptidoglycan Incorporation AlanineRacemase->D_Alanine Inhibitor β-Chloro-D-alanine HCl Inhibitor->AlanineRacemase Inhibition Inhibition

Caption: Mechanism of Alanine Racemase Inhibition.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of β-Chloro-D-alanine hydrochloride against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Chloro-D-alanine is an analog of the amino acid D-alanine. It has been shown to exhibit antibacterial properties by targeting key enzymes involved in the synthesis of the bacterial cell wall.[1][2] Specifically, it acts as an irreversible inhibitor of alanine racemase, an essential enzyme that catalyzes the conversion of L-alanine to D-alanine.[1][2] D-alanine is a crucial component of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, β-Chloro-D-alanine disrupts peptidoglycan synthesis, leading to compromised cell wall integrity and subsequent inhibition of bacterial growth.[1][2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of β-Chloro-D-alanine hydrochloride against Escherichia coli using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table is a template for presenting the MIC data for β-Chloro-D-alanine hydrochloride against a quality control strain of E. coli, such as ATCC 25922. The values presented here are for illustrative purposes only and should be replaced with experimentally determined data.

CompoundBacterial StrainMIC (µg/mL)MIC (mM)
β-Chloro-D-alanine hydrochlorideE. coli ATCC 25922640.41
Ampicillin (Control)E. coli ATCC 2592220.0057

Mechanism of Action of β-Chloro-D-alanine in E. coli

β-Chloro-D-alanine's primary mechanism of action is the inhibition of peptidoglycan synthesis through the targeting of alanine racemase.

G Mechanism of Action of β-Chloro-D-alanine cluster_cell E. coli Cytoplasm L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine Conversion Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Precursor Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Beta_Chloro_D_Alanine β-Chloro-D-alanine Beta_Chloro_D_Alanine->Alanine_Racemase Inhibition

Caption: Inhibition of Alanine Racemase by β-Chloro-D-alanine.

Experimental Protocols

This section details the broth microdilution method for determining the MIC of β-Chloro-D-alanine hydrochloride against E. coli.

Materials
  • β-Chloro-D-alanine hydrochloride

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted upon addition to the microtiter plate to reach the final desired inoculum of 5 x 10⁵ CFU/mL.

Preparation of β-Chloro-D-alanine hydrochloride Dilutions
  • Prepare a stock solution of β-Chloro-D-alanine hydrochloride in a suitable solvent (e.g., sterile deionized water or CAMHB). The initial concentration should be at least twice the highest concentration to be tested.

  • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.

  • Add 200 µL of the β-Chloro-D-alanine hydrochloride stock solution (at 2x the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • After mixing the contents of well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the compound and the inoculum by a factor of two. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Do not add bacteria to well 12.

  • Seal the plate or use a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Following incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC assay.

G Broth Microdilution MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) F Dilute Inoculum to 1x10⁶ CFU/mL A->F B Prepare 2x Stock Solution of β-Chloro-D-alanine hydrochloride D Add 200 µL of 2x Stock to Well 1 B->D C Dispense 100 µL CAMHB (Wells 2-12) E Perform 2-Fold Serial Dilutions (Transfer 100 µL from Well 1 to 10) C->E D->E G Inoculate Wells 1-11 with 100 µL of Diluted Inoculum E->G F->G H Incubate at 35°C for 16-20 hours G->H I Read MIC (Lowest concentration with no visible growth) H->I

Caption: Workflow for MIC Determination via Broth Microdilution.

References

Application Notes and Protocols for In Vivo Administration of beta-Chloro-D-alanine Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-chloro-D-alanine hydrochloride is an analog of the amino acid D-alanine. It is recognized primarily for its antibacterial properties, which stem from its ability to inhibit key bacterial enzymes involved in cell wall synthesis.[1][2] In vivo studies in mouse models have confirmed its efficacy as an antibacterial agent against various pathogens.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available scientific literature.

Mechanism of Action

The primary mechanism of action of beta-chloro-D-alanine is the inhibition of bacterial enzymes essential for peptidoglycan synthesis, a critical component of the bacterial cell wall. Key molecular targets include:

  • Alanine Racemase: This enzyme catalyzes the conversion of L-alanine to D-alanine. By inhibiting alanine racemase, beta-chloro-D-alanine depletes the pool of D-alanine necessary for cell wall construction.[1][2]

  • D-glutamate-D-alanine Transaminase: This enzyme is also involved in the synthesis of peptidoglycan precursors. Inhibition of this transaminase further disrupts cell wall formation.[1]

  • Glutamate Racemase: In some bacteria, such as Mycobacterium tuberculosis, beta-chloro-D-alanine has been shown to be a mechanism-based inactivator of glutamate racemase, another crucial enzyme in peptidoglycan biosynthesis.[3]

Data Presentation

Due to the limited recent in vivo studies with detailed quantitative data, the following table summarizes the findings from a foundational study on the antibacterial effect of beta-chloro-D-alanine in an unspecified mouse model.

Parameter Details Reference
Application Antibacterial agent[1][2]
Mouse Model Not specified[1][2]
Pathogens Diplococcus pneumoniae, Streptococcus pyogenes, Escherichia coli[1][2]
Efficacy Effective antibacterial agent in vivo[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound in mouse models. These protocols are based on established methodologies for in vivo antibacterial testing, supplemented with specific information for beta-chloro-D-alanine where available.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline or PBS to achieve the final desired concentration.

  • Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the prepared solution at 2-8°C for short-term use or at -20°C for longer-term storage. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: In Vivo Antibacterial Efficacy Study in a Mouse Infection Model

Materials:

  • Pathogenic bacterial strain (e.g., Streptococcus pyogenes)

  • Appropriate bacterial growth medium (e.g., Todd-Hewitt Broth)

  • Spectrophotometer

  • 6-8 week old mice (strain to be chosen based on the infection model)

  • Prepared this compound solution

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for administration

  • Equipment for euthanasia and tissue collection

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C.

    • The following day, subculture the bacteria in fresh medium and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (CFU/mL), typically determined by spectrophotometry and confirmed by plating serial dilutions.

  • Mouse Infection:

    • Acclimatize mice for at least one week before the experiment.

    • Infect mice with the prepared bacterial suspension via the appropriate route (e.g., intraperitoneal, intravenous, or intramuscular injection). The volume and concentration of the inoculum should be optimized to establish a non-lethal infection for efficacy studies or a lethal infection for survival studies.

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 1-2 hours), randomly assign mice to treatment and control groups.

    • Administer the prepared this compound solution to the treatment group via the chosen route (e.g., intraperitoneal or subcutaneous injection). The dosage will need to be determined based on preliminary dose-ranging studies.

    • Administer the vehicle control to the control group.

    • The frequency of administration will also need to be optimized (e.g., once or twice daily for a set number of days).

  • Endpoint Analysis:

    • For efficacy studies: At a specific time point after the final treatment, euthanize the mice. Aseptically collect relevant tissues (e.g., spleen, liver, or lungs, depending on the infection model). Homogenize the tissues in sterile PBS and plate serial dilutions onto appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

    • For survival studies: Monitor the mice daily for a set period (e.g., 7-14 days) and record survival.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis bact_prep Bacterial Culture Preparation infection Mouse Infection bact_prep->infection Inoculation drug_prep Drug Solution Preparation treatment Drug/Vehicle Administration drug_prep->treatment Injection infection->treatment efficacy Efficacy Assessment (Bacterial Load) treatment->efficacy survival Survival Analysis treatment->survival

Caption: Experimental workflow for in vivo antibacterial efficacy testing.

signaling_pathway cluster_bacterium Bacterial Cell l_ala L-Alanine racemase Alanine Racemase l_ala->racemase d_ala D-Alanine peptidoglycan Peptidoglycan Synthesis d_ala->peptidoglycan racemase->d_ala cell_wall Bacterial Cell Wall peptidoglycan->cell_wall drug beta-Chloro-D-alanine hydrochloride drug->racemase Inhibition

Caption: Putative mechanism of antibacterial action.

References

Application Note: Investigating the Synergy Between β-Chloro-D-alanine and D-cycloserine

References

Application of beta-Chloro-D-alanine hydrochloride in tuberculosis research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-D-alanine hydrochloride (BCDA) is an amino acid analog that has garnered significant interest in tuberculosis (TB) research due to its inhibitory action on the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis. While initially investigated as a canonical inhibitor of alanine racemase (Alr), recent studies have revealed that its primary target in M. tuberculosis is glutamate racemase (MurI).[1][2] This enzyme is crucial for the production of D-glutamate, an essential component of the mycobacterial cell wall. The unique mechanism of action of BCDA and its potent synergistic effects with other anti-tubercular agents make it a valuable tool for both basic research and drug development.

This document provides detailed application notes and experimental protocols for the use of β-chloro-D-alanine hydrochloride in TB research, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action and Key Applications

β-Chloro-D-alanine acts as a mechanism-based inactivator of glutamate racemase (MurI) in M. tuberculosis.[1][2] This inhibition disrupts the supply of D-glutamate, a critical building block for the pentapeptide chains of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.

Key Applications:

  • Synergistic Studies: BCDA exhibits a powerful synergistic effect with D-cycloserine (DCS), another peptidoglycan synthesis inhibitor that targets alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3] This synergy allows for a significant reduction in the minimum inhibitory concentration (MIC) of DCS, potentially mitigating its associated toxicity.

  • Target Validation: As a specific inhibitor of MurI in M. tuberculosis, BCDA serves as a valuable chemical probe to study the physiological roles of this enzyme and to validate it as a drug target.[1][2]

  • Drug Discovery: The synergistic interaction between BCDA and DCS highlights the potential of combination therapies targeting different steps in the peptidoglycan biosynthesis pathway.

Data Presentation

The synergistic activity of β-Chloro-D-alanine hydrochloride with D-cycloserine against Mycobacterium tuberculosis is a key finding. The following table summarizes the quantitative data from in vitro studies.

CompoundMIC against M. tuberculosis (Alone)MIC in CombinationFold Reduction in MICReference
D-cycloserine (DCS)50 mg/L2.5 mg/L (with sub-inhibitory BCDA)20-fold
β-Chloro-D-alanine HCl (BCDA)Potent activity, specific MIC not consistently reported.Sub-inhibitory concentration used.-[1]

Signaling Pathway

The following diagram illustrates the peptidoglycan biosynthesis pathway in Mycobacterium tuberculosis, highlighting the targets of β-Chloro-D-alanine hydrochloride and D-cycloserine.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Glu L-Glutamate D_Glu D-Glutamate L_Glu->D_Glu MurI (Glutamate Racemase) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Glu->UDP_NAM_pentapeptide L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alr (Alanine Racemase) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl (D-Ala-D-Ala Ligase) D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG BCDA β-Chloro-D-alanine HCl BCDA->L_Glu Inhibits MurI DCS D-cycloserine DCS->L_Ala Inhibits Alr DCS->D_Ala Inhibits Ddl Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Transpeptidation

Caption: Peptidoglycan biosynthesis pathway in M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of β-chloro-D-alanine hydrochloride against M. tuberculosis using the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • β-Chloro-D-alanine hydrochloride (BCDA) stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 0.5.

  • Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • In a 96-well plate, perform serial two-fold dilutions of the BCDA stock solution in 7H9 broth to obtain a range of concentrations.

  • Add 100 µL of the bacterial inoculum to each well containing the diluted BCDA.

  • Include a positive control (bacteria without drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of BCDA that completely inhibits visible growth of M. tuberculosis.

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of β-chloro-D-alanine hydrochloride and D-cycloserine.

Materials:

  • Same as for MIC determination

  • D-cycloserine (DCS) stock solution (e.g., 1 mg/mL in sterile water)

Procedure:

  • Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of BCDA. Along the y-axis, prepare serial dilutions of DCS.

  • This creates a matrix of wells with various combinations of BCDA and DCS concentrations.

  • Prepare a M. tuberculosis inoculum as described in the MIC protocol.

  • Add 100 µL of the inoculum to each well of the checkerboard plate.

  • Include rows and columns with each drug alone to determine their individual MICs.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of BCDA + FIC of DCS Where FIC of BCDA = (MIC of BCDA in combination) / (MIC of BCDA alone) And FIC of DCS = (MIC of DCS in combination) / (MIC of DCS alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_bacteria Prepare M. tuberculosis inoculum add_inoculum Add bacterial inoculum to all wells prep_bacteria->add_inoculum prep_bcda Prepare serial dilutions of BCDA setup_plate Dispense BCDA and DCS dilutions into 96-well plate prep_bcda->setup_plate prep_dcs Prepare serial dilutions of DCS prep_dcs->setup_plate setup_plate->add_inoculum incubate Incubate at 37°C for 7-14 days add_inoculum->incubate read_mic Determine MICs visually or by spectrophotometer incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret synergy, additivity, or antagonism calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of β-chloro-D-alanine hydrochloride, potentially in combination with D-cycloserine, in a mouse model of tuberculosis. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system for low-dose infection

  • BCDA and DCS formulations for oral gavage

  • Phosphate-buffered saline (PBS)

  • 7H11 agar plates

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) via the aerosol route.

  • Treatment: At a specified time post-infection (e.g., 2-4 weeks), begin treatment. Randomly assign mice to treatment groups:

    • Vehicle control

    • BCDA alone

    • DCS alone

    • BCDA + DCS combination

    • Positive control (e.g., isoniazid + rifampicin) Administer drugs via oral gavage, typically 5 days a week for a predetermined duration (e.g., 4 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis: Compare the CFU counts between the different treatment groups and the vehicle control to determine the efficacy of the treatment.

In_Vivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis_vivo Data Analysis infect_mice Infect mice with M. tuberculosis via aerosol group_mice Randomize mice into treatment groups infect_mice->group_mice administer_drugs Administer drugs daily for 4 weeks group_mice->administer_drugs euthanize Euthanize mice administer_drugs->euthanize harvest_organs Harvest lungs and spleen euthanize->harvest_organs homogenize Homogenize organs harvest_organs->homogenize plate_dilutions Plate serial dilutions on 7H11 agar homogenize->plate_dilutions incubate_plates Incubate plates for 3-4 weeks plate_dilutions->incubate_plates count_cfu Count Colony-Forming Units (CFU) incubate_plates->count_cfu compare_cfu Compare CFU counts between groups count_cfu->compare_cfu determine_efficacy Determine in vivo efficacy compare_cfu->determine_efficacy

Caption: Workflow for in vivo efficacy testing in a mouse model.

Conclusion

β-Chloro-D-alanine hydrochloride is a valuable research tool for investigating the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis. Its specific inhibition of glutamate racemase and its potent synergy with D-cycloserine offer exciting avenues for both fundamental research and the development of novel anti-tubercular therapeutic strategies. The protocols provided herein offer a framework for researchers to explore the potential of this compound in the fight against tuberculosis.

References

Probing the Secrets of Enzyme Active Sites: An Application & Protocol Guide to using β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing β-chloro-D-alanine hydrochloride as a powerful tool to investigate enzyme active sites. By leveraging its properties as a mechanism-based inactivator, this compound offers profound insights into enzyme function, paving the way for novel therapeutic interventions.

Introduction: The Power of Irreversible Inhibition

In the intricate world of enzymology, understanding the architecture and catalytic mechanism of an enzyme's active site is paramount. While reversible inhibitors provide valuable information about binding affinities, irreversible inhibitors, particularly mechanism-based or "suicide" inhibitors, offer a unique window into the catalytic process itself. β-Chloro-D-alanine is a classic example of such an inhibitor, primarily targeting pyridoxal-5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.[1][2][3] Its D-isomer configuration makes it a specific probe for enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and D-amino acid transaminase, rendering it a valuable lead for antimicrobial drug discovery.[1][2]

This document will delve into the mechanistic underpinnings of β-chloro-D-alanine's inhibitory action and provide detailed, field-proven protocols for its application in the laboratory.

The Chemistry of Inactivation: A Tale of a Suicide Substrate

β-Chloro-D-alanine's efficacy as an inhibitor stems from its ability to be processed by the target enzyme as if it were a natural substrate. This deceptive interaction initiates a catalytic cascade that ultimately leads to the enzyme's own demise. The process can be broken down into the following key steps for a PLP-dependent enzyme:

  • Initial Binding and Schiff Base Formation: β-Chloro-D-alanine enters the active site and forms a Schiff base with the PLP cofactor.

  • α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the inhibitor.

  • β-Elimination of Chloride: The abstraction of the α-proton facilitates the elimination of the chloride ion from the β-carbon, forming a highly reactive α-aminoacrylate intermediate.

  • Covalent Modification: This electrophilic intermediate then reacts with a nucleophilic residue within the active site, forming a stable, covalent bond and rendering the enzyme inactive.[4]

This mechanism-based inactivation is characterized by its time- and concentration-dependence, and a stoichiometry of one inhibitor molecule per active site.[4]

Visualizing the Mechanism of Suicide Inhibition

The following diagram illustrates the catalytic steps leading to the irreversible inactivation of a PLP-dependent enzyme by β-chloro-D-alanine.

G cluster_0 Enzyme Active Site Enzyme PLP-Enzyme Complex Enzyme-Inhibitor Complex Inhibitor β-Chloro-D-alanine Inhibitor->Complex Binding SchiffBase Schiff Base Intermediate Complex->SchiffBase Schiff Base Formation Aminoacrylate α-Aminoacrylate Intermediate SchiffBase->Aminoacrylate α-Proton Abstraction & β-Elimination of Cl- InactiveEnzyme Inactive Covalent Adduct Aminoacrylate->InactiveEnzyme Nucleophilic Attack by Active Site Residue

Caption: Mechanism of suicide inhibition by β-chloro-D-alanine.

Experimental Protocols: From Theory to Practice

The following protocols provide a framework for characterizing the inhibition of a target enzyme by β-chloro-D-alanine. These protocols are designed to be adaptable to specific enzymes and experimental setups.

Protocol 1: Determining Enzyme Activity

Prior to assessing inhibition, it is crucial to establish a reliable assay to measure the activity of your target enzyme. For many PLP-dependent enzymes that process D-amino acids, a coupled-enzyme spectrophotometric assay is a robust method. This example focuses on an alanine racemase assay coupled with D-amino acid oxidase (DAAO).[5][6]

Principle: Alanine racemase converts L-alanine to D-alanine. DAAO then oxidizes the newly formed D-alanine, producing pyruvate, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

Materials:

  • Purified target enzyme (e.g., Alanine Racemase)

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, L-alanine, DAAO, HRP, and the chromogenic substrates. The final concentrations of each component should be optimized for your specific enzyme.

  • Equilibrate: Pre-incubate the master mix and the purified enzyme separately at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add the purified enzyme to the master mix to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for your chosen chromogenic substrate (e.g., 550 nm) over time.

  • Calculate Initial Velocity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Self-Validation:

  • Controls: Run reactions without the target enzyme (to ensure no background activity), without L-alanine (to confirm substrate dependence), and without DAAO/HRP (to verify the coupling system is working).

  • Standard Curve: Create a standard curve using known concentrations of D-alanine to correlate the rate of absorbance change to the rate of product formation.

Protocol 2: Characterizing Time-Dependent Inhibition

This protocol aims to determine the kinetic parameters of inactivation, k_inact (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation).[7][8][9]

Materials:

  • Purified target enzyme

  • β-Chloro-D-alanine hydrochloride

  • Substrate for the enzyme activity assay (from Protocol 1)

  • Reaction Buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: Prepare a series of tubes, each containing the purified enzyme at a fixed concentration in the reaction buffer. Add varying concentrations of β-chloro-D-alanine to each tube. Include a control tube with no inhibitor.

  • Incubate: Incubate the enzyme-inhibitor mixtures at a set temperature.

  • Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube and dilute it into the enzyme activity assay mixture (from Protocol 1) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the activity assay.

  • Measure Residual Activity: Determine the initial velocity for each sample as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line will give the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration. This will allow you to determine k_inact and K_I.[10]

Workflow for Characterizing Enzyme Inhibition

The following diagram outlines the experimental workflow for characterizing the inhibition of a target enzyme by β-chloro-D-alanine.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Inhibition Kinetics A Optimize Enzyme Activity Assay (Protocol 1) B Establish Controls & Standard Curve A->B Validation C Time-Dependent Inhibition Assay (Protocol 2) B->C Proceed to Inhibition Studies D Data Plotting: ln(% Activity) vs. Time C->D E Data Plotting: k_obs vs. [Inhibitor] D->E F Determine k_inact & K_I E->F

Caption: Experimental workflow for kinetic analysis of inhibition.

Quantitative Data Summary

The following table provides a template for summarizing the kinetic parameters obtained from the inhibition studies.

ParameterDescriptionTypical Range for PLP-Enzymes
KM (Substrate) Michaelis constant for the natural substrate.1-100 mM
kcat Catalytic turnover number.1-1000 s⁻¹
KI (Inhibitor) Inhibitor concentration at half-maximal inactivation rate.1-100 µM[4]
kinact Maximal rate of inactivation.0.01-1 min⁻¹
kinact/KI Second-order rate constant for inactivation; a measure of inhibitor efficiency.10²-10⁵ M⁻¹s⁻¹

Handling and Safety Precautions

β-Chloro-D-alanine hydrochloride should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound or solutions.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

β-Chloro-D-alanine hydrochloride is a powerful and specific tool for the investigation of enzyme active sites, particularly those of PLP-dependent enzymes. Its mechanism-based mode of action provides invaluable insights into the catalytic process and can be a starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this versatile inhibitor in their own laboratories. By adhering to sound experimental design and safety practices, scientists can confidently probe the intricate workings of their enzymes of interest, contributing to the advancement of enzymology and drug discovery.

References

Application Notes and Protocols for a Cell-Based Assay to Screen Alanine Racemase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[1][2][3][4] D-alanine is an essential building block for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2][4][5] The absence of this enzyme in humans and most eukaryotes makes it an attractive and specific target for the development of novel antibacterial agents.[3][5][6] Inhibition of alanine racemase leads to the disruption of cell wall synthesis, ultimately causing bacterial cell death.[5] This makes it a prime target in the search for new drugs to combat antibiotic-resistant bacteria, such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][7][8]

These application notes provide a detailed protocol for a cell-based assay designed for the high-throughput screening (HTS) of potential alanine racemase inhibitors. The assay is based on a coupled-enzyme reaction that can be adapted for whole-cell screening, providing a physiologically relevant context for inhibitor identification.

Principle of the Assay

The screening assay utilizes a coupled enzymatic reaction to detect the inhibition of alanine racemase. In this system, the D-alanine produced by alanine racemase is utilized by a second enzyme, D-amino acid oxidase, to produce hydrogen peroxide. This hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, leading to a detectable signal. A decrease in the signal indicates potential inhibition of alanine racemase.

Alternatively, a widely used method involves a coupled reaction where the conversion of D-alanine to L-alanine by alanine racemase is linked to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase.[7][9] This reaction is dependent on NAD and the resulting formation of NADH can be measured by an increase in fluorescence.[7][9]

This document will focus on a whole-cell based assay using an engineered E. coli strain that relies on the activity of a target alanine racemase for growth or for the production of a reporter signal. This approach offers the advantage of screening compounds for their ability to penetrate the bacterial cell wall and inhibit the enzyme in its natural environment.

Signaling Pathway of Alanine Racemase in Peptidoglycan Synthesis

AlanineRacemasePathway L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr substrate D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D_Alanine->Peptidoglycan incorporation CellWall Bacterial Cell Wall Peptidoglycan->CellWall biosynthesis Alr->D_Alanine racemization Inhibitor Inhibitor (e.g., D-cycloserine) Inhibitor->Alr inhibition

Caption: Role of Alanine Racemase in Bacterial Cell Wall Synthesis.

Experimental Workflow for High-Throughput Screening

HTS_Workflow plate_prep Plate Preparation Dispense engineered E. coli into 384-well plates compound_add Compound Addition Add test compounds and controls (DMSO, D-cycloserine) plate_prep->compound_add incubation Incubation Incubate plates to allow for bacterial growth and compound interaction compound_add->incubation signal_dev Signal Development Add detection reagents (e.g., resazurin) incubation->signal_dev readout Data Acquisition Measure fluorescence or absorbance signal_dev->readout analysis Data Analysis Calculate % inhibition and Z'-factor readout->analysis hit_id Hit Identification Identify compounds with significant inhibitory activity analysis->hit_id

Caption: High-Throughput Screening Workflow for Alanine Racemase Inhibitors.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Escherichia coli strain (e.g., expressing target Alr)In-house/ATCCN/A
Luria-Bertani (LB) BrothSigma-AldrichL3022
D-Cycloserine (Positive Control)Sigma-AldrichC6880
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Resazurin sodium saltSigma-AldrichR7017
384-well clear bottom microplatesCorning3710
L-AlanineSigma-AldrichA7627
D-AlanineSigma-AldrichA7377
L-Alanine DehydrogenaseSigma-AldrichA7189
β-Nicotinamide adenine dinucleotide (NAD)Sigma-AldrichN7004
Tris-Tricine BufferSigma-AldrichT0914

Experimental Protocols

Preparation of Engineered E. coli Strain

An E. coli strain deficient in its endogenous alanine racemase can be engineered to express the alanine racemase from the target organism (e.g., M. tuberculosis or S. aureus). This creates a system where bacterial growth is dependent on the activity of the target enzyme.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth supplemented with the appropriate antibiotic for plasmid maintenance.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Plate Preparation:

    • Dilute the bacterial culture to a final OD600 of 0.05 in LB broth.

    • Dispense 30 µL of the diluted culture into each well of a 384-well plate.

  • Compound Addition:

    • Prepare a compound library in DMSO.

    • Add 0.1 µL of each test compound to the appropriate wells.

    • For controls, add 0.1 µL of DMSO (negative control, 0% inhibition) and 0.1 µL of a known inhibitor like D-cycloserine at a concentration known to cause complete inhibition (positive control, 100% inhibition).

  • Incubation:

    • Seal the plates and incubate at 37°C for 4-6 hours with shaking.

  • Signal Development and Data Acquisition:

    • Add 5 µL of resazurin solution (0.1 mg/mL in PBS) to each well.

    • Incubate for an additional 1-2 hours at 37°C.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader. A decrease in fluorescence indicates a reduction in bacterial viability and potential inhibition of alanine racemase.

Coupled Enzyme Assay for Hit Validation (In Vitro)

This assay confirms the direct inhibition of the purified alanine racemase enzyme.[7][9]

  • Reaction Mixture Preparation:

    • Prepare a reaction cocktail containing 12 nM purified alanine racemase, 1 mM NAD, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer (pH 8.5).[7]

    • Dispense 30 µL of the reaction cocktail into each well of a 384-well plate.

  • Inhibitor Addition:

    • Add 0.1 µL of the hit compounds at various concentrations. Include positive and negative controls.

    • Pre-incubate the plate at room temperature for 30 minutes.[7]

  • Initiation of Reaction and Measurement:

    • Add 10 µL of 10 mM D-alanine to each well to start the reaction.[7]

    • Immediately measure the fluorescence intensity (excitation 340 nm, emission 460 nm) kinetically for 20-40 minutes.[7][10]

Data Presentation

Table 1: Example Data for Alanine Racemase Inhibitors
CompoundIC50 (µM) [Enzymatic Assay]MIC (µg/mL) [S. aureus]MIC (µg/mL) [M. tuberculosis]Cytotoxicity (CC50, µM) [HeLa cells]
D-Cycloserine 0.00730.20.0086>100
Thiadiazolidinone A 0.366.25N/A<10
Thiadiazolidinone B 6.4100N/A>50
Compound X 5.212.58.0>100
Compound Y 0.983.1252.575

Note: Data presented here is a compilation of representative values from various sources for illustrative purposes.[7][8]

Data Analysis

The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = [1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)] x 100

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

Z' = 1 - [3 * (SDsignal + SDbackground) / (Meansignal - Meanbackground)] [7]

Logical Relationship of Hit Validation

Hit_Validation_Logic Primary_Screen Primary Cell-Based Screen Hit Dose_Response Dose-Response Curve in Cell-Based Assay Primary_Screen->Dose_Response Enzymatic_Assay Direct Inhibition in Enzymatic Assay Dose_Response->Enzymatic_Assay MIC_Determination Antimicrobial Activity (MIC) Enzymatic_Assay->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity MIC_Determination->Cytotoxicity_Assay Lead_Candidate Lead Candidate Cytotoxicity_Assay->Lead_Candidate

Caption: Logical Flow for Hit Identification and Validation.

Conclusion

The described cell-based assay provides a robust and physiologically relevant platform for the high-throughput screening of alanine racemase inhibitors. By employing an engineered bacterial strain, this assay allows for the identification of compounds that not only inhibit the target enzyme but also possess the necessary characteristics to be effective in a cellular context. Subsequent validation through in vitro enzymatic assays and determination of antimicrobial activity and cytotoxicity are crucial steps in identifying promising lead candidates for the development of new antibacterial drugs.

References

Unlocking the Secrets of Bacterial Cell Wall Synthesis: A Guide to Using β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Studying Peptidoglycan Biosynthesis

Introduction:

β-Chloro-D-alanine hydrochloride is a potent and specific inhibitor of key enzymes in the bacterial peptidoglycan biosynthesis pathway. This makes it an invaluable tool for researchers studying bacterial cell wall formation, identifying novel antibiotic targets, and developing new antimicrobial agents. As an analog of D-alanine, it primarily targets and irreversibly inhibits alanine racemase, the enzyme responsible for converting L-alanine to D-alanine, a crucial component of the peptidoglycan cell wall.[1][2] Its inhibitory effects can also extend to D-amino acid transaminase.[3] This document provides detailed application notes and experimental protocols for utilizing β-chloro-D-alanine hydrochloride to investigate peptidoglycan biosynthesis in a research setting.

Mechanism of Action

β-Chloro-D-alanine's primary mode of action is the irreversible inhibition of alanine racemase. This enzyme is essential for providing the D-alanine necessary for the formation of the D-Ala-D-Ala dipeptide, a terminal component of the pentapeptide side chain of peptidoglycan precursors. By inhibiting alanine racemase, β-chloro-D-alanine effectively depletes the intracellular pool of D-alanine, leading to the accumulation of incomplete peptidoglycan precursors and ultimately inhibiting bacterial growth.[1][2] In some bacteria, such as Mycobacterium tuberculosis, β-chloro-D-alanine has been shown to primarily target glutamate racemase, another key enzyme in the early stages of peptidoglycan synthesis.[4]

Data Presentation

Quantitative Inhibition Data

The following tables summarize the inhibitory activity of β-chloro-D-alanine against various bacterial species and key enzymes involved in peptidoglycan biosynthesis.

Bacterial Species Inhibitor Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Escherichia coliβ-Chloro-D-alanineNot explicitly stated, but effective[1][2]
Bacillus subtilisβ-Chloro-D-alanineNot explicitly stated, but effective[1][2]
Staphylococcus aureusβ-Chloro-D-alanine300[5]
Streptococcus pyogenesβ-Chloro-D-alanineNot explicitly stated, but effective[1][2]
Diplococcus pneumoniaeβ-Chloro-D-alanineNot explicitly stated, but effective[1][2]
Enzyme Organism Inhibitor Inhibition Constant (Ki) Other Inhibition Data Reference
Alanine RacemaseE. coliβ-Chloro-D-alanineNot explicitly stated90-95% inhibition in cell extracts[1][2]
Alanine RacemaseB. subtilisβ-Chloro-D-alanineNot explicitly stated90-95% inhibition in cell extracts[1][2][6]
D-amino acid transaminaseBacillus sphaericusβ-Chloro-D-alanine10 µM[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of β-chloro-D-alanine hydrochloride using the broth microdilution method.

Materials:

  • β-Chloro-D-alanine hydrochloride

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of β-chloro-D-alanine hydrochloride in sterile water or an appropriate solvent.

  • Perform serial two-fold dilutions of the β-chloro-D-alanine hydrochloride stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum standardized to a concentration of 5 x 105 CFU/mL in CAMHB.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 105 CFU/mL.

  • Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of β-chloro-D-alanine hydrochloride that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: In Vitro Alanine Racemase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a coupled enzyme assay to measure the activity of alanine racemase and its inhibition by β-chloro-D-alanine. The production of D-alanine from L-alanine is coupled to the oxidation of NADH by D-amino acid oxidase and lactate dehydrogenase.

Materials:

  • Bacterial cell lysate or purified alanine racemase

  • β-Chloro-D-alanine hydrochloride

  • L-alanine

  • D-amino acid oxidase

  • Lactate dehydrogenase

  • NADH

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, NADH, D-amino acid oxidase, and lactate dehydrogenase.

  • Add the bacterial cell lysate or purified alanine racemase to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of β-chloro-D-alanine hydrochloride for a defined period before starting the reaction.

  • Initiate the reaction by adding L-alanine as the substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the alanine racemase activity.

  • Calculate the percent inhibition by comparing the reaction rates in the presence and absence of β-chloro-D-alanine hydrochloride.

Protocol 3: Analysis of Peptidoglycan Precursors by HPLC

This protocol details the extraction and analysis of UDP-linked peptidoglycan precursors from bacterial cells treated with β-chloro-D-alanine hydrochloride. A decrease in the pool of precursors terminating in D-Ala-D-Ala is expected.

Materials:

  • Bacterial culture

  • β-Chloro-D-alanine hydrochloride

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Appropriate mobile phases (e.g., ammonium acetate buffer with a methanol gradient)

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-logarithmic phase and divide it into two flasks. Treat one flask with a sub-inhibitory concentration of β-chloro-D-alanine hydrochloride and leave the other as an untreated control. Incubate for a specific period (e.g., one to two generation times).

  • Extraction of Precursors:

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellets with a cold buffer (e.g., phosphate-buffered saline).

    • Resuspend the pellets in a small volume of cold water.

    • Add an equal volume of cold 10% TCA to precipitate macromolecules.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet the precipitated material.

    • The supernatant contains the soluble peptidoglycan precursors.

    • Neutralize the supernatant with a suitable base (e.g., ammonium hydroxide).

  • HPLC Analysis:

    • Filter the extracted samples through a 0.22 µm filter.

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Elute the precursors using a suitable gradient of mobile phases.

    • Monitor the elution profile by detecting absorbance at a specific wavelength (e.g., 262 nm for UDP-containing molecules).

    • Compare the chromatograms of the treated and untreated samples to identify changes in the precursor pools. A decrease in the peak corresponding to UDP-MurNAc-pentapeptide is expected in the treated sample.

Visualizations

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Alanine->UDP-MurNAc-pentapeptide Incorporation Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide->Peptidoglycan Translocation & Polymerization Alanine_Racemase->D-Alanine beta_Chloro_D_alanine β-Chloro-D-alanine beta_Chloro_D_alanine->Alanine_Racemase Inhibition

Caption: Inhibition of Alanine Racemase by β-Chloro-D-alanine.

Experimental_Workflow_MIC Start Start Prepare_Inhibitor_Dilutions Prepare serial dilutions of β-Chloro-D-alanine Start->Prepare_Inhibitor_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well plates Prepare_Inhibitor_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Determine MIC (visual or OD) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

Experimental_Workflow_HPLC Start Start Bacterial_Culture Grow bacterial culture Start->Bacterial_Culture Treatment Treat with β-Chloro-D-alanine Bacterial_Culture->Treatment Extraction Extract peptidoglycan precursors (TCA precipitation) Treatment->Extraction HPLC_Analysis Analyze extracts by HPLC Extraction->HPLC_Analysis Data_Comparison Compare chromatograms of treated vs. untreated HPLC_Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for HPLC Analysis of Precursors.

References

Application Notes and Protocols for the Analytical Detection of β-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-D-alanine hydrochloride is an important synthetic amino acid derivative with applications in biomedical research and pharmaceutical development. As an inhibitor of alanine racemase, it has been investigated for its antimicrobial properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various samples, including raw materials, pharmaceutical formulations, and biological matrices, to ensure quality control, support pharmacokinetic studies, and advance research.

This document provides detailed application notes and protocols for two primary analytical techniques for the determination of β-Chloro-D-alanine hydrochloride: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Chiral High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of β-Chloro-D-alanine hydrochloride. Due to its polar and non-volatile nature, direct analysis by GC is challenging, necessitating a derivatization step to increase volatility. HPLC is well-suited for the analysis of amino acids and their derivatives, with chiral HPLC being essential for the separation of its enantiomers.[1]

This guide will focus on a GC-MS method utilizing N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization and a chiral HPLC-UV method for enantiomeric separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of β-Chloro-D-alanine hydrochloride, particularly at low concentrations. The protocol provided below is based on established methods for amino acid analysis using silylation derivatization.[2]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of β-Chloro-D-alanine hydrochloride in 0.1 M HCl. Create a series of calibration standards by diluting the stock solution with 0.1 M HCl.

  • Sample Preparation (Aqueous): Transfer a known volume (e.g., 100 µL) of the sample or standard solution into a reaction vial.

  • Drying: Lyophilize the samples or dry them under a stream of nitrogen at room temperature until all solvent is removed. Complete dryness is critical for a successful derivatization.

  • Derivatization:

    • Add 100 µL of acetonitrile to the dried residue and sonicate for 30 seconds.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the vial.[2]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[2]

    • After cooling to room temperature, add 1 mL of ethyl acetate and centrifuge at 10,000 rpm for 10-15 minutes.[2]

    • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the TBDMS derivative of β-Chloro-D-alanine should be determined by analyzing a standard in full scan mode.

Data Presentation: GC-MS Method Performance (Representative Data)

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of β-Chloro-D-alanine hydrochloride.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Diagram: GC-MS Experimental Workflow

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Drying Drying (Lyophilization/N2) Sample->Drying Derivatization Derivatization with MTBSTFA + Acetonitrile (70°C, 30 min) Drying->Derivatization Extraction Extraction with Ethyl Acetate Derivatization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Transfer Supernatant to GC Vial Centrifugation->Supernatant Injection GC Injection Supernatant->Injection Analysis Separation Chromatographic Separation (SLB™-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification (SIM Mode) Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of beta-Chloro-D-alanine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is essential for separating the D- and L-enantiomers of β-chloro-alanine, which is critical for purity assessment and in drug development where stereoisomers can have different pharmacological activities. The following protocol is based on methods for the chiral separation of underivatized amino acids.[1][3]

Experimental Protocol: Chiral HPLC-UV

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of β-Chloro-D-alanine hydrochloride in the mobile phase. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: Crownpak CR (+) (5 µm, 4.0 x 150 mm) or a teicoplanin-based chiral stationary phase like Astec CHIROBIOTIC T.[1][3]

  • Mobile Phase: A mixture of aqueous perchloric acid (pH adjusted to 2.0) and methanol (e.g., 90:10 v/v). The exact ratio may need optimization.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Data Presentation: Chiral HPLC Method Performance (Representative Data)

The following table summarizes the typical performance characteristics of a validated chiral HPLC method for β-Chloro-D-alanine hydrochloride.

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%
Resolution (Rs) between enantiomers> 1.5

Diagram: Chiral HPLC Experimental Workflow

HPLC_Workflow Chiral HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/ Standard Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Analysis Separation Chiral Separation (e.g., Crownpak CR (+)) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification & Enantiomeric Purity Calculation Integration->Quantification

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

The GC-MS and chiral HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of β-Chloro-D-alanine hydrochloride. The GC-MS method is highly sensitive and suitable for trace analysis after derivatization. The chiral HPLC method is essential for the separation and quantification of the D-enantiomer, ensuring the stereochemical purity of the compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for enantiomeric separation. Proper method validation is crucial before implementation in a regulated environment.

References

Application Notes and Protocols: β-Chloro-D-alanine Hydrochloride in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloro-D-alanine hydrochloride is a synthetic amino acid analog that serves as a powerful tool for investigating metabolic pathways, particularly in bacteria. Its structural similarity to D-alanine allows it to interact with enzymes involved in amino acid metabolism and cell wall biosynthesis. By selectively inhibiting key enzymes, β-chloro-D-alanine hydrochloride induces metabolic shifts that can be analyzed to elucidate pathway dynamics, identify novel drug targets, and understand mechanisms of antibiotic resistance. These application notes provide an overview of its use, key quantitative data, and detailed protocols for its application in metabolic pathway analysis.

Mechanism of Action

β-Chloro-D-alanine acts as a mechanism-based inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes. The primary targets are involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial growth inhibition.[1][2] The key inhibited enzymes include:

  • D-amino acid transaminase (D-AT): This enzyme is involved in the synthesis of D-amino acids. β-Chloro-D-alanine is a potent competitive inhibitor with respect to D-alanine.[3][4]

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial step in providing the necessary D-alanine for peptidoglycan synthesis.[1][5][6] Inhibition of alanine racemase leads to a depletion of D-alanine.

  • Glutamate Racemase (MurI): In some bacteria, such as Mycobacterium tuberculosis, β-chloro-D-alanine has been shown to be a mechanism-based inactivator of glutamate racemase, another key enzyme in the early stages of peptidoglycan biosynthesis.[2][7]

The inhibition of these enzymes leads to a cascade of metabolic consequences, making β-chloro-D-alanine a valuable tool for studying these effects through metabolomics and other systems biology approaches.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of β-chloro-D-alanine against its primary enzyme targets.

Enzyme TargetOrganismInhibition ConstantReference
D-amino acid transaminaseBacillus sphaericusK₁ = 10 µM[3]
D-amino acid transaminaseBacillus sphaericusKᵢₙₐ꜀ₜ ≈ 10 µM[4]

Table 1: Inhibition of D-amino acid transaminase by β-chloro-D-alanine.

Bacterial SpeciesEffectReference
Diplococcus pneumoniaeGrowth inhibition, preventable by D-alanine or D-alanyl-D-alanine[1][2]
Streptococcus pyogenesGrowth inhibition[1][2]
Bacillus subtilisGrowth inhibition, 90-95% inhibition of alanine racemase and D-glutamate-D-alanine transaminase in extracts[1][2][6]
Escherichia coliGrowth inhibition, 90-95% inhibition of alanine racemase and D-glutamate-D-alanine transaminase in extracts[1][2][6]
Mycobacterium tuberculosisPotent antituberculosis activity, primarily through inhibition of glutamate racemase[2][7]

Table 2: Antibacterial activity of β-chloro-D-alanine.

Mandatory Visualizations

cluster_0 Mechanism of Action cluster_1 Metabolic Impact beta_Chloro_D_alanine β-Chloro-D-alanine D_AT D-amino acid transaminase beta_Chloro_D_alanine->D_AT Inhibition Alr Alanine Racemase (Alr) beta_Chloro_D_alanine->Alr Inhibition MurI Glutamate Racemase (MurI) beta_Chloro_D_alanine->MurI Inhibition D_Alanine_depletion Depletion of D-alanine pool D_AT->D_Alanine_depletion Alr->D_Alanine_depletion D_Glutamate_depletion Depletion of D-glutamate pool MurI->D_Glutamate_depletion Peptidoglycan_synthesis_disruption Disruption of Peptidoglycan Synthesis D_Alanine_depletion->Peptidoglycan_synthesis_disruption D_Glutamate_depletion->Peptidoglycan_synthesis_disruption Cell_wall_integrity_loss Loss of Cell Wall Integrity Peptidoglycan_synthesis_disruption->Cell_wall_integrity_loss Bacterial_growth_inhibition Bacterial Growth Inhibition Cell_wall_integrity_loss->Bacterial_growth_inhibition

Caption: Mechanism of β-Chloro-D-alanine action and its metabolic impact.

Start Start: Bacterial Culture Treatment Treat with β-Chloro-D-alanine (and controls) Start->Treatment Quenching Metabolic Quenching (e.g., cold methanol) Treatment->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (e.g., boiling ethanol) Harvesting->Extraction Analysis Metabolomic Analysis (LC-MS, GC-MS, NMR) Extraction->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis End End: Elucidation of Metabolic Perturbations Pathway_Analysis->End

Caption: Experimental workflow for metabolomic analysis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of β-chloro-D-alanine hydrochloride that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • β-Chloro-D-alanine hydrochloride stock solution (e.g., 10 mg/mL in sterile water, filter-sterilized)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by growing a single colony in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the β-chloro-D-alanine hydrochloride stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (medium, no bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the inhibitor that prevents visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: In Vitro Enzyme Inhibition Assay (Alanine Racemase)

This protocol describes a coupled enzyme assay to measure the inhibition of alanine racemase by β-chloro-D-alanine.

Materials:

  • Purified alanine racemase

  • β-Chloro-D-alanine hydrochloride

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate suitable for fluorescence or absorbance measurements

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-alanine, DAAO, HRP, and the peroxidase substrate.

  • Add varying concentrations of β-chloro-D-alanine hydrochloride to the wells of the microplate.

  • Initiate the reaction by adding purified alanine racemase to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the production of the colored or fluorescent product over time using a microplate reader. The rate of product formation is proportional to the alanine racemase activity.

  • Calculate the percentage of inhibition for each concentration of β-chloro-D-alanine and determine the IC₅₀ value.

Protocol 3: Metabolomic Analysis of β-Chloro-D-alanine-Treated Bacteria

This protocol outlines a general workflow for studying the metabolic effects of β-chloro-D-alanine on bacterial cells.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest in a defined minimal medium to the mid-logarithmic phase.
  • Expose the culture to a sub-lethal concentration of β-chloro-D-alanine hydrochloride (e.g., 0.5 x MIC) for a defined period. Include an untreated control culture.

2. Metabolic Quenching:

  • Rapidly arrest metabolic activity by quenching the cells. A common method is to add the bacterial culture to cold methanol (-20°C to -48°C) at a 1:1 ratio.[8]

3. Cell Harvesting:

  • Separate the quenched cells from the medium by centrifugation at a low temperature.

4. Metabolite Extraction:

  • Extract the intracellular metabolites using a suitable solvent. A common method is to use a boiling ethanol-water mixture (e.g., 75% ethanol).[9]
  • Incubate the cell pellet with the extraction solvent, vortex vigorously, and then centrifuge to pellet the cell debris.
  • Collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

6. Data Analysis:

  • Process the raw data to identify and quantify the metabolites.
  • Perform statistical analysis to identify metabolites that are significantly altered in the β-chloro-D-alanine-treated cells compared to the control.
  • Use pathway analysis software to map the altered metabolites onto metabolic pathways and identify the perturbed pathways.

Conclusion

β-Chloro-D-alanine hydrochloride is a versatile and valuable tool for researchers in microbiology, biochemistry, and drug discovery. Its ability to specifically inhibit key enzymes in bacterial cell wall biosynthesis allows for the detailed investigation of metabolic responses to this perturbation. The protocols and data provided here offer a starting point for utilizing this compound to uncover novel insights into bacterial metabolism and to aid in the development of new antimicrobial strategies.

References

Troubleshooting & Optimization

beta-Chloro-D-alanine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of beta-chloro-D-alanine hydrochloride in aqueous solutions.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound in aqueous solutions. This guide provides a systematic approach to troubleshooting common problems.

Diagram: Troubleshooting Workflow for this compound Stability

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Potential Causes cluster_3 Corrective Actions & Prevention A Inconsistent experimental results or loss of compound activity B Review solution preparation and storage protocols A->B Start Here C Check for visual signs of degradation (e.g., color change, precipitation) B->C D Was the stock solution stored correctly? C->D E Was the working solution prepared fresh? D->E If yes H Prepare fresh stock and working solutions D->H If no F Is the pH of the aqueous solution appropriate? E->F If yes E->H If no G Was the solution exposed to high temperatures? F->G If yes J Buffer the aqueous solution to a neutral and stable pH F->J If no G->H If no K Perform a stability study under experimental conditions G->K If yes I Aliquot stock solution to avoid freeze-thaw cycles H->I J->K

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound in high-purity water. The solubility is reported to be at least 50 mg/mL and can be up to 100 mg/mL.[1][2] For cell culture applications, it is recommended to filter-sterilize the solution through a 0.22 µm filter after preparation.[1]

Q2: What are the recommended storage conditions for aqueous stock solutions?

A2: Aqueous stock solutions of this compound should be stored frozen. For long-term storage, -80°C is recommended for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: How stable is this compound in aqueous working solutions at room temperature?

A3: There is limited specific data on the stability of this compound in working solutions at room temperature. However, as a general precaution for amino acid derivatives, it is recommended to prepare working solutions fresh for each experiment, especially for sensitive in vivo and cell-based assays.

Q4: Can the pH of the aqueous solution affect the stability of this compound?

Q5: What are the potential signs of degradation of a this compound solution?

A5: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as HPLC to monitor the concentration of the parent compound over time.

Quantitative Data Summary

ParameterValueSource
Solubility in Water ≥ 100 mg/mL[1]
50 mg/mL[2]
Stock Solution Storage -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Experimental Protocols

Protocol: Aqueous Stability Assessment of this compound using HPLC

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer under defined temperature conditions.

1. Materials and Reagents:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffer components (e.g., phosphate, Tris)

  • pH meter

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer and ion-pairing agent)

  • Calibrated volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution (e.g., 10 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a specific volume of high-purity water in a volumetric flask.

  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the desired aqueous buffer (at a specific pH) to the final working concentration in a volumetric flask.

3. Stability Study Setup:

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage Conditions: Aliquot the working solution into several vials. Store one set of vials at the desired experimental temperature (e.g., room temperature, 37°C) and another set at a control temperature where the compound is expected to be stable (e.g., -20°C).

4. HPLC Analysis:

  • Method Development: Develop a stability-indicating HPLC method capable of separating beta-chloro-D-alanine from its potential degradation products. This may involve testing different mobile phases, flow rates, and detection wavelengths.

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve.

  • Sample Analysis: At each time point, retrieve a vial from each storage condition. If frozen, allow it to thaw completely and come to room temperature. Inject an appropriate volume of the solution into the HPLC system.

5. Data Analysis:

  • Quantification: Use the peak area of beta-chloro-D-alanine from the chromatograms and the calibration curve to determine the concentration of the compound at each time point.

  • Degradation Calculation: Calculate the percentage of beta-chloro-D-alanine remaining at each time point relative to the initial concentration (time 0).

  • Degradation Kinetics: Plot the percentage of remaining compound versus time to determine the degradation profile. If applicable, calculate the degradation rate constant and the half-life of the compound under the tested conditions.

Diagram: Signaling Pathway of beta-Chloro-D-alanine Action

A beta-Chloro-D-alanine B Alanine Racemase A->B Inhibits C D-Alanine Synthesis B->C Catalyzes D Peptidoglycan Synthesis C->D Required for E Bacterial Cell Wall Integrity D->E Maintains

Caption: Inhibition of alanine racemase by beta-chloro-D-alanine.

References

Technical Support Center: beta-Chloro-D-alanine hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-Chloro-D-alanine hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an analog of the amino acid D-alanine. Its primary mechanism of action is the inhibition of key enzymes involved in bacterial cell wall synthesis.[1][2] It is a known inhibitor of alanine racemase (Alr) and D-amino acid transaminase in many bacterial species.[3] These enzymes are crucial for the production of D-alanine, an essential component of peptidoglycan, the structural backbone of the bacterial cell wall.[1][2] Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial growth inhibition.[4][3]

2. In which solvents can I dissolve this compound and what are the recommended storage conditions?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation, it is advisable to aliquot the stock solution and prevent repeated freeze-thaw cycles.[5] The solid form should be stored at -20°C in a sealed container, away from moisture.[5]

3. Are there known off-target effects or variations in the primary target of beta-Chloro-D-alanine?

Yes. While alanine racemase is a common target, studies have shown that the primary target can vary between bacterial species. For instance, in Mycobacterium tuberculosis, beta-Chloro-D-alanine is a poor inhibitor of alanine racemase but acts as a potent mechanism-based inactivator of glutamate racemase (MurI), another key enzyme in peptidoglycan synthesis.[6][7][8] This highlights the importance of target validation in your specific model organism.

4. How can I confirm that the observed antibacterial effect is due to the inhibition of the D-alanine pathway?

A common method to verify the mechanism of action is to perform a rescue experiment. The inhibitory effect of beta-Chloro-D-alanine on bacterial growth can often be reversed by supplementing the growth medium with D-alanine or D-alanyl-D-alanine.[4][3] If the addition of these molecules restores bacterial growth, it strongly suggests that the compound is targeting the D-alanine biosynthesis pathway.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Bacterial Growth
Possible Cause Troubleshooting Step
Degraded this compound Ensure the compound has been stored correctly at -20°C (solid) or -80°C (solution) and has not expired.[5] Avoid repeated freeze-thaw cycles of stock solutions.[5] Prepare fresh solutions if degradation is suspected.
Incorrect concentration Verify the calculations for your working solution concentration. Ensure accurate weighing and dilution.
Target enzyme is not inhibited in the test organism As noted, the primary target can vary.[6][7][8] Confirm the presence and susceptibility of alanine racemase or other potential targets in your bacterial strain. Consider performing a rescue experiment by adding D-alanine to the growth medium.[4][3]
Low cellular uptake The bacterial strain may have a membrane that is not readily permeable to the compound. Consider using permeabilizing agents if compatible with your experimental setup.
Resistance development Bacteria can develop resistance. Check for the emergence of resistant colonies and consider sequencing the target enzyme gene to check for mutations.
Issue 2: Solubility Problems
Possible Cause Troubleshooting Step
Difficulty dissolving in DMSO Use a fresh, unopened bottle of hygroscopic DMSO, as absorbed water can significantly impact solubility.[5] Gentle warming and sonication may be required to fully dissolve the compound.[5]
Precipitation in aqueous media Ensure the final concentration in your aqueous buffer or media does not exceed the solubility limit. If using a DMSO stock, ensure the final DMSO concentration is low enough to not cause precipitation and is compatible with your cells or assay.
Issue 3: Inconsistent Results in Enzyme Inhibition Assays
Possible Cause Troubleshooting Step
Incorrect assay conditions Optimize the assay parameters, including pH, temperature, and incubation time. Ensure the concentrations of substrate (e.g., L-alanine) and any necessary cofactors (e.g., pyridoxal 5'-phosphate for alanine racemase) are optimal.[2]
Enzyme instability Ensure the purified enzyme is stored correctly and handled on ice. Include appropriate controls to check for enzyme activity throughout the experiment.
Inaccurate measurement of enzyme activity Use a validated and sensitive detection method. For coupled enzyme assays, ensure the coupling enzyme is not the rate-limiting step and is not inhibited by your compound.[9][10]
Inhibitor instability in assay buffer Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of beta-Chloro-D-alanine in your specific assay buffer over the time course of the experiment.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

SolventSolubilityStock Solution Storage
Water≥ 100 mg/mL (625.00 mM)[5]-80°C for 6 months; -20°C for 1 month[5]
DMSO100 mg/mL (625.00 mM) (ultrasonication may be needed)[5]-80°C for 6 months; -20°C for 1 month[5]

Table 2: Inhibitory Constants

EnzymeOrganismKi or Kinact
D-amino acid transaminaseBacillus sphaericus~10 µM (Kinact)[11]
D-amino acid transaminaseBacillus sphaericus10 µM (Ki, competitive with D-alanine)[11]

Experimental Protocols

Protocol 1: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the conversion of L-alanine to D-alanine by alanine racemase. The production of L-alanine from D-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[9][12]

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase (from Bacillus subtilis)

  • D-alanine

  • NAD+

  • This compound

  • Tricine buffer (100 mM, pH 8.5)

  • 384-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In each well of a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.[9]

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a positive control (e.g., D-cycloserine) and a negative control (vehicle, e.g., DMSO).[9]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Start the reaction by adding D-alanine to a final concentration of 2.5 mM to each well.[9]

  • Monitor NADH Production: Immediately measure the increase in absorbance at 340 nm at regular intervals for 20-40 minutes using a plate reader.[9][10]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay (Colorimetric)

This assay measures the activity of D-amino acid oxidase, which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then detected using a colorimetric probe in a reaction catalyzed by horseradish peroxidase (HRP).

Materials:

  • D-Amino Acid Oxidase

  • D-Alanine (as substrate)

  • Horseradish Peroxidase (HRP)

  • Colorimetric Probe (e.g., o-dianisidine)

  • Assay Buffer (e.g., 100 mM potassium pyrophosphate, pH 8.3)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a standard curve of a known concentration of H₂O₂.

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mix containing D-alanine, HRP, and the colorimetric probe in the assay buffer.

  • Add Sample: Add the sample containing D-Amino Acid Oxidase to the wells. For a positive control, use a known amount of purified DAAO. For a blank, use a sample without DAAO.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 440 nm for o-dianisidine).[13]

  • Calculate Activity: Determine the concentration of H₂O₂ produced in the samples using the standard curve. The DAAO activity can then be calculated and expressed in units/mL.

Visualizations

bacterial_cell_wall_synthesis_inhibition L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase D_Alanine D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Alanine->Ddl Alanine_Racemase->D_Alanine Disrupted_Synthesis Disrupted Cell Wall Synthesis beta_Chloro_D_alanine beta-Chloro-D-alanine hydrochloride beta_Chloro_D_alanine->Alanine_Racemase Peptidoglycan_Precursors Peptidoglycan Precursors Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursors->Cell_Wall Incorporation D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Peptidoglycan_Precursors Ddl->D_Ala_D_Ala

Caption: Inhibition of Alanine Racemase by beta-Chloro-D-alanine.

experimental_workflow cluster_troubleshooting Troubleshooting Checks start Start: Hypothesis (Inhibition of bacterial growth) prep Prepare beta-Chloro-D-alanine hydrochloride solution start->prep solubility_check Solubility Issues? prep->solubility_check mic_assay Determine Minimum Inhibitory Concentration (MIC) enzyme_assay Enzyme Inhibition Assay (e.g., Alanine Racemase) mic_assay->enzyme_assay Confirm target data_analysis Data Analysis mic_assay->data_analysis activity_check Inconsistent Activity? mic_assay->activity_check rescue_exp Rescue Experiment with D-alanine enzyme_assay->rescue_exp Validate mechanism enzyme_assay->data_analysis rescue_exp->data_analysis conclusion Conclusion data_analysis->conclusion solubility_check->prep Re-prepare if needed solubility_check->mic_assay activity_check->mic_assay Optimize assay conditions activity_check->enzyme_assay

Caption: General Experimental Workflow for beta-Chloro-D-alanine.

References

Technical Support Center: Optimizing beta-Chloro-D-alanine hydrochloride for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using beta-Chloro-D-alanine hydrochloride in antibacterial assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of alanine racemase.[1] This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan.[1][2] By inhibiting alanine racemase, this compound disrupts cell wall synthesis, leading to bacterial cell death.[1][2] In some bacteria, such as Mycobacterium tuberculosis, it has been shown to also target glutamate racemase.

Q2: What is the spectrum of activity of this compound?

A2: this compound has been shown to inhibit the growth of a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptococcus pyogenes.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound powder at -20°C. Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.

Q4: How do I prepare a stock solution of this compound?

A4: this compound is soluble in water. To prepare a stock solution, dissolve the powder in sterile distilled water to a desired concentration, for example, 10 mg/mL. Ensure the powder is completely dissolved. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use in cell-based assays.

Troubleshooting Guide

Issue Possible Cause Recommendation
No antibacterial activity observed, or activity is lower than expected. Presence of D-alanine in the culture medium: D-alanine can competitively inhibit the action of this compound.Use a defined minimal medium that does not contain D-alanine. Check the composition of your broth and agar to ensure D-alanine is not a component.
Degradation of the compound: Improper storage of the stock solution can lead to loss of activity.Prepare fresh stock solutions and store them at the recommended temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles.
Bacterial resistance: The bacterial strain being tested may have intrinsic or acquired resistance mechanisms.Verify the identity and expected susceptibility of your bacterial strain. Consider testing a known susceptible control strain in parallel.
Inconsistent or variable MIC results. Inoculum size variation: The number of bacteria used in the assay can significantly impact the MIC value.Standardize the inoculum preparation to ensure a consistent starting bacterial concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL for broth microdilution).
Precipitation of the compound in the assay medium. Although soluble in water, high concentrations in complex media might lead to precipitation. Visually inspect the wells of your assay plate for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested.
Unexpected synergistic or antagonistic effects with other compounds. Interaction with other media components: Some components of complex media may interact with the compound.If unexpected results are observed, consider using a different type of growth medium to see if the effect persists.

Quantitative Data

The Minimum Inhibitory Concentration (MIC) of this compound can vary depending on the bacterial species, the specific strain, and the assay conditions. Below is a summary of available data.

Table 1: MIC of this compound against Staphylococcus aureus

Bacterial StrainMediumMIC (µg/mL)Reference
MRSA JE2 (Wild-Type)Chemically Defined Media (CDM)32--INVALID-LINK--

Note: Specific MIC values for E. coli, P. aeruginosa, and B. subtilis are not consistently reported in publicly available literature. However, multiple sources confirm that beta-Chloro-D-alanine exhibits inhibitory activity against these bacteria.[1][2] Researchers should determine the MIC for their specific strains and conditions empirically.

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Sterile distilled water or appropriate solvent

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in sterile distilled water at a concentration 100-fold higher than the highest concentration to be tested. Filter-sterilize the stock solution.

  • Prepare Bacterial Inoculum:

    • Culture the test bacterium overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL. This will be further diluted in the assay plate.

  • Prepare Assay Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the this compound solution at the highest desired concentration (prepared in broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (broth and bacteria only), and the twelfth column will be the sterility control (broth only).

  • Inoculate the Plate: Add 10 µL of the adjusted bacterial inoculum to each well from column 1 to 11. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Do not add bacteria to the sterility control wells (column 12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Mechanism of Action of beta-Chloro-D-alanine

Mechanism_of_Action cluster_bacterium Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase Substrate D_Alanine D-Alanine Peptidoglycan Peptidoglycan (Cell Wall Component) D_Alanine->Peptidoglycan Incorporation AlanineRacemase->D_Alanine Conversion BCDA beta-Chloro-D-alanine hydrochloride BCDA->AlanineRacemase Irreversible Inhibition

Caption: Mechanism of beta-Chloro-D-alanine action.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_stock Prepare beta-Chloro-D-alanine Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (~1x10^6 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL final) prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

References

Overcoming beta-Chloro-D-alanine hydrochloride resistance in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with β-chloro-D-alanine hydrochloride resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for β-chloro-D-alanine?

A: β-chloro-D-alanine is a structural analog of D-alanine. Its primary mechanism of action is the inhibition of enzymes essential for peptidoglycan biosynthesis in the bacterial cell wall.[1][2] Specifically, it targets and inactivates alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl).[1][2][3][4] Alr is responsible for converting L-alanine to D-alanine, and Ddl ligates two D-alanine molecules together, a crucial step in forming the pentapeptide side chains of peptidoglycan.[2][5][6] By inhibiting these enzymes, β-chloro-D-alanine disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1][7][8] In Mycobacterium tuberculosis, it has been shown to be a mechanism-based inactivator of glutamate racemase (MurI) as well.[9]

Q2: What are the known mechanisms of bacterial resistance to β-chloro-D-alanine and its analog, D-cycloserine?

A: Resistance to D-alanine analogs like β-chloro-D-alanine and D-cycloserine is relatively rare in a clinical setting, which is attributed to an ultra-low mutation frequency.[3][4][10] However, when resistance does occur, it is typically associated with:

  • Target Modification: Mutations in the genes encoding the target enzymes, such as alanine racemase (alr) or D-alanine-D-alanine ligase (ddl), can reduce the binding affinity of the drug, rendering it less effective.[3] For D-cycloserine, the sole source of resistance often stems from mutations in the alr gene.[3]

  • Reduced Uptake: Mutations in transporter genes, such as cycA, can impair the transport of the drug into the bacterial cell.[1] E. coli mutants with a non-functional cycA gene show increased resistance to D-cycloserine when grown in minimal medium.[1]

  • Overexpression of Target Enzymes: An increase in the production of Alr or Ddl can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect.

Q3: Can β-chloro-D-alanine be used synergistically with other antibiotics?

A: Yes, combination therapy is a promising strategy. β-chloro-D-alanine has demonstrated synergistic effects with other antibiotics, particularly those that also target the cell wall at different steps.

  • β-Lactams: A synergistic effect has been shown when β-chloro-D-alanine is combined with penicillin G against Salmonella typhimurium and Escherichia coli.[11][12][13] This is because β-chloro-D-alanine inhibits an early step in peptidoglycan synthesis, while penicillins inhibit a late step (transpeptidation).[11][12][13]

  • D-cycloserine (DCS): In Mycobacterium tuberculosis, subinhibitory concentrations of β-chloro-D-alanine can significantly reduce the Minimum Inhibitory Concentration (MIC) of DCS, indicating a powerful synergistic relationship.[14]

  • Phosphomycin: Combination with phosphomycin has shown synergistic effects on some urinary tract isolates of E. coli.[15]

The effectiveness of these combinations can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[16][17][18]

Troubleshooting Guides

Issue 1: My bacterial culture shows higher-than-expected resistance to β-chloro-D-alanine.

This guide provides a workflow to investigate the potential causes of unexpected resistance.

G start Start: Unexpected Resistance Observed step1 Step 1: Verify Experimental Setup start->step1 step2 Step 2: Determine MIC & MBC (Protocol 1) step1->step2 Setup Confirmed step3 Step 3: Test for Synergy (Checkerboard Assay - Protocol 2) step2->step3 Resistance Confirmed (High MIC) step4 Step 4: Investigate Resistance Mechanism step3->step4 Synergy not sufficient or resistance persists step5a Sequence alr, ddl, cycA genes for mutations step4->step5a Hypothesis: Target Modification step5b Analyze Gene Expression (qRT-PCR - Protocol 3) step4->step5b Hypothesis: Target Overexpression step5c Perform Efflux Pump Inhibition Assay step4->step5c Hypothesis: Increased Efflux end End: Identify Resistance Mechanism & Strategy step5a->end step5b->end step5c->end

1. Confirm Experimental Integrity:

  • Reagent Quality: Ensure the β-chloro-D-alanine hydrochloride is not degraded. Use a fresh stock solution.

  • Culture Purity: Verify that the bacterial culture is not contaminated. Streak for single colonies on an appropriate agar medium and perform identification tests (e.g., Gram stain, biochemical tests).

  • Media Composition: The presence of D-alanine in the culture medium can antagonize the inhibitory effect of β-chloro-D-alanine.[19] Use a defined minimal medium to avoid this interference.

2. Quantify the Level of Resistance:

  • Action: Perform a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assay.[20][21]

  • Expected Outcome: This will provide a quantitative measure of resistance. Compare the MIC value of your potentially resistant strain to a known susceptible wild-type strain. A significant fold-increase indicates acquired resistance.

3. Explore Synergistic Combinations:

  • Action: If resistance is confirmed, test for synergy with other antibiotics using a checkerboard assay.[16][18][22] Good candidates include β-lactams or phosphomycin.[11][15]

  • Expected Outcome: A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 indicates synergy, suggesting that a combination therapy could be a viable strategy to overcome the resistance.[16][17]

4. Investigate the Resistance Mechanism:

  • Target Gene Sequencing: Isolate genomic DNA from the resistant strain and sequence the alr, ddl, and cycA genes. Compare the sequences to the wild-type strain to identify potential resistance-conferring mutations.

  • Gene Expression Analysis: Use Quantitative Reverse Transcription PCR (qRT-PCR) to measure the mRNA expression levels of alr and ddl.[23] A significant upregulation in the resistant strain compared to the wild-type suggests that target overexpression may be the cause of resistance.

  • Efflux Pump Activity: Perform an assay with an efflux pump inhibitor (EPI). A decrease in the MIC of β-chloro-D-alanine in the presence of an EPI would suggest that active efflux is contributing to resistance.

Issue 2: How can I determine if two compounds, like β-chloro-D-alanine and a β-lactam, have a synergistic effect?

A: The checkerboard assay is the standard in vitro method to assess the interaction between two antimicrobial agents.[16][17][24] The workflow involves determining the MIC of each drug alone and in combination to calculate the FIC index.

G start Start: Prepare Reagents step1 Serially dilute Drug A (e.g., β-chloro-D-alanine) horizontally in microplate start->step1 step2 Serially dilute Drug B (e.g., Penicillin) vertically in microplate start->step2 step3 Inoculate wells with standardized bacterial suspension step1->step3 step2->step3 step4 Incubate plate (e.g., 35°C for 24-48h) step3->step4 step5 Read MICs: - MIC of Drug A alone - MIC of Drug B alone - MICs of A and B in combination step4->step5 step6 Calculate FIC Index: FIC A = (MIC of A in combo) / (MIC of A alone) FIC B = (MIC of B in combo) / (MIC of B alone) ΣFIC = FIC A + FIC B step5->step6 end Interpret Result: ΣFIC ≤ 0.5: Synergy 0.5 < ΣFIC ≤ 4: Additive/Indifference ΣFIC > 4: Antagonism step6->end

Data Presentation

Table 1: Interpreting the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated from the checkerboard assay results to classify the interaction between two antimicrobial agents.[16][18]

FIC Index ValueInterpretationDescription
≤ 0.5Synergy The combined effect is significantly greater than the sum of their individual effects.[16][17]
> 0.5 to ≤ 4.0Additive / Indifference The combined effect is equal to or slightly greater than the sum of their individual effects.[16][17]
> 4.0Antagonism The combined effect is less than the effect of the more active drug alone.[16]

FIC Index = FIC of Drug A + FIC of Drug B FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)[16][18] FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[16][18]

Table 2: Example Synergy Data for β-chloro-D-alanine Combinations

This table presents hypothetical data illustrating how synergy can lower the required concentration of drugs.

OrganismDrug ADrug BMIC A Alone (µg/mL)MIC B Alone (µg/mL)MIC A in Combo (µg/mL)MIC B in Combo (µg/mL)FIC IndexInterpretation
E. coli (Resistant)β-chloro-D-alaninePenicillin G128643240.31Synergy
M. tuberculosisβ-chloro-D-alanineD-cycloserine205052.50.30Synergy
S. aureusβ-chloro-D-alanineEfflux Pump Inhibitor641016101.25Additive

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[21][25][26]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in log phase

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • β-chloro-D-alanine hydrochloride stock solution

  • Sterile diluent (e.g., broth or sterile water)

  • Multichannel pipette

Procedure:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of broth to wells in columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the β-chloro-D-alanine stock solution (at 2x the highest desired concentration) to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

  • Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Add 100 µL of sterile broth to column 12.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the drug at which there is no visible turbidity (growth).

Protocol 2: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between two antimicrobial agents.[16][22]

Procedure:

  • Prepare a 96-well microtiter plate. Drug A (e.g., β-chloro-D-alanine) will be diluted horizontally, and Drug B (e.g., Penicillin G) will be diluted vertically.

  • Drug A Dilution: Perform a serial dilution of Drug A along the x-axis (e.g., columns 1-10). Row H should contain only the dilutions of Drug A to determine its individual MIC.[18]

  • Drug B Dilution: Perform a serial dilution of Drug B along the y-axis (e.g., rows A-G). Column 12 should contain only the dilutions of Drug B to determine its individual MIC.[18]

  • The result is a matrix where each well (except the controls) contains a unique combination of concentrations of Drug A and Drug B.

  • Inoculate all wells (except the sterility control) with a bacterial suspension as described in the MIC protocol.

  • Incubate the plate at 35-37°C for 24-48 hours.[16]

  • Data Analysis:

    • Read the MIC of each drug alone from row H and column 12.

    • For each well showing no growth, calculate the FIC index using the formula provided in Table 1.

    • The lowest FIC index value determines the nature of the synergistic interaction.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol quantifies the expression levels of target genes (e.g., alr, ddl) relative to a housekeeping gene.[23][27]

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix[28]

  • Primers for target genes (alr, ddl) and at least one validated housekeeping gene.

Procedure:

  • RNA Extraction: Grow wild-type and resistant bacterial strains to mid-log phase, with and without sub-inhibitory concentrations of β-chloro-D-alanine. Extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[27][29]

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit. Include a "no reverse transcriptase" control to check for DNA contamination.[27]

  • qPCR:

    • Set up qPCR reactions for each target gene and the housekeeping gene using technical triplicates for each biological sample.[28][29]

    • The reaction mix should include qPCR master mix, forward and reverse primers, and the cDNA template.

    • Run the reactions on a qPCR instrument using an appropriate cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for all reactions.

    • Calculate the relative gene expression using the ΔΔCq method. This involves normalizing the Cq value of the target gene to the Cq value of the housekeeping gene, and then comparing the normalized value in the resistant strain to the wild-type strain.

    • A fold change >2 is typically considered significant upregulation.

References

Technical Support Center: Off-Target Effects of beta-Chloro-D-alanine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of beta-Chloro-D-alanine hydrochloride in mammalian cell culture. The information addresses potential off-target effects and provides detailed experimental protocols to help identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: In bacterial systems, this compound is a well-established inhibitor of enzymes crucial for peptidoglycan cell wall synthesis. Its primary targets include Alanine Racemase (Alr) and D-amino acid transaminase.[1][2] In Mycobacterium tuberculosis, it acts as a mechanism-based inactivator of Glutamate Racemase (MurI).[3][4] These enzymes are generally absent in mammalian cells, which forms the basis for its use as a selective antibacterial agent.

Q2: Does this compound have known off-target effects in mammalian cells?

A2: While direct, comprehensive studies on the off-target effects of this compound in mammalian cells are limited, several potential off-target mechanisms can be inferred from related compounds and enzymatic activities present in mammals. The L-isomer, beta-Chloro-L-alanine, has been noted for its cytotoxicity in lymphocyte cell lines and its ability to inhibit alanine aminotransferase. Furthermore, the potential for interaction with mammalian D-amino acid oxidase and pathways affected by the related compound beta-alanine, such as cellular metabolism and neurotransmitter signaling, suggests possible off-target activities.

Q3: What are the potential mechanisms of cytotoxicity of this compound in mammalian cell culture?

A3: Potential cytotoxic mechanisms in mammalian cells, while not extensively documented for the D-isomer, may include:

  • Mitochondrial Dysfunction: The related compound, beta-alanine, has been shown to impact mitochondrial respiration. Beta-Chloro-D-alanine could potentially have similar effects, leading to decreased ATP production and increased oxidative stress.

  • Inhibition of Mammalian Enzymes: While the primary bacterial targets are absent, there could be inhibitory effects on mammalian enzymes that recognize D-amino acids or similar structures. One such candidate is D-amino acid oxidase (DAAO), which is present in mammals and can metabolize D-amino acids.[5][6]

  • Disruption of Cellular Metabolism: As an amino acid analog, it may interfere with metabolic pathways that utilize alanine or other amino acids. The L-isomer is known to inhibit alanine aminotransferase, an important enzyme in amino acid metabolism.

Q4: Are there specific cell lines that are more susceptible to the off-target effects of this compound?

A4: There is currently a lack of comparative studies to definitively answer this question. However, based on the potential mechanisms:

  • Cells with high metabolic rates , such as cancer cell lines, might be more sensitive to disruptions in mitochondrial function or amino acid metabolism.

  • Neuronal cell lines could be susceptible due to the potential interaction with neurotransmitter pathways, as suggested by studies on the related compound beta-alanine.

  • Kidney and liver cell lines may be more relevant for studying toxicity, as these organs have high levels of D-amino acid oxidase expression.[5]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Reduced Viability

Possible Cause: Off-target cytotoxicity.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a cell viability assay like the MTT or MTS assay. This will help you identify a non-toxic working concentration for your experiments.

  • Assess Mitochondrial Health: Use a mitochondrial stress test (e.g., Seahorse XF Analyzer) to investigate if the compound is affecting mitochondrial respiration.

  • Investigate Apoptosis: Use assays for caspase activation or Annexin V staining to determine if the observed cell death is due to apoptosis.

Problem 2: Altered Cellular Metabolism Not Related to the Intended Target

Possible Cause: Interference with metabolic pathways.

Troubleshooting Steps:

  • Analyze Metabolic Flux: Employ techniques like Seahorse metabolic assays to measure glycolysis and oxidative phosphorylation rates in treated cells.

  • Measure Key Metabolites: Use mass spectrometry-based metabolomics to identify specific metabolic pathways that are altered.

  • Assess Alanine Aminotransferase Activity: If relevant to your cell model, measure the activity of this enzyme, as it is a known target of the L-isomer.

Problem 3: Unexplained Changes in Cell Signaling Pathways

Possible Cause: Off-target kinase inhibition or pathway modulation.

Troubleshooting Steps:

  • Phospho-protein Profiling: Use antibody arrays or mass spectrometry-based phosphoproteomics to screen for changes in the phosphorylation status of key signaling proteins (e.g., in the PI3K/Akt or MAPK pathways).[7][8][9][10][11]

  • Western Blotting: Validate any hits from the initial screen by performing western blots for specific phosphorylated and total proteins in the identified pathways.

  • Proteomic Analysis: For a comprehensive view of off-target protein binding, consider a chemoproteomic approach to identify direct binding partners of this compound in your cell lysate.[12][13][14]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the off-target effects of this compound in mammalian cell culture. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their cell line of interest.

Table 1: Hypothetical IC50 Values for this compound in Various Mammalian Cell Lines

Cell Line Cell Type Hypothetical IC50 (mM)
SH-SY5Y Neuroblastoma >10
HepG2 Hepatocellular Carcinoma 5-10
Jurkat T-lymphocyte 1-5
A549 Lung Carcinoma >10

Note: These are hypothetical values for illustrative purposes and must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Seahorse XF Cell Mito Stress Test

Objective: To assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Assay Medium

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • The next day, treat the cells with the desired concentration of this compound for the specified duration.

  • One hour before the assay, wash the cells and replace the medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C.

  • Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and run the Mito Stress Test protocol.

  • Analyze the oxygen consumption rate (OCR) data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling_Pathway_Troubleshooting cluster_treatment Treatment cluster_cell Mammalian Cell cluster_outcomes Potential Outcomes beta-Chloro-D-alanine beta-Chloro-D-alanine Off_Target_Proteins Potential Off-Target Proteins (e.g., DAAO) beta-Chloro-D-alanine->Off_Target_Proteins Mitochondria Mitochondria beta-Chloro-D-alanine->Mitochondria Metabolic_Enzymes Metabolic Enzymes (e.g., Alanine Aminotransferase) beta-Chloro-D-alanine->Metabolic_Enzymes Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt, MAPK) beta-Chloro-D-alanine->Signaling_Pathways Cytotoxicity Cytotoxicity Off_Target_Proteins->Cytotoxicity Mitochondria->Cytotoxicity Altered_Metabolism Altered_Metabolism Metabolic_Enzymes->Altered_Metabolism Signaling_Dysregulation Signaling_Dysregulation Signaling_Pathways->Signaling_Dysregulation

Caption: Potential off-target mechanisms of beta-Chloro-D-alanine in mammalian cells.

Experimental_Workflow cluster_problem Observed Problem cluster_investigation Investigation Strategy cluster_outcome Outcome Unexpected_Phenotype Unexpected Cellular Phenotype (e.g., cytotoxicity, altered growth) Dose_Response 1. Dose-Response Assay (e.g., MTT) Unexpected_Phenotype->Dose_Response Mechanism_Assays 2. Mechanistic Assays Dose_Response->Mechanism_Assays Mito_Stress Mitochondrial Stress Test Mechanism_Assays->Mito_Stress Metabolic_Flux Metabolic Flux Analysis Mechanism_Assays->Metabolic_Flux Signaling_Screen Signaling Pathway Screen Mechanism_Assays->Signaling_Screen Target_ID 3. Off-Target Identification (Proteomics) Mechanism_Assays->Target_ID Identify_Off_Target Identification of Off-Target Effects Target_ID->Identify_Off_Target

Caption: Recommended workflow for investigating off-target effects.

References

How to prevent degradation of beta-Chloro-D-alanine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Chloro-D-alanine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of β-Chloro-D-alanine hydrochloride solutions to ensure experimental success and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of β-Chloro-D-alanine hydrochloride?

A1: To prepare a stock solution, dissolve β-Chloro-D-alanine hydrochloride in high-purity sterile water or dimethyl sulfoxide (DMSO).[1][2] For aqueous solutions, concentrations up to 100 mg/mL are achievable.[1] If using DMSO, ensure it is anhydrous as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2] For aqueous stock solutions intended for cell culture or other sensitive applications, it is recommended to sterilize the solution by filtering it through a 0.22 μm filter.[1]

Q2: How should I store β-Chloro-D-alanine hydrochloride powder and its solutions to prevent degradation?

A2: Proper storage is critical to maintain the stability and efficacy of β-Chloro-D-alanine hydrochloride.

  • Powder: The solid form should be stored, sealed from moisture, at -20°C for long-term stability.[1][3][4]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Recommended storage conditions for solutions are outlined in the table below.[1][2]

Q3: What are the primary factors that can cause the degradation of β-Chloro-D-alanine hydrochloride solutions?

Q4: What are the known degradation products of β-Chloro-D-alanine hydrochloride?

A4: In the context of its enzymatic inhibition, β-Chloro-D-alanine undergoes α,β-elimination when it interacts with D-amino acid transaminase. This reaction yields pyruvate, chloride, and ammonia.[5] The chemical degradation pathways in aqueous solutions under various conditions have not been extensively detailed in the available literature.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate forms in the solution upon storage. - Solution concentration is too high for the storage temperature. - The solvent has absorbed water (especially DMSO). - pH of the aqueous solution has shifted.- Gently warm the solution to redissolve the precipitate before use. - Prepare a fresh solution using anhydrous DMSO. - Ensure the pH of your aqueous solution is neutral. - Consider preparing a less concentrated stock solution.
Inconsistent or no biological activity observed in experiments. - Degradation of the compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. - Incorrect concentration of the working solution.- Prepare a fresh stock solution from powder stored at -20°C. - Always use a fresh aliquot for each experiment. - Verify the concentration of your stock solution and the dilution calculations for your working solution.
Unexpected changes in the pH of the experimental medium. - The hydrochloride salt may slightly acidify the solution upon dissolution. - Potential degradation of the compound.- Buffer the final working solution to the desired experimental pH. - Use freshly prepared solutions to minimize the impact of any potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for β-Chloro-D-alanine Hydrochloride Solutions

SolventStorage TemperatureStorage Duration
Water-80°CUp to 6 months[1][2]
Water-20°CUp to 1 month[1][2]
DMSO-80°CUp to 6 months[1][2]
DMSO-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol for Preparation of a 100 mM Aqueous Stock Solution
  • Weighing: Accurately weigh out 16.0 mg of β-Chloro-D-alanine hydrochloride powder (Molecular Weight: 160.00 g/mol ).

  • Dissolution: In a sterile conical tube, add 1.0 mL of sterile, high-purity water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.

  • Sterilization (Optional but Recommended): Filter the solution through a sterile 0.22 μm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Workflow: Alanine Racemase Inhibition Assay

This workflow outlines a general procedure for assessing the inhibitory effect of β-Chloro-D-alanine hydrochloride on bacterial alanine racemase.

Alanine_Racemase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Prepare Alanine Racemase Solution mix Mix Enzyme, Inhibitor, and Buffer prep_enzyme->mix prep_substrate Prepare L-Alanine Solution add_substrate Add L-Alanine to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare β-Chloro-D-alanine HCl Working Solution prep_inhibitor->mix prep_assay Prepare Assay Buffer prep_assay->mix preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect D-Alanine Formation stop_reaction->detect_product analyze Analyze Data and Determine Inhibition detect_product->analyze

Caption: Workflow for an alanine racemase inhibition assay using β-Chloro-D-alanine hydrochloride.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

β-Chloro-D-alanine hydrochloride primarily exerts its antibacterial effect by targeting key enzymes in the early stages of bacterial cell wall peptidoglycan synthesis. It acts as an inhibitor of alanine racemase and D-amino acid transaminase.[4][5][6][7] This inhibition disrupts the supply of D-alanine, an essential building block for the pentapeptide side chains of peptidoglycan. The ultimate consequence is a weakened cell wall, making the bacterium susceptible to osmotic lysis.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Bacterial Cytoplasm L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase converts to D_Alanine D-Alanine D_Ala_D_Ala D-Alanine-D-Alanine D_Alanine->D_Ala_D_Ala forms Peptidoglycan_precursor Peptidoglycan Precursor Assembly D_Alanine->Peptidoglycan_precursor D_Ala_D_Ala->Peptidoglycan_precursor UDP_NAM_pentapeptide UDP-NAM-pentapeptide Peptidoglycan_precursor->UDP_NAM_pentapeptide Alanine_Racemase->D_Alanine D_Amino_Acid_Transaminase D-Amino Acid Transaminase BCDA β-Chloro-D-alanine HCl BCDA->Alanine_Racemase inhibits BCDA->D_Amino_Acid_Transaminase Inhibition Inhibition

Caption: Inhibition of peptidoglycan synthesis by β-Chloro-D-alanine hydrochloride.

References

Troubleshooting poor solubility of beta-Chloro-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for β-Chloro-D-alanine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on addressing issues related to its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of β-Chloro-D-alanine hydrochloride in common laboratory solvents?

A1: β-Chloro-D-alanine hydrochloride exhibits good solubility in aqueous solutions and some organic solvents. However, the reported solubility can vary slightly between suppliers. A summary of reported solubility data is presented in the table below.

Q2: I am having difficulty dissolving β-Chloro-D-alanine hydrochloride. What steps can I take to improve its solubility?

A2: If you are experiencing poor solubility, we recommend the following troubleshooting steps. It is advisable to start with gentle methods before proceeding to more vigorous techniques to avoid potential degradation of the compound.

Q3: My β-Chloro-D-alanine hydrochloride solution appears hazy or cloudy. What could be the cause and how can I fix it?

A3: A hazy or cloudy solution can indicate incomplete dissolution or the presence of insoluble impurities. Refer to the troubleshooting guide above for methods to improve dissolution. If the issue persists after attempting these steps, it may be beneficial to filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles before use in sensitive applications.

Q4: How should I prepare stock solutions of β-Chloro-D-alanine hydrochloride and how should they be stored?

A4: For detailed instructions on preparing and storing stock solutions, please refer to the Experimental Protocols section below. Proper storage is crucial for maintaining the stability and activity of the compound.

Q5: What is the primary mechanism of action for β-Chloro-D-alanine hydrochloride?

A5: β-Chloro-D-alanine hydrochloride is an effective antibacterial agent that primarily acts by inhibiting enzymes essential for bacterial cell wall synthesis.[1][2][3][4] It is a potent inhibitor of alanine racemase, an enzyme that catalyzes the conversion of L-alanine to D-alanine.[1][3][4] D-alanine is a crucial component of the peptidoglycan layer of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to bacterial cell death.[4] It can also inhibit D-amino acid transaminase.[5]

Data Presentation

Table 1: Solubility of β-Chloro-D-alanine hydrochloride in Various Solvents

SolventReported SolubilityNotes
Water50 mg/mL[6][7]Solution may be clear to very slightly hazy and colorless.[6][7]
Water≥ 60 mg/mL---
Water≥ 100 mg/mL (625.00 mM)[8][9]---
DMSO100 mg/mL (625.00 mM)[8][9]Ultrasonic treatment may be needed.[8][9] Use of hygroscopic DMSO can significantly impact solubility.[8]
Ethanol50 mg/mL[6]Solution may be clear to slightly hazy and colorless to faintly yellow.[6]
PBS50 mg/mL (404.73 mM)Ultrasonic treatment is recommended.[10]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (15.63 mM)[8][9]Results in a clear solution.[8][9]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (15.63 mM)[8][9]Results in a clear solution.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Water

  • Weighing: Accurately weigh the desired amount of β-Chloro-D-alanine hydrochloride powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of sterile, deionized or distilled water to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of water to 50 mg of the compound).

  • Dissolution: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, proceed with the following steps.

  • Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved. Monitor the solution temperature to avoid excessive heating.

  • Gentle Heating (Optional): If sonication is not sufficient, warm the solution in a water bath at 37°C for 10-15 minutes. Swirl the tube intermittently.

  • Sterilization: Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9] Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility Workflow start Start: Poor Solubility Observed vortex Vortex solution thoroughly start->vortex check_dissolution1 Is the compound fully dissolved? vortex->check_dissolution1 sonicate Sonicate for 5-10 minutes check_dissolution1->sonicate No end_success Solution ready for use check_dissolution1->end_success Yes check_dissolution2 Is the compound fully dissolved? sonicate->check_dissolution2 heat Gently warm at 37°C check_dissolution2->heat No check_dissolution2->end_success Yes check_dissolution3 Is the compound fully dissolved? heat->check_dissolution3 solvent Consider alternative solvent (e.g., DMSO) check_dissolution3->solvent No check_dissolution3->end_success Yes end_fail Consult technical support solvent->end_fail

Caption: A workflow diagram for troubleshooting poor solubility.

Mechanism_of_Action Mechanism of Action of β-Chloro-D-alanine compound β-Chloro-D-alanine hydrochloride inhibition Inhibition compound->inhibition enzyme Alanine Racemase d_alanine D-Alanine enzyme->d_alanine inhibition->enzyme disruption Disruption of Cell Wall Synthesis inhibition->disruption l_alanine L-Alanine l_alanine->enzyme converts to peptidoglycan Peptidoglycan Synthesis d_alanine->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall cell_wall->disruption leads to cell_death Bacterial Cell Death disruption->cell_death

Caption: Inhibition of bacterial cell wall synthesis.

References

Impact of pH on beta-Chloro-D-alanine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with β-Chloro-D-alanine hydrochloride. The following information addresses common issues encountered during experimentation, with a focus on the impact of pH on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for β-Chloro-D-alanine hydrochloride?

β-Chloro-D-alanine hydrochloride is an effective antibacterial agent that primarily acts as an inhibitor of several bacterial enzymes essential for cell wall synthesis.[1][2] Key targets include:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial component of peptidoglycan.[1][2]

  • D-amino Acid Transaminase: This enzyme is also involved in the metabolism of D-amino acids.[3]

  • Glutamate Racemase (MurI): In some bacteria, like Mycobacterium tuberculosis, this is a primary target.[4]

By inhibiting these enzymes, β-Chloro-D-alanine disrupts the supply of D-amino acids necessary for building the bacterial cell wall, leading to growth inhibition.[1][2]

Q2: How does pH affect the activity of the target enzymes of β-Chloro-D-alanine hydrochloride?

The activity of β-Chloro-D-alanine hydrochloride is intrinsically linked to the optimal functioning of its target enzymes. The pH of the experimental buffer can significantly influence the catalytic activity of these enzymes and, consequently, the observed inhibitory effect of the compound.

  • Alanine Racemase from M. tuberculosis has shown a maximum catalytic efficiency (kcat/Km) at a pH of 9.1.[5] The enzyme's maximal reaction rate (kcat) was observed at pH 10, while its substrate binding affinity (Km) was strongest at pH 9.[5]

  • Human D-Amino Acid Oxidase (hDAAO) , another enzyme that can interact with D-amino acids, exhibits good activity over a broad pH range of 6.0 to 10.0.[6]

  • Bacterial D-amino Acid Oxidases also show variability in their optimal pH. For instance, the oxidase from Arthrobacter protophormiae (ApDAO) has an optimal pH range of 6.5 to 8.5, while the one from Rhodotorula gracilis (RxDAO) is optimal between pH 7.0 and 10.0.[7]

Therefore, the inhibitory activity of β-Chloro-D-alanine hydrochloride will be most pronounced when the experimental pH is optimal for its specific target enzyme.

Q3: What is the recommended storage condition for β-Chloro-D-alanine hydrochloride?

β-Chloro-D-alanine hydrochloride should be stored at -20°C.[8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, in sealed containers away from moisture.[9][10]

Q4: Is β-Chloro-D-alanine hydrochloride soluble in common laboratory solvents?

Yes, it is soluble in water.[11] A stock solution of at least 50 mg/mL in water can be prepared. It is also soluble in DMSO.[10]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of bacterial growth or enzyme activity.

This is a common issue that can often be traced back to suboptimal experimental conditions, particularly the pH of the medium or buffer.

Troubleshooting Steps:

  • Verify the pH of your buffer/medium: Ensure the pH is accurately measured and stable throughout the experiment.

  • Optimize the pH for the target enzyme: The inhibitory effect of β-Chloro-D-alanine will be maximal when its target enzyme is most active. Refer to the table below for the optimal pH ranges of common target enzymes.

  • Assess the stability of the compound at your experimental pH: β-Chloro-D-alanine hydrochloride's stability might be pH-dependent. Consider performing a stability study as outlined in the experimental protocols section.

  • Check for competing substrates: High concentrations of D-alanine in the medium can compete with β-Chloro-D-alanine for binding to the target enzyme, reducing its apparent activity.[2]

Quantitative Data Summary

The following tables summarize the pH-related characteristics of enzymes targeted by β-Chloro-D-alanine hydrochloride.

Table 1: pH Optima for Key Target Enzymes

EnzymeOrganism/SourceOptimal pH Range for ActivityReference
Alanine Racemase (Alr)Mycobacterium tuberculosis9.0 - 10.0 (Optimal kcat/Km at 9.1)[5]
D-Amino Acid Oxidase (DAAO)Human6.0 - 10.0[6]
D-Amino Acid Oxidase (ApDAO)Arthrobacter protophormiae6.5 - 8.5[7]
D-Amino Acid Oxidase (RxDAO)Rhodotorula gracilis7.0 - 10.0[7]

Experimental Protocols

Protocol 1: Determining the Optimal pH for β-Chloro-D-alanine Hydrochloride Inhibition

This protocol provides a framework for identifying the pH at which β-Chloro-D-alanine hydrochloride exhibits the strongest inhibitory activity against a purified enzyme (e.g., Alanine Racemase).

Materials:

  • Purified target enzyme

  • β-Chloro-D-alanine hydrochloride

  • Enzyme substrate (e.g., D-alanine for Alanine Racemase)

  • A series of buffers covering a pH range (e.g., pH 6.0 to 10.0)

  • Spectrophotometer or other appropriate detection instrument

Methodology:

  • Prepare a range of buffers: Prepare a set of buffers (e.g., phosphate, Tris-HCl, CAPS) covering the desired pH range (e.g., from 6.0 to 10.5 in 0.5 pH unit increments).

  • Prepare reagents: Dissolve the enzyme, substrate, and β-Chloro-D-alanine hydrochloride in each of the prepared buffers to create working solutions.

  • Set up the enzymatic assay:

    • For each pH value, prepare a set of reactions containing the enzyme, substrate, and varying concentrations of β-Chloro-D-alanine hydrochloride.

    • Include a control reaction with no inhibitor for each pH.

  • Initiate and monitor the reaction: Start the reaction by adding the substrate and monitor the reaction progress over time using a suitable detection method (e.g., monitoring NADH absorbance at 340 nm for a coupled assay).[5]

  • Calculate IC50 values: Determine the initial reaction velocities and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for β-Chloro-D-alanine hydrochloride at each pH.

  • Identify the optimal pH: The pH at which the lowest IC50 value is obtained is the optimal pH for inhibition.

Protocol 2: Assessing the Stability of β-Chloro-D-alanine Hydrochloride at Different pH Values

This protocol helps determine if the compound degrades at certain pH levels over the course of an experiment.

Materials:

  • β-Chloro-D-alanine hydrochloride

  • A series of buffers with varying pH values

  • HPLC or other suitable analytical instrument

  • Target enzyme and assay reagents (from Protocol 1)

Methodology:

  • Incubate the compound: Dissolve β-Chloro-D-alanine hydrochloride in each of the different pH buffers and incubate these solutions under the same conditions as your main experiment (e.g., for 24 hours at 37°C).

  • Analyze for degradation (Optional, HPLC method): At various time points, take an aliquot from each solution and analyze it by HPLC to check for the appearance of degradation products and a decrease in the parent compound peak.

  • Functional stability assay:

    • At different time points during the incubation, take an aliquot of the β-Chloro-D-alanine hydrochloride solution from each pH buffer.

    • Use these "aged" solutions as the inhibitor in an enzyme activity assay (as described in Protocol 1) at the optimal pH for inhibition.

    • Compare the IC50 values obtained with the aged solutions to the IC50 value of a freshly prepared solution.

  • Evaluate stability: A significant increase in the IC50 value for an aged solution indicates degradation of the compound at that particular pH.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for β-Chloro-D-alanine Hydrochloride Activity start Start: Inconsistent or Low Inhibitory Activity check_pH Is the buffer/medium pH correct and stable? start->check_pH optimize_pH Is the pH optimal for the target enzyme's activity? check_pH->optimize_pH Yes adjust_pH Adjust and re-buffer the solution. check_pH->adjust_pH No check_stability Is the inhibitor stable at the experimental pH? optimize_pH->check_stability Yes run_pH_opt Perform a pH optimization experiment (see Protocol 1). optimize_pH->run_pH_opt No check_substrate Is there a high concentration of competing substrate (e.g., D-alanine)? check_stability->check_substrate Yes run_stability Perform a stability assay (see Protocol 2). check_stability->run_stability No reduce_substrate Reduce competing substrate concentration or increase inhibitor concentration. check_substrate->reduce_substrate Yes end_success Problem Resolved check_substrate->end_success No end_fail Contact Technical Support for further assistance. check_substrate->end_fail Yes adjust_pH->check_pH run_pH_opt->end_success run_stability->end_success reduce_substrate->end_success

Caption: Troubleshooting logic for unexpected experimental results.

Experimental_Workflow Workflow for Determining Optimal pH of Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 6.0 - 10.5) prep_reagents Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) prep_buffers->prep_reagents run_assay Run Enzyme Assays at Each pH with Varying Inhibitor Concentrations prep_reagents->run_assay measure_rates Measure Initial Reaction Velocities run_assay->measure_rates calc_ic50 Calculate IC50 Value at Each pH measure_rates->calc_ic50 plot_ic50 Plot IC50 vs. pH calc_ic50->plot_ic50 determine_optimum Identify pH with Lowest IC50 plot_ic50->determine_optimum result Optimal pH for Inhibition Identified determine_optimum->result

Caption: Experimental workflow for pH optimization.

Signaling_Pathway Mechanism of Action of β-Chloro-D-alanine cluster_pathway Bacterial Peptidoglycan Synthesis L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase L_Alanine->D_Alanine Peptidoglycan Peptidoglycan (Cell Wall Component) D_Alanine->Peptidoglycan Cell Wall Synthesis Enzymes D_Alanine->Peptidoglycan Inhibitor β-Chloro-D-alanine Inhibitor->D_Alanine Inhibits Alanine Racemase

References

Technical Support Center: Managing beta-Chloro-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of beta-Chloro-D-alanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is an analog of the amino acid D-alanine and is commonly used as an inhibitor of bacterial enzymes such as alanine racemase and D-amino acid transaminase.[1][2] Its hygroscopic nature, the tendency to absorb moisture from the atmosphere, is due to the presence of polar functional groups in its structure that can form hydrogen bonds with water molecules.

Q2: What are the primary consequences of moisture absorption by this compound?

A2: Moisture absorption can lead to several experimental problems:

  • Inaccurate Weighing: The absorbed water increases the measured weight, leading to errors in concentration calculations and reaction stoichiometry.[3]

  • Physical Changes: The powder may clump or cake, making it difficult to handle and accurately dispense.[3]

  • Chemical Degradation: The presence of water can lead to hydrolysis of the compound, altering its chemical identity and purity.[3]

  • Reduced Efficacy: For instance, in enzyme inhibition assays, the presence of water and the resulting degradation of the inhibitor can lead to a decrease in its inhibitory activity, resulting in inconsistent and unreliable experimental data.

Q3: How should I properly store this compound?

A3: To minimize moisture absorption, it is critical to store the compound at -20°C in a tightly sealed container, away from moisture.[4] For long-term storage or for use in highly moisture-sensitive experiments, it is recommended to store the container inside a desiccator with a suitable drying agent like silica gel.

Q4: I observed clumping in my new bottle of this compound. Can I still use it?

A4: Clumping is an early indicator of moisture absorption.[3] While the product might still be usable, it is crucial to assess its quality. For sensitive experiments, it is recommended to use a fresh, non-clumped lot. If you must use a clumped reagent, consider drying it under a vacuum. However, be aware that this may not fully restore its original properties.[5]

Q5: How quickly should I use a solution of this compound after preparation?

A5: It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and avoid degradation. If a stock solution is prepared, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers to maintain stability.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition in an enzyme assay.
  • Possible Cause: The hygroscopic nature of this compound may have led to inaccurate weighing of the inhibitor, resulting in a lower effective concentration in the assay. Chemical degradation due to moisture could also reduce its inhibitory potency.

  • Troubleshooting Steps:

    • Use a fresh vial: Always use a new, properly stored vial of this compound for preparing your inhibitor solutions.

    • Handle rapidly: Minimize the exposure of the solid compound to the ambient atmosphere during weighing. Weigh the required amount quickly and immediately seal the container.

    • Work in a controlled environment: For highly sensitive assays, consider weighing the compound in a glove box or a controlled humidity chamber.

    • Prepare fresh solutions: Always prepare the inhibitor solution immediately before use. Do not use previously prepared and stored solutions if their integrity is uncertain.

Issue 2: Poor solubility or unexpected results when using DMSO as a solvent.
  • Possible Cause: Dimethyl sulfoxide (DMSO) is also hygroscopic. If the DMSO used has absorbed water, it can significantly impact the solubility of this compound and potentially contribute to its degradation.[4]

  • Troubleshooting Steps:

    • Use new, anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to prepare your stock solutions.

    • Proper DMSO storage: Store DMSO in small, tightly sealed aliquots to prevent moisture absorption after opening the main bottle.

    • Sonication: If solubility issues persist even with fresh DMSO, gentle warming and/or sonication can be used to aid dissolution.[4]

Data Presentation

Table 1: Impact of Improper Handling on Experimental Accuracy

This table illustrates the potential quantitative impact of moisture absorption on the accuracy of experimental results, using a hypothetical alanine racemase inhibition assay as an example.

Handling ConditionAssumed Water Content by WeightWeighing ErrorCalculated Inhibitor Concentration (for a target of 10 mM)Observed IC50
Ideal (Dry Box)0%0%10.0 mM50 µM
Brief Exposure2%+2%9.8 mM55 µM
Prolonged Exposure5%+5%9.5 mM65 µM
Visible Clumping10%+10%9.0 mM80 µM

Note: The values presented in this table are illustrative examples to demonstrate the trend of decreasing accuracy with increased moisture absorption and are not based on specific experimental data for this compound.

Experimental Protocols

Detailed Protocol: Alanine Racemase Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on alanine racemase activity.

Materials:

  • This compound (stored in a desiccator at -20°C)

  • Purified alanine racemase

  • L-alanine

  • D-amino acid oxidase (DAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar HRP substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Microplate reader

Procedure:

  • Inhibitor Preparation:

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a low-humidity environment (e.g., a glove box), weigh the required amount of the inhibitor.

    • Dissolve the inhibitor in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of alanine racemase in the assay buffer.

    • Prepare a solution of L-alanine (the substrate) in the assay buffer.

    • Prepare a detection mix containing DAO, HRP, and Amplex Red in the assay buffer.

  • Assay Protocol:

    • Add a small volume of each inhibitor dilution to the wells of a microplate.

    • Add the alanine racemase solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-alanine solution to each well.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction and initiate the detection step by adding the detection mix. This mix will detect the D-alanine produced by the racemase.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths for the chosen HRP substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: Alanine Racemase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inhibitor_prep Inhibitor Preparation (beta-Chloro-D-alanine HCl) add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor enzyme_prep Enzyme & Substrate Preparation add_enzyme Add Alanine Racemase enzyme_prep->add_enzyme add_substrate Add L-alanine enzyme_prep->add_substrate detection_prep Detection Mix Preparation add_detection Add Detection Mix detection_prep->add_detection add_inhibitor->add_enzyme add_enzyme->add_substrate incubation Incubate add_substrate->incubation incubation->add_detection read_plate Measure Signal add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Data & Determine IC50 calc_inhibition->plot_data

Caption: Workflow for an alanine racemase inhibition assay.

troubleshooting_workflow Troubleshooting Inconsistent Assay Results start Inconsistent/Low Inhibition Results check_reagent Is the beta-Chloro-D-alanine HCl a fresh, properly stored lot? start->check_reagent use_fresh Use a new, non-clumped lot of the inhibitor. check_reagent->use_fresh No check_handling Was the inhibitor handled quickly in a dry environment? check_reagent->check_handling Yes use_fresh->check_handling improve_handling Weigh quickly, consider a glove box. check_handling->improve_handling No check_solvent Was fresh, anhydrous DMSO used? check_handling->check_solvent Yes improve_handling->check_solvent use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO. check_solvent->use_fresh_dmso No re_run_assay Re-run the experiment check_solvent->re_run_assay Yes use_fresh_dmso->re_run_assay

Caption: A logical workflow for troubleshooting inconsistent results.

References

Interpreting unexpected results in beta-Chloro-D-alanine hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-Chloro-D-alanine hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as an inhibitor of two key bacterial enzymes involved in peptidoglycan synthesis: Alanine Racemase (Alr) and D-amino acid transaminase (DAT).[1][2][3][4] It acts as a suicide substrate, leading to irreversible inhibition of these enzymes.

Q2: I'm not observing the expected level of inhibition in my bacterial growth assay. What could be the reason?

A2: There are several potential reasons for lower-than-expected inhibition:

  • Alternative Enzyme Pathways: Some bacteria may possess alternative pathways for D-alanine synthesis, compensating for the inhibition of Alanine Racemase and D-amino acid transaminase.

  • Target Enzyme Variation: The susceptibility of Alanine Racemase to beta-Chloro-D-alanine can vary between bacterial species. For instance, it has been found to be a poor inhibitor of Alanine Racemase in Mycobacterium tuberculosis.[5]

  • Compound Instability: Ensure that your stock solutions of this compound are fresh and have been stored correctly, as the compound's stability can affect its potency. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[6]

  • Presence of D-alanine in Media: The inhibitory effect of beta-Chloro-D-alanine can be counteracted by the presence of D-alanine or D-alanyl-D-alanine in the growth medium.[3][4]

Q3: My results are inconsistent across experiments. What are the common causes of variability?

A3: Inconsistent results can stem from several factors:

  • pH variations: Enzyme activity is highly sensitive to pH. Ensure your buffer systems are robust and consistently prepared.[7][8][9]

  • Reagent Preparation: Inconsistent preparation of reagents, including the inhibitor and substrates, can lead to variability. Always use freshly prepared solutions where possible.

  • Enzyme Concentration: The concentration of the enzyme can significantly impact the apparent inhibitor potency. Ensure consistent enzyme concentrations across assays.

  • Incubation Times: For time-dependent inhibitors like beta-Chloro-D-alanine, precise and consistent incubation times are critical for reproducible results.

Q4: Are there known off-target effects for beta-Chloro-D-alanine?

A4: Yes, particularly with the L-isomer, beta-chloro-L-alanine. While the D-isomer is more specific for enzymes in the D-alanine pathway, the L-isomer has been shown to inhibit other enzymes, including threonine deaminase, branched-chain amino acid transaminase, and L-aspartate-β-decarboxylase.[10][11][12][13][14] This can lead to broader cellular effects beyond the inhibition of peptidoglycan synthesis.

Troubleshooting Guides

Issue 1: Higher than Expected Enzyme Activity (Incomplete Inhibition)
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the calculations for your inhibitor dilutions. Prepare fresh stock solutions.
Compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity of your compound.
Sub-optimal Assay Conditions Optimize the pH and temperature of your assay for both enzyme activity and inhibitor binding.[7][8][9]
Presence of Competing Substrates Ensure that the assay buffer is free of contaminating D-alanine or other amino acids that could compete with the inhibitor.
Incorrect Target Enzyme in Specific Organisms In M. tuberculosis, the primary target is Glutamate Racemase, not Alanine Racemase.[5][15] If working with this or a related organism, consider assaying for Glutamate Racemase inhibition.
Issue 2: High Background Signal in Spectrophotometric Assays
Possible Cause Troubleshooting Step
Contaminated Reagents Prepare fresh buffers and reagents. Test for background signal from individual components (buffer, substrate, inhibitor) in the absence of the enzyme.[2]
Non-enzymatic Reaction Run a no-enzyme control to assess the rate of any non-enzymatic reaction. Subtract this rate from your experimental values.
Inhibitor Interference Test whether this compound absorbs light at the assay wavelength. If so, a proper blank containing the inhibitor at the corresponding concentration should be used.
Coupling Enzyme Issues (for coupled assays) Ensure the coupling enzyme is not a limiting factor and is free of contaminants. Run controls with and without the coupling enzyme.[16]
Issue 3: Non-linear Reaction Progress Curves
Possible Cause Troubleshooting Step
Time-Dependent Inhibition This is expected for beta-Chloro-D-alanine, which is a time-dependent, irreversible inhibitor. Analyze the data using appropriate models for irreversible inhibition rather than standard Michaelis-Menten kinetics.[17][18]
Substrate Depletion Ensure that the substrate concentration is not significantly depleted during the course of the assay. If it is, use initial velocity measurements for your analysis.[19]
Enzyme Instability Run a control with the enzyme in the absence of the inhibitor to check for any time-dependent loss of activity under the assay conditions.
Product Inhibition If the product of the reaction is an inhibitor of the enzyme, this can cause the reaction rate to decrease over time. Analyze initial rates to minimize this effect.[17]

Quantitative Data Summary

Enzyme Organism Inhibitor Inhibition Constant Reference
D-amino acid transaminaseBacillus sphaericusbeta-Chloro-D-alanineK_i = 10 µM[20]
Alanine RacemaseMycobacterium tuberculosisThiadiazolidinones (various)IC₅₀ = <0.03 to 28 µM[21]
Alanine RacemaseMycobacterium smegmatisThiadiazolidinones (various)IC₅₀ = 23 to >150 µM[21]

Experimental Protocols

Coupled Enzyme Assay for Alanine Racemase Inhibition

This assay measures the conversion of D-alanine to L-alanine by Alanine Racemase. The L-alanine produced is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH, monitored by an increase in absorbance at 340 nm.[1][22]

Materials:

  • Purified Alanine Racemase

  • L-alanine dehydrogenase

  • D-alanine

  • NAD⁺

  • Tricine buffer (100 mM, pH 8.5)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reaction Mix: In each well of the microplate, prepare a reaction mixture containing Tricine buffer, NAD⁺ (final concentration 1 mM), and L-alanine dehydrogenase (final concentration ~0.03 units/mL).

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a positive control (e.g., another known Alanine Racemase inhibitor) and a negative control (vehicle only).

  • Add Enzyme: Add purified Alanine Racemase to each well to a final concentration that gives a linear reaction rate for at least 15-20 minutes.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at the desired temperature to allow the inhibitor to interact with the enzyme. This is crucial for time-dependent inhibitors.

  • Initiate Reaction: Start the reaction by adding D-alanine to a final concentration that is appropriate for the Kₘ of the enzyme (e.g., 2.5 mM).

  • Monitor Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 20-30 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀.

D-amino acid Transaminase (DAT) Inhibition Assay

This protocol is adapted from general D-amino acid transaminase assays and can be used to assess inhibition by beta-Chloro-D-alanine. The assay measures the transamination of D-alanine and α-ketoglutarate to pyruvate and D-glutamate. The production of pyruvate can be monitored in a coupled reaction with lactate dehydrogenase and NADH.

Materials:

  • Purified D-amino acid Transaminase

  • D-alanine

  • α-ketoglutarate

  • NADH

  • Lactate dehydrogenase (LDH)

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reaction Mix: In each well, prepare a reaction mixture containing buffer, D-alanine, α-ketoglutarate, and NADH.

  • Add Inhibitor: Add varying concentrations of this compound. Include appropriate controls.

  • Add Enzymes: Add D-amino acid Transaminase and Lactate Dehydrogenase to each well.

  • Pre-incubation: Incubate for a set time to allow for inhibitor-enzyme interaction.

  • Monitor Absorbance: Measure the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Data Analysis: Determine the initial reaction rates and calculate the IC₅₀ value for beta-Chloro-D-alanine.

Visualizations

cluster_0 Peptidoglycan Synthesis Pathway cluster_1 Inhibition Mechanism L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Alr) Peptidoglycan Peptidoglycan Precursor D_Alanine->Peptidoglycan BCDA beta-Chloro-D-alanine BCDA->D_Alanine Inhibits

Caption: Mechanism of beta-Chloro-D-alanine inhibition of Alanine Racemase.

Caption: Troubleshooting workflow for unexpected assay results.

References

Technical Support Center: Refinement of Enzyme Kinetics Protocols with beta-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with beta-Chloro-D-alanine hydrochloride in enzyme kinetics studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound.

Question: My enzyme activity is rapidly lost upon addition of beta-Chloro-D-alanine, and I'm unable to obtain a stable initial velocity. What is happening?

Answer: This is a common observation when working with beta-Chloro-D-alanine, as it is known to be a mechanism-based or irreversible inhibitor of several enzymes, such as alanine racemase.[1][2] Unlike reversible inhibitors, irreversible inhibitors form a covalent bond with the enzyme, leading to time-dependent inactivation.[3]

  • Troubleshooting Steps:

    • Confirm the Inhibition Type: Perform a time-dependent inhibition assay. Incubate the enzyme with beta-Chloro-D-alanine for varying time points and then measure the residual enzyme activity. A time-dependent loss of activity is characteristic of irreversible inhibition.

    • Adjust Assay Protocol: Instead of measuring a classical Michaelis-Menten curve with varying substrate concentrations in the presence of a fixed inhibitor concentration, you will need to determine the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

    • Data Analysis: The data from time-dependent inhibition assays should be fitted to a pseudo-first-order model to determine the observed rate of inactivation (kobs) at each inhibitor concentration. A secondary plot of kobs versus inhibitor concentration will then yield kinact and KI.[4][5][6]

Question: I am seeing high background noise or inconsistent results in my spectrophotometric assay.

Answer: High background or inconsistency can stem from several sources when using beta-Chloro-D-alanine.

  • Troubleshooting Steps:

    • Inhibitor Stability: Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific buffer system should be verified. Storing stock solutions at -80°C for up to six months or at -20°C for one month is recommended.[7]

    • Buffer Compatibility: Ensure that your buffer components do not react with beta-Chloro-D-alanine or interfere with your detection method. For example, some assay components might interfere with colorimetric or fluorometric readouts.[8]

    • Control Reactions: Always run parallel control experiments:

      • No enzyme control: to check for non-enzymatic substrate degradation or reaction with beta-Chloro-D-alanine.

      • No substrate control: to ensure the inhibitor itself is not causing a signal.

      • No inhibitor control: to establish the baseline uninhibited enzyme activity.[9]

Question: The inhibitory effect of beta-Chloro-D-alanine seems weaker than expected based on published data.

Answer: Discrepancies in inhibitory potency can be due to experimental conditions or the specific enzyme being studied.

  • Troubleshooting Steps:

    • Enzyme Purity and Concentration: Verify the purity and concentration of your enzyme preparation. Inactive enzyme in your preparation will not be inhibited and can lead to an underestimation of the inhibitor's potency.

    • pH and Temperature: Enzyme activity and inhibitor binding can be highly sensitive to pH and temperature. Ensure these parameters are consistent with the reported literature or optimized for your specific enzyme.

    • Substrate Competition: For competitive inhibitors, the apparent IC50 will increase with increasing substrate concentration. Ensure your substrate concentration is appropriate for the type of inhibition you are studying. While beta-Chloro-D-alanine is often an irreversible inhibitor, it can also exhibit competitive inhibition, particularly with D-amino acid transaminase where it competes with D-alanine.[10]

    • Target Enzyme Variation: The potency of beta-Chloro-D-alanine can vary significantly between enzymes from different organisms. For instance, it is a poor inhibitor of Mycobacterium tuberculosis alanine racemase but a potent inactivator of its glutamate racemase.[11][12][13]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for beta-Chloro-D-alanine?

beta-Chloro-D-alanine primarily acts as a mechanism-based inactivator (suicide inhibitor) for several enzymes, particularly those involved in bacterial cell wall biosynthesis.[1][3] It typically binds to the active site of the enzyme, which then initiates a catalytic process that leads to the formation of a reactive intermediate. This intermediate then covalently modifies an active site residue, leading to irreversible inactivation of the enzyme.[10]

Which enzymes are known to be inhibited by beta-Chloro-D-alanine?

Several enzymes are known targets of beta-Chloro-D-alanine, including:

  • Alanine racemase[1][14]

  • D-glutamate-D-alanine transaminase[1]

  • D-amino acid transaminase[10]

  • Glutamate racemase[11][12][13]

  • Threonine deaminase[15]

  • Branched-chain amino acid transaminase[15][16]

How should I prepare and store this compound?

This compound is a powder that is soluble in water.[17] It is recommended to prepare fresh solutions for each experiment. For stock solutions, store them at -80°C for up to 6 months or at -20°C for one month in sealed containers, away from moisture.[7]

What type of kinetic data should I collect for an irreversible inhibitor like beta-Chloro-D-alanine?

For an irreversible inhibitor, the key kinetic parameters to determine are the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). This requires a time-course experiment where the enzyme is incubated with various concentrations of the inhibitor, and the remaining activity is measured at different time points.[4][5][6]

Quantitative Data Summary

The following table summarizes key kinetic parameters for the inhibition of various enzymes by beta-Chloro-D-alanine, as reported in the literature.

EnzymeOrganismKinetic ParameterValueReference
D-amino acid transaminaseBacillus sphaericusKinact~10 µM[10]
D-amino acid transaminaseBacillus sphaericusKI (competitive with D-alanine)10 µM[10]

Experimental Protocols

Protocol: Determination of Time-Dependent Inhibition Kinetics of Alanine Racemase by beta-Chloro-D-alanine

This protocol outlines a general method to determine the kinetic parameters (kinact and KI) for the irreversible inhibition of alanine racemase by beta-Chloro-D-alanine using a coupled enzyme assay.

1. Principle:

The activity of alanine racemase in the L-alanine to D-alanine direction is measured. The D-alanine produced is then acted upon by D-amino acid oxidase (DAAO), which produces pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change. The rate of color change is proportional to the alanine racemase activity.

2. Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic peroxidase substrate (e.g., Amplex Red, o-dianisidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader

  • 96-well microplates

3. Method:

  • Part 1: Time-Dependent Inactivation

    • Prepare a stock solution of this compound in the assay buffer.

    • In a series of microcentrifuge tubes, pre-incubate a fixed concentration of alanine racemase with a range of beta-Chloro-D-alanine concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation tube.

    • Immediately dilute the aliquot into a larger volume of assay buffer to effectively stop the inactivation reaction by reducing the concentration of the inhibitor.

  • Part 2: Measurement of Residual Activity

    • Prepare a master mix for the coupled assay containing L-alanine, DAAO, HRP, and the chromogenic substrate in the assay buffer.

    • In a 96-well plate, add the coupled assay master mix to each well.

    • To initiate the reaction, add the diluted aliquots from Part 1 (containing the partially inactivated enzyme) to the wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time (e.g., 570 nm for Amplex Red).

4. Data Analysis:

  • For each beta-Chloro-D-alanine concentration and pre-incubation time point, calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. This represents the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (-kobs).

  • Create a secondary plot of the calculated kobs values versus the corresponding beta-Chloro-D-alanine concentrations.

  • Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inhibitor. This will allow you to determine the values of kinact and KI.[4][5][6]

Visualizations

experimental_workflow cluster_part1 Part 1: Time-Dependent Inactivation cluster_part2 Part 2: Residual Activity Measurement cluster_part3 Part 3: Data Analysis prep_inhibitor Prepare beta-Chloro-D-alanine solutions pre_incubate Pre-incubate enzyme with inhibitor prep_inhibitor->pre_incubate time_aliquots Withdraw aliquots at time intervals pre_incubate->time_aliquots dilute Dilute aliquots to stop inactivation time_aliquots->dilute initiate_reaction Add diluted enzyme to initiate dilute->initiate_reaction Transfer aliquots prep_master_mix Prepare coupled assay master mix add_to_plate Add master mix to 96-well plate prep_master_mix->add_to_plate add_to_plate->initiate_reaction read_plate Measure absorbance change over time initiate_reaction->read_plate calc_velocity Calculate initial velocities read_plate->calc_velocity Generate kinetic data plot_activity Plot ln(residual activity) vs. time calc_velocity->plot_activity calc_kobs Determine k_obs from slopes plot_activity->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_curve Fit to determine k_inact and K_I plot_kobs->fit_curve

Caption: Workflow for determining irreversible inhibition kinetics.

signaling_pathway cluster_pathway Bacterial Peptidoglycan Biosynthesis Pathway L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine Ddl D-Ala-D-Ala Ligase D_Alanine->Ddl D_Ala_D_Ala D-Ala-D-Ala Peptidoglycan Peptidoglycan (Cell Wall) D_Ala_D_Ala->Peptidoglycan ...multiple steps AlanineRacemase->D_Alanine Ddl->D_Ala_D_Ala Inhibitor beta-Chloro-D-alanine Inhibitor->AlanineRacemase Inhibition

Caption: Inhibition of Alanine Racemase by beta-Chloro-D-alanine.

References

Validation & Comparative

A Comparative Analysis of Beta-Chloro-D-alanine Hydrochloride and D-cycloserine as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of beta-Chloro-D-alanine hydrochloride and D-cycloserine, focusing on their mechanisms of action, performance data, and relevant experimental protocols. Both compounds are D-alanine analogues that interfere with bacterial cell wall synthesis, a critical pathway for bacterial survival. While D-cycloserine is a well-established second-line antibiotic, particularly for tuberculosis, beta-Chloro-D-alanine presents as a potent antimicrobial with a nuanced mechanism and synergistic potential.

At a Glance: Key Differences and Synergies

FeatureThis compoundD-cycloserine
Primary Mechanism Inhibits alanine racemase and, notably, glutamate racemase in Mycobacterium tuberculosis.[1][2]Competitively inhibits alanine racemase and D-alanine:D-alanine ligase.[3]
Spectrum of Activity Effective against a range of Gram-positive and Gram-negative bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[4][5]Broad-spectrum antibiotic, used clinically for Mycobacterium tuberculosis and urinary tract infections caused by various pathogens.[6][7]
Synergistic Potential Exhibits powerful synergy with D-cycloserine against Mycobacterium tuberculosis, significantly reducing the minimum inhibitory concentration (MIC) of D-cycloserine.[8] Also shows synergy with penicillin.[9][10]Synergistic effects observed with beta-Chloro-D-alanine and β-lactam antibiotics.[8][11]
Clinical Use Primarily a research compound.Second-line drug for multidrug-resistant tuberculosis (MDR-TB).[12]

Mechanism of Action: A Tale of Two Alanine Analogues

Both beta-Chloro-D-alanine and D-cycloserine derive their antimicrobial activity from their structural similarity to D-alanine, a crucial component of the bacterial cell wall peptidoglycan. They act as inhibitors of key enzymes in the peptidoglycan biosynthesis pathway.

D-cycloserine targets two essential enzymes:

  • Alanine racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine and prevents the formation of the D-alanyl-D-alanine dipeptide, thereby halting peptidoglycan synthesis and leading to cell lysis.[3]

beta-Chloro-D-alanine also inhibits alanine racemase .[4][5] However, a pivotal study on Mycobacterium tuberculosis revealed that its primary and most potent target in this organism is glutamate racemase (MurI) .[1][2] This enzyme is responsible for producing D-glutamate, another essential component of the peptidoglycan layer. The inactivation of glutamate racemase by beta-chloro-D-alanine represents a distinct and significant mechanism of action. Additionally, it has been shown to inactivate D-glutamate-D-alanine transaminase.[4][5]

Visualizing the Pathways:

D-cycloserine_Mechanism L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase D-Alanyl-D-Alanine D-Alanyl-D-Alanine D-Alanine->D-Alanyl-D-Alanine D-alanine:D-alanine Ligase Peptidoglycan Synthesis Peptidoglycan Synthesis D-Alanyl-D-Alanine->Peptidoglycan Synthesis D-cycloserine D-cycloserine Alanine Racemase Alanine Racemase D-cycloserine->Alanine Racemase D-alanine:D-alanine Ligase D-alanine:D-alanine Ligase D-cycloserine->D-alanine:D-alanine Ligase beta_Chloro_D_alanine_Mechanism cluster_alanine Alanine Pathway cluster_glutamate Glutamate Pathway (in M. tuberculosis) L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase Peptidoglycan Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan Synthesis L-Glutamate L-Glutamate D-Glutamate D-Glutamate L-Glutamate->D-Glutamate Glutamate Racemase D-Glutamate->Peptidoglycan Synthesis beta-Chloro-D-alanine beta-Chloro-D-alanine Alanine Racemase Alanine Racemase beta-Chloro-D-alanine->Alanine Racemase Glutamate Racemase Glutamate Racemase beta-Chloro-D-alanine->Glutamate Racemase Primary Target in M.tb Comparative_Efficacy_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_synergy Synergy Testing cluster_analysis Data Analysis Select Bacterial Strains Select Bacterial Strains Prepare Standardized Inocula Prepare Standardized Inocula Select Bacterial Strains->Prepare Standardized Inocula Broth Microdilution Assay Broth Microdilution Assay Prepare Standardized Inocula->Broth Microdilution Assay Checkerboard Assay Checkerboard Assay Prepare Standardized Inocula->Checkerboard Assay Prepare Serial Dilutions of Compounds Prepare Serial Dilutions of Compounds Prepare Serial Dilutions of Compounds->Broth Microdilution Assay Prepare Serial Dilutions of Compounds->Checkerboard Assay Determine MICs Determine MICs Broth Microdilution Assay->Determine MICs Agar Dilution Assay Agar Dilution Assay Radiometric Assay (for M.tb) Radiometric Assay (for M.tb) Calculate Fractional Inhibitory Concentration (FIC) Index Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard Assay->Calculate Fractional Inhibitory Concentration (FIC) Index Final Report Final Report Determine MICs->Final Report Calculate Fractional Inhibitory Concentration (FIC) Index->Final Report

References

A Comparative Guide to the Efficacy of Alanine Racemase Inhibitors: β-Chloro-D-alanine Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alanine racemase, a pivotal enzyme in bacterial cell wall biosynthesis, presents a compelling target for novel antibacterial agents due to its absence in humans. This guide provides a comparative analysis of the efficacy of various alanine racemase inhibitors, with a focus on β-Chloro-D-alanine hydrochloride and its standing relative to other well-known inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: A Covalent Bond with the PLP Cofactor

Alanine racemase catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls.[1] Most inhibitors of this enzyme, including β-Chloro-D-alanine and D-cycloserine, are substrate analogs that form a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor, leading to irreversible inhibition of the enzyme.[2] This mechanism-based inactivation effectively halts the production of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Quantitative Comparison of Inhibitor Efficacy

The efficacy of alanine racemase inhibitors is typically evaluated by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes available quantitative data for various inhibitors. It is important to note that a direct comparison is challenging due to variations in the specific enzyme source and experimental conditions across different studies.

InhibitorTypeTarget EnzymeOrganismKᵢ (µM)IC₅₀ (µM)Reference
β-Chloro-D-alanine Substrate AnalogAlanine RacemaseE. coli, B. subtilisNot ReportedNot Reported[1][3]
D-Cycloserine Substrate AnalogD-alanine:D-alanine ligaseM. tuberculosis-370[2]
Homogentisic acid Non-Substrate AnalogAlanine Racemase (Alr-2)A. hydrophila51.7-[4]
Hydroquinone Non-Substrate AnalogAlanine Racemase (Alr-2)A. hydrophila212-[4]

In Vivo Efficacy

Studies in mice have demonstrated that β-chloro-D-alanine is an effective antibacterial agent in vivo against infections caused by Diplococcus pneumoniae, Streptococcus pyogenes, and E. coli.[1][3] However, specific quantitative data, such as the effective dose (ED₅₀), are not detailed in the available literature, precluding a direct comparison of the in vivo potency of these inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor validation. The following are detailed methodologies for key experiments cited in the evaluation of alanine racemase inhibitors.

Coupled Enzyme Assay for Alanine Racemase Activity

This assay is a widely used method to determine the kinetic parameters of alanine racemase inhibition. The racemization of D-alanine to L-alanine is coupled with the L-alanine dehydrogenase-catalyzed deamination of L-alanine, which results in the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD⁺

  • Tricine buffer (100 mM, pH 8.5)

  • Test inhibitor compound

  • 384-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

  • Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.

  • Monitor NADH production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes using a plate reader.

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the whole-cell activity of the inhibitor.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • Test inhibitor compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of the test inhibitor in the appropriate growth medium in a 96-well plate.

  • Inoculate with bacteria: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific bacterial strain.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Landscape of Alanine Racemase Inhibition

To better understand the context and workflow of alanine racemase inhibition studies, the following diagrams illustrate the biochemical pathway and a typical experimental workflow.

AlanineRacemasePathway cluster_bacterium Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase (Alr) L_Alanine->AlanineRacemase D_Alanine D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Alanine->Ddl Peptidoglycan Peptidoglycan (Cell Wall) AlanineRacemase->D_Alanine Ddl->Peptidoglycan Inhibitor β-Chloro-D-alanine D-Cycloserine Inhibitor->AlanineRacemase Inhibition ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo Whole Cell & In Vivo Analysis Assay Coupled Enzyme Assay DataAnalysis Determine Ki / IC50 Assay->DataAnalysis MIC MIC Assay AnimalModel Animal Model Studies MIC->AnimalModel Efficacy Determine In Vivo Efficacy (e.g., ED50) AnimalModel->Efficacy Inhibitor Test Inhibitor Inhibitor->Assay Inhibitor->MIC

References

A Comparative Guide to the Validation of beta-Chloro-D-alanine hydrochloride as a Glutamate Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of beta-Chloro-D-alanine hydrochloride as an inhibitor of glutamate racemase, an essential enzyme in bacterial cell wall biosynthesis. Through a detailed comparison with alternative inhibitors, supported by experimental data and protocols, this document serves as a critical resource for researchers in antimicrobial drug discovery and development.

Introduction to Glutamate Racemase and its Inhibition

Glutamate racemase (MurI) is a bacterial enzyme that catalyzes the conversion of L-glutamate to D-glutamate, a crucial component of peptidoglycan, the primary structural element of the bacterial cell wall. The absence of a human homolog makes glutamate racemase an attractive target for the development of novel antibacterial agents. Inhibition of this enzyme disrupts peptidoglycan synthesis, leading to bacterial cell lysis and death.

Historically, beta-Chloro-D-alanine (BCDA) was recognized as an inhibitor of alanine racemase. However, recent studies have compellingly demonstrated that its primary target in Mycobacterium tuberculosis is, in fact, glutamate racemase, where it acts as a mechanism-based inactivator.[1][2][3] This guide will delve into the validation of BCDA as a glutamate racemase inhibitor and compare its efficacy against other known inhibitors of this enzyme.

Comparative Analysis of Glutamate Racemase Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative glutamate racemase inhibitors.

Table 1: Inhibition of Glutamate Racemase by this compound

Bacterial SpeciesEnzymeInhibition ParameterValueReference
Bacillus subtilisBsMurIkinact/KI (M-1s-1)4.3 ± 0.3[3]
Mycobacterium tuberculosisMtMurIMechanism-based inactivatorPotent activity observed[1][2][3]

Note: Specific IC50 or Ki values for M. tuberculosis were not explicitly stated in the reviewed literature, but potent inactivation was demonstrated.

Table 2: Alternative Glutamate Racemase Inhibitors - Performance Data

Inhibitor ClassCompoundBacterial SpeciesEnzymeInhibition ParameterValueReference
Substrate-Product Analogue (R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinaneFusobacterium nucleatumFnGRKi3.1 ± 0.6 mM
Covalent Inhibitor Compound 22 (Benzoxazole derivative)Mycobacterium tuberculosisMtbMurIIC501.1 ± 0.52 µM[4]
Allosteric Inhibitor Pyrazolopyrimidinedione analoguesHelicobacter pyloriHpMurIGrowth InhibitionSelective and potent[5][6][7]

Mechanism of Action: beta-Chloro-D-alanine

Beta-Chloro-D-alanine acts as a mechanism-based inactivator of glutamate racemase. This means the enzyme recognizes BCDA as a substrate, and in the process of catalysis, a reactive intermediate is formed that covalently binds to a residue in the active site, leading to irreversible inactivation of the enzyme.

BCDA β-Chloro-D-alanine Enzyme Glutamate Racemase (Active) BCDA->Enzyme Binds to active site Intermediate Enzyme-BCDA Intermediate Complex Enzyme->Intermediate Catalytic action Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Covalent modification cluster_cloning Gene Cloning & Transformation cluster_expression Protein Expression cluster_purification Purification Cloning Amplify murI gene Ligation Ligate into pET-28a(+) Cloning->Ligation Transformation Transform into E. coli BL21(DE3) Ligation->Transformation Culture Grow cells to OD600 0.6-0.8 Transformation->Culture Induction Induce with IPTG Culture->Induction Incubation Incubate overnight at 16-25°C Induction->Incubation Harvest Harvest cells Incubation->Harvest Lysis Lyse cells Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Dialysis Dialysis & Storage Affinity->Dialysis Start Set up reactions with varying inhibitor concentrations Monitor Monitor enzyme activity continuously over time Start->Monitor Fit_kobs Fit progress curves to determine kobs for each inhibitor concentration Monitor->Fit_kobs Plot Plot kobs vs. inhibitor concentration Fit_kobs->Plot Fit_params Fit data to determine KI and kinact Plot->Fit_params

References

Unlocking Potent Synergy: β-Chloro-D-alanine Hydrochloride and β-Lactam Antibiotics in Bacterial Cell Wall Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A strategic alliance between β-Chloro-D-alanine hydrochloride and β-lactam antibiotics presents a compelling avenue for researchers and drug development professionals in the ongoing battle against bacterial resistance. This combination therapy leverages a synergistic mechanism that targets distinct, sequential steps in the crucial bacterial cell wall biosynthesis pathway, leading to enhanced antimicrobial efficacy.

This guide provides an objective comparison of the synergistic activity of this combination, supported by experimental data. It details the methodologies of key experiments for robust evaluation and visualizes the underlying scientific principles and workflows.

Mechanism of Synergistic Action: A Two-Pronged Attack

The enhanced efficacy of combining β-Chloro-D-alanine hydrochloride with β-lactam antibiotics stems from a classic synergistic interaction where two agents disrupt the same critical pathway at different points. Bacterial cell wall integrity is paramount for survival, and its synthesis is a complex, multi-step process.

β-Chloro-D-alanine, an analog of D-alanine, primarily inhibits the initial intracellular stages of peptidoglycan synthesis. It is a known inhibitor of alanine racemase, the enzyme responsible for converting L-alanine to D-alanine, and D-alanine:D-alanine ligase, which joins two D-alanine residues.[1][2] These steps are essential for creating the pentapeptide precursors of the cell wall. In some bacteria, such as Mycobacterium tuberculosis, β-Chloro-D-alanine has also been shown to target glutamate racemase, another key enzyme in peptidoglycan precursor synthesis.

Conversely, β-lactam antibiotics, such as penicillin G, exert their effect at the final, extracellular stage of cell wall synthesis. They inhibit transpeptidases, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains. This disruption of the cell wall's structural integrity ultimately leads to cell lysis and bacterial death.

By inhibiting both the early and late stages of this vital process, the combination of β-Chloro-D-alanine hydrochloride and β-lactam antibiotics delivers a potent, synergistic blow to bacteria that is more effective than either agent alone.[3][4]

Performance Data: Quantitative Analysis of Synergy

The synergistic effect of this combination has been demonstrated in vitro against various bacterial strains. A key metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index, calculated from checkerboard assays. A FIC index of ≤ 0.5 is indicative of synergy.

OrganismDrug CombinationIndividual MIC (mg/L)MIC in Combination (mg/L)Fold Reduction in MIC
Mycobacterium tuberculosisD-cycloserine + β-Chloro-D-alanineD-cycloserine: 50D-cycloserine: 2.520-fold
β-Chloro-D-alanine: 100(in the presence of 5-10 mg/L βCDA)

This data demonstrates a significant reduction in the minimum inhibitory concentration of D-cycloserine, showcasing the powerful synergistic potential of targeting multiple early steps in peptidoglycan synthesis.[5][6]

Further evidence of synergy comes from studies on Gram-negative bacteria. The combination of β-Chloro-D-alanine and penicillin G has been shown to have a synergistic effect on the growth of Salmonella typhimurium and Escherichia coli in vitro.[3][4] Moreover, D-cycloserine has been shown to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics both in vitro and in a mouse bacteremia model, indicating the potential of this combination to overcome existing resistance mechanisms.[7]

Comparison with Alternatives

The strategy of combining agents that target the bacterial cell wall is a cornerstone of antimicrobial therapy. The combination of β-Chloro-D-alanine hydrochloride and β-lactams can be compared to more contemporary approaches, such as the use of β-lactam/β-lactamase inhibitor combinations.

Combination StrategyMechanism of Synergy/ActionAdvantagesLimitations
β-Chloro-D-alanine + β-Lactam Inhibition of early and late stages of peptidoglycan synthesis.Targets fundamental bacterial processes; potential to overcome some forms of β-lactam resistance.Potential for off-target effects; requires further in vivo and clinical validation.
β-Lactam + β-Lactamase Inhibitor (e.g., Piperacillin/Tazobactam) The inhibitor protects the β-lactam from degradation by β-lactamase enzymes.Clinically established and effective against many β-lactamase-producing bacteria.Ineffective against bacteria with other resistance mechanisms (e.g., PBP modification, porin loss). Emergence of resistance to inhibitors.
D-cycloserine + O-carbamyl-d-serine Inhibition of distinct enzymes in the sequential synthesis of peptidoglycan in M. tuberculosis.Potent synergy demonstrated against M. tuberculosis.Primarily relevant for mycobacterial infections.

Experimental Protocols

To enable researchers to rigorously evaluate the synergistic activity of β-Chloro-D-alanine hydrochloride and β-lactam antibiotics, detailed protocols for standard in vitro synergy testing methods are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the FIC index and assess synergy.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial strain of interest.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Stock solutions of β-Chloro-D-alanine hydrochloride and the β-lactam antibiotic.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Plate Setup:

  • Dispense 50 µL of growth medium into each well of the 96-well plate.

  • Create serial twofold dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10).

  • Create serial twofold dilutions of β-Chloro-D-alanine hydrochloride along the y-axis (e.g., rows A-G).

  • The resulting plate will contain a gradient of concentrations for both drugs.

  • Include control wells: growth control (no antibiotic), and controls for each antibiotic alone.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Reading and Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FIC Index: FICI = FIC of drug A + FIC of drug B.

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent

    • FICI > 4: Antagonism[8]

Time-Kill Assay Protocol

The time-kill assay provides information on the rate of bacterial killing over time.

1. Preparation:

  • Prepare flasks or tubes with growth medium.

  • Prepare a bacterial inoculum with a starting concentration of approximately 10^5 - 10^6 CFU/mL.

2. Experimental Setup:

  • Set up the following conditions:

    • Growth control (no antibiotic).

    • β-Chloro-D-alanine hydrochloride alone (at a specific concentration, e.g., 0.5 x MIC).

    • β-lactam antibiotic alone (at a specific concentration, e.g., 0.5 x MIC).

    • Combination of both agents at the same concentrations.

3. Sampling and Plating:

  • Incubate the cultures at 35-37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.

  • Perform serial dilutions and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).

4. Interpretation:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9]

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.

Synergy_Mechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibitors Antibiotic Inhibition L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala D-Ala-D-Ala Ligase Peptidoglycan Precursors Peptidoglycan Precursors D-Ala-D-Ala->Peptidoglycan Precursors Peptidoglycan Chains Peptidoglycan Chains Peptidoglycan Precursors->Peptidoglycan Chains Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan Chains->Cross-linked Peptidoglycan (Cell Wall) Transpeptidases (PBPs) beta-Chloro-D-alanine beta-Chloro-D-alanine Alanine Racemase Alanine Racemase beta-Chloro-D-alanine->Alanine Racemase D-Ala-D-Ala Ligase D-Ala-D-Ala Ligase beta-Chloro-D-alanine->D-Ala-D-Ala Ligase beta-Lactam Antibiotics beta-Lactam Antibiotics Transpeptidases (PBPs) Transpeptidases (PBPs) beta-Lactam Antibiotics->Transpeptidases (PBPs)

Caption: Mechanism of synergistic action on bacterial cell wall synthesis.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Prepare Drug Dilutions Prepare Drug Dilutions Dispense Drugs in 96-well Plate Dispense Drugs in 96-well Plate Prepare Drug Dilutions->Dispense Drugs in 96-well Plate Dispense Drugs in 96-well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FIC Index Calculate FIC Index Read MICs->Calculate FIC Index Determine Synergy Determine Synergy Calculate FIC Index->Determine Synergy

Caption: Experimental workflow for the checkerboard synergy assay.

References

Comparative Analysis of Cross-Resistance Between beta-Chloro-D-alanine Hydrochloride and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of beta-Chloro-D-alanine (BCDA) hydrochloride with other antibiotics, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential of BCDA in combating antibiotic resistance.

Executive Summary

beta-Chloro-D-alanine is a D-alanine analog that primarily targets bacterial cell wall synthesis. In Staphylococcus aureus, it inhibits D-alanine aminotransferase (Dat), an enzyme involved in the D-alanine pool for peptidoglycan synthesis. This mechanism is distinct from that of many other antibiotics, suggesting a potential for activity against resistant strains and a lower likelihood of cross-resistance. This guide synthesizes the available quantitative data, outlines experimental methodologies for assessing cross-resistance, and visualizes the relevant biochemical pathways.

Quantitative Data on Cross-Resistance

The most detailed quantitative data on the cross-resistance of BCDA is available for Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA). The following table summarizes the Minimum Inhibitory Concentrations (MICs) of BCDA, D-cycloserine (DCS), and oxacillin against a wild-type MRSA strain and its mutants with alterations in alanine metabolism.

Table 1: MICs (µg/mL) of BCDA, D-cycloserine, and Oxacillin against S. aureus Strain JE2 and Alanine Metabolism Mutants

StrainGenotypeBCDA (µg/mL)D-cycloserine (µg/mL)Oxacillin (µg/mL)
JE2Wild-type3003232
NE710Δalr1100432
NE1368Δdat2003232
NE810ΔcycA30048

Data sourced from O'Daniel, et al. (2025).[1]

Observations:

  • A mutation in alr1 (alanine racemase) significantly increases susceptibility to both BCDA and D-cycloserine.[1]

  • A mutation in dat (D-alanine aminotransferase) leads to a modest increase in susceptibility to BCDA but not to D-cycloserine or oxacillin.[1]

  • Inactivation of the cycA alanine transporter increases susceptibility to D-cycloserine and oxacillin but has no effect on BCDA susceptibility.[1]

  • These findings suggest that while both BCDA and D-cycloserine target the D-alanine pathway, their specific mechanisms of action and resistance are distinct, indicating a lack of complete cross-resistance.

Mechanisms of Action and Resistance

beta-Chloro-D-alanine (BCDA)

BCDA's primary mechanism of action involves the inhibition of enzymes crucial for the synthesis of peptidoglycan precursors.

  • In Staphylococcus aureus, BCDA targets D-alanine aminotransferase (Dat) .[1]

  • In other bacteria, such as E. coli and B. subtilis, it has been shown to inactivate alanine racemase (Alr) .

Resistance to BCDA in S. aureus has been linked to a specific mutation (S180F) in the dat gene, which reduces the enzyme's activity and its affinity for BCDA.

Comparison with Other Antibiotics
  • D-cycloserine (DCS): Like BCDA, DCS is a D-alanine analog. However, it primarily inhibits alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . The distinct primary target of BCDA in S. aureus (Dat) explains the observed lack of complete cross-resistance.

  • β-lactams (e.g., Oxacillin, Penicillin): These antibiotics inhibit the final step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains. Their mechanism is downstream of the steps inhibited by BCDA.

  • Vancomycin: This glycopeptide antibiotic binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering transglycosylation and transpeptidation. Resistance to vancomycin often involves the substitution of this terminus with D-Ala-D-Lac, a target not directly related to BCDA's mechanism.

  • Fosfomycin: This antibiotic inhibits a very early step in peptidoglycan synthesis by inactivating the enzyme MurA.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peptidoglycan Precursor Synthesis and Antibiotic Inhibition

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Alr Alr L_Ala->Alr Alr Pyruvate Pyruvate Dat Dat Pyruvate->Dat Dat D_Ala D-Alanine Ddl Ddl D_Ala->Ddl Ddl D_Ala_D_Ala D-Ala-D-Ala UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF Lipid_II Lipid II precursor UDP_MurNAc_pentapeptide->Lipid_II MraY Alr->D_Ala Dat->D_Ala Ddl->D_Ala_D_Ala BCDA β-Chloro-D-alanine BCDA->Alr Inhibits (in other bacteria) BCDA->Dat Inhibits DCS D-cycloserine DCS->Alr Inhibits DCS->Ddl Inhibits Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Peptidoglycan->Peptidoglycan Beta_Lactams β-Lactams Beta_Lactams->Peptidoglycan Inhibits cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Cross_Resistance_Workflow start Start: Isolate bacterial strain mic_initial Determine initial MIC of Antibiotic A (e.g., BCDA) start->mic_initial induce_resistance Induce resistance to Antibiotic A (e.g., serial passage in sub-MIC concentrations) mic_initial->induce_resistance isolate_resistant Isolate resistant mutant induce_resistance->isolate_resistant verify_resistance Verify resistance: Determine MIC of Antibiotic A for the resistant mutant isolate_resistant->verify_resistance mic_cross Determine MIC of other antibiotics (B, C, D...) for the resistant mutant verify_resistance->mic_cross compare Compare MICs of other antibiotics for wild-type vs. resistant mutant mic_cross->compare end Conclusion on Cross-Resistance compare->end

References

Decoding Specificity: β-Chloro-D-alanine Hydrochloride's Preferential Targeting of Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a detailed comparison of the inhibitory action of β-chloro-D-alanine hydrochloride on bacterial versus mammalian enzymes, supported by experimental data and protocols. The evidence presented underscores the compound's high degree of selectivity for bacterial targets, making it a compelling candidate for antimicrobial research and development.

At the heart of β-chloro-D-alanine hydrochloride's antibacterial potential lies its ability to selectively inhibit key enzymes in bacterial cell wall synthesis, namely alanine racemase and D-amino acid transaminase. These enzymes are largely absent in mammals, providing a strong foundation for its specificity.

Mechanism of Action: A Tale of Two Cell Types

β-chloro-D-alanine hydrochloride acts as a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes that are crucial for the synthesis of D-alanine, an essential component of the bacterial peptidoglycan cell wall. By targeting these enzymes, the compound effectively disrupts cell wall integrity, leading to bacterial cell death.[1]

In contrast, mammalian cells do not possess alanine racemase for D-alanine synthesis, a key target of β-chloro-D-alanine. While mammals do have various transaminases, the available data suggests a significantly lower affinity of β-chloro-D-alanine for these enzymes compared to their bacterial counterparts. It is important to note that the L-isomer, β-chloro-L-alanine, has been shown to have a broader range of inhibitory activity, including on some mammalian transaminases, highlighting the stereospecificity of the D-isomer's action.[2]

Quantitative Comparison of Enzyme Inhibition

The specificity of β-chloro-D-alanine hydrochloride is most clearly demonstrated through a comparison of its inhibitory constants (Ki) against bacterial and mammalian enzymes.

Enzyme TargetOrganismInhibitorInhibition Constant (Ki)
D-amino acid transaminaseBacillus sphaericus (bacterial)β-chloro-D-alanine~10 µM[3]
Alanine aminotransferasePig heart (mammalian)β-chloro-L-alanineInhibition observed, specific Ki not detailed[4]
Alanine:glyoxylate aminotransferaseHuman liver (mammalian)β-chloro-L-alanineCatalyzes elimination reaction, no Ki for D-isomer provided[5]

In Vivo and Cytotoxicity Data

Studies in mice have demonstrated the in vivo efficacy of β-chloro-D-alanine as an antibacterial agent against various pathogens.[1] While specific LD50 values for β-chloro-D-alanine are not extensively reported, the available data suggests a favorable therapeutic window. Further research is needed to establish a comprehensive toxicity profile.

Alternatives to β-Chloro-D-alanine Hydrochloride

Several other compounds target the D-alanine pathway in bacteria, offering alternative avenues for antimicrobial development.

AlternativeMechanism of ActionKey AdvantagesKey Disadvantages
D-cycloserine Inhibits both alanine racemase and D-alanine:D-alanine ligase.[2]Broad-spectrum activity.[2]Can exhibit toxicity due to off-target effects.[2]
Fosfomycin Inhibits MurA, an enzyme involved in the first step of peptidoglycan synthesis.[6][7]Broad-spectrum, bactericidal, and low toxicity.[6]Resistance can emerge through mutations in transporter genes.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and validation.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the conversion of L-alanine to D-alanine, which is then oxidized by D-amino acid oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, allowing for spectrophotometric quantification.

Materials:

  • Purified alanine racemase

  • β-chloro-D-alanine hydrochloride (or other inhibitor)

  • L-alanine

  • D-amino acid oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., ABTS)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-alanine, D-amino acid oxidase, HRP, and the chromogenic substrate.

  • Add varying concentrations of β-chloro-D-alanine hydrochloride to the reaction mixture.

  • Initiate the reaction by adding purified alanine racemase.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

D-amino Acid Transaminase Inhibition Assay (Coupled with Lactate Dehydrogenase)

This assay measures the production of pyruvate from the transamination of D-alanine. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically.

Materials:

  • Purified D-amino acid transaminase

  • β-chloro-D-alanine hydrochloride (or other inhibitor)

  • D-alanine

  • α-ketoglutarate

  • Lactate dehydrogenase (LDH)

  • NADH

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, D-alanine, α-ketoglutarate, LDH, and NADH.

  • Add varying concentrations of β-chloro-D-alanine hydrochloride to the reaction mixture.

  • Initiate the reaction by adding purified D-amino acid transaminase.

  • Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.

  • Calculate the initial reaction rates and determine the Ki or IC50 value of the inhibitor.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • β-chloro-D-alanine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of β-chloro-D-alanine hydrochloride for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Visualizing the Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the targeted signaling pathway and a general experimental workflow.

cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell L-Alanine L-Alanine AlanineRacemase Alanine Racemase L-Alanine->AlanineRacemase D-Alanine D-Alanine CellWall Cell Wall Synthesis D-Alanine->CellWall AlanineRacemase->D-Alanine beta-Chloro-D-alanine beta-Chloro-D-alanine beta-Chloro-D-alanine->AlanineRacemase Inhibition Peptidoglycan Peptidoglycan CellWall->Peptidoglycan L-Alanine_m L-Alanine Aminotransferase Aminotransferase L-Alanine_m->Aminotransferase Pyruvate Pyruvate Aminotransferase->Pyruvate

Caption: Targeted bacterial pathway vs. a mammalian metabolic pathway.

Start Start EnzymeAssay Enzyme Inhibition Assay (Bacterial vs. Mammalian) Start->EnzymeAssay CellCulture Mammalian Cell Culture Start->CellCulture DataAnalysis Data Analysis (IC50, Ki, CC50) EnzymeAssay->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay CytotoxicityAssay->DataAnalysis Comparison Comparative Analysis of Specificity DataAnalysis->Comparison End End Comparison->End

Caption: General experimental workflow for specificity assessment.

References

A Comparative Analysis of D- and L-Isomers of Beta-Chloroalanine as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of the D- and L-isomers of beta-chloroalanine on various enzymes. The information is supported by experimental data to aid in research and drug development endeavors.

Introduction

Beta-chloroalanine, a halogenated derivative of the amino acid alanine, exists as two stereoisomers: D-beta-chloroalanine and L-beta-chloroalanine. Both isomers are known to be effective enzyme inhibitors, primarily targeting pyridoxal phosphate (PLP)-dependent enzymes. Their inhibitory action often involves covalent modification of the enzyme's active site, leading to irreversible inactivation. This guide delves into a comparative analysis of their efficacy and selectivity against several key bacterial enzymes.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibition of various enzymes by the D- and L-isomers of beta-chloroalanine.

Enzyme TargetOrganismInhibitorInhibition Constant (K_i)Inactivation Rate (k_inact)Reference
Alanine Racemase (dadB)Salmonella typhimuriumD-β-chloroalanine1.8 mM0.23 min⁻¹[1]
Alanine Racemase (dadB)Salmonella typhimuriumL-β-chloroalanine1.0 mM0.10 min⁻¹[1]
D-Amino Acid TransaminaseBacillus sphaericusD-β-chloroalanine10 µM-[2]
D-Amino Acid TransaminaseBacillus sphaericusL-β-chloroalanineNot a substrate/inhibitor-[2]
Tryptophan Synthase (β-subunit)Salmonella typhimuriumL-β-chloroalanineInactivates the enzyme-[3][4]
Tryptophan Synthase (β-subunit)Salmonella typhimuriumD-β-chloroalanineNo data available-
Threonine DeaminaseEscherichia coliL-β-chloroalanineKnown inhibitorNo data available[5]
Threonine DeaminaseEscherichia coliD-β-chloroalanineNo data available-

Detailed Enzyme Inhibition Profiles

Alanine Racemase

Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan.[6] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

Both D- and L-isomers of beta-chloroalanine have been shown to be effective inactivators of alanine racemase from Salmonella typhimurium (encoded by the dadB gene).[1] The L-isomer exhibits a slightly lower K_i value, suggesting a higher initial affinity for the enzyme. However, the D-isomer has a faster inactivation rate (k_inact), indicating that once bound, it proceeds to inactivate the enzyme more rapidly.[1] The inhibitory activity of L-beta-chloroalanine has also been noted against alanine racemase from Bacillus subtilis.[7] A review article also mentions 90-95% inhibition of alanine racemase from E. coli and Bacillus subtilis by D-beta-chloroalanine.[8][9][10]

D-Amino Acid Transaminase

D-amino acid transaminase is involved in the metabolism of D-amino acids in bacteria. D-beta-chloroalanine is a potent competitive inhibitor of D-amino acid transaminase from Bacillus sphaericus, with a K_i of 10 µM.[2] In contrast, the L-isomer of beta-chloroalanine is not a substrate for this enzyme and thus does not exhibit inhibitory activity.[2] This highlights a significant stereospecificity in the inhibition of this particular enzyme.

Tryptophan Synthase

The beta-subunit of tryptophan synthase, a PLP-dependent enzyme, catalyzes the synthesis of L-tryptophan from indole and L-serine. The beta-subunit of tryptophan synthase from Salmonella typhimurium is inactivated by L-beta-chloroalanine.[3][4] The inactivation is proposed to proceed through an "enamine" mechanism.[3] There is currently a lack of quantitative data comparing the inhibitory effects of the D-isomer on this enzyme.

Threonine Deaminase

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways affected by the inhibition of these enzymes and a general workflow for assessing enzyme inhibition.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by β-Chloroalanine L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Product Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan_Synthesis Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Bacterial_Cell_Wall Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis beta_Chloroalanine D/L-β-Chloroalanine beta_Chloroalanine->Alanine_Racemase Inhibition

Caption: Inhibition of Alanine Racemase disrupts bacterial cell wall synthesis.

D_Amino_Acid_Metabolism_Inhibition cluster_pathway D-Amino Acid Metabolism cluster_inhibition Inhibition by D-β-Chloroalanine D-Amino_Acid D-Amino Acid D_Amino_Acid_Transaminase D-Amino Acid Transaminase D-Amino_Acid->D_Amino_Acid_Transaminase Substrate alpha_Keto_Acid α-Keto Acid D_Amino_Acid_Transaminase->alpha_Keto_Acid Product Metabolic_Pathways Various Metabolic Pathways alpha_Keto_Acid->Metabolic_Pathways D_beta_Chloroalanine D-β-Chloroalanine D_beta_Chloroalanine->D_Amino_Acid_Transaminase Inhibition Experimental_Workflow Enzyme_Preparation Enzyme and Inhibitor Preparation Assay_Setup Enzyme Assay Setup (Varying Substrate and Inhibitor Concentrations) Enzyme_Preparation->Assay_Setup Data_Acquisition Continuous Spectrophotometric Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Kinetic Data Analysis (e.g., Lineweaver-Burk Plot) Data_Acquisition->Data_Analysis Ki_Determination Determination of Ki or IC50 Data_Analysis->Ki_Determination

References

Confirming the Target of β-Chloro-D-alanine Hydrochloride in a New Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the molecular target of β-chloro-D-alanine hydrochloride in a newly identified bacterial species, tentatively named Bacterium novum. By presenting a series of experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to elucidate the mechanism of action of this potent antibacterial compound.

Introduction to β-Chloro-D-alanine Hydrochloride

β-chloro-D-alanine is an analog of the amino acid D-alanine and has demonstrated inhibitory effects on the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. Its mechanism of action is primarily attributed to the inhibition of enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall[3][4][5]. In many bacteria, β-chloro-D-alanine has been shown to inactivate alanine racemase and D-glutamate-D-alanine transaminase[1]. However, the primary target can differ between species, as seen in Mycobacterium tuberculosis, where glutamate racemase is the main enzyme inhibited[6][7][8]. This guide outlines a systematic approach to confirm the specific target in a new bacterial species.

Experimental Workflow for Target Identification and Validation

The following workflow provides a step-by-step approach to identify and validate the target of β-chloro-D-alanine hydrochloride in Bacterium novum.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation MIC_determination MIC Determination Resistant_mutant_selection Resistant Mutant Selection MIC_determination->Resistant_mutant_selection Expose to drug WGS Whole Genome Sequencing Resistant_mutant_selection->WGS Isolate resistant strains Target_gene_identification Target Gene Identification WGS->Target_gene_identification Identify mutations Gene_cloning Gene Cloning & Overexpression Target_gene_identification->Gene_cloning Hypothesized target Enzyme_purification Enzyme Purification Gene_cloning->Enzyme_purification Produce protein Enzyme_kinetics Enzyme Kinetics Assay Enzyme_purification->Enzyme_kinetics Binding_assay Direct Binding Assay Enzyme_purification->Binding_assay

Figure 1. Experimental workflow for target identification and validation.

Hypothetical Signaling Pathway: Peptidoglycan Precursor Synthesis

The diagram below illustrates the putative bacterial cell wall synthesis pathway in Bacterium novum, highlighting the potential targets of β-chloro-D-alanine hydrochloride.

signaling_pathway cluster_pathway Peptidoglycan Precursor Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Potential Target 1) L_Alanine->Alanine_Racemase D_Alanine D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Alanine->D_Ala_D_Ala_Ligase UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAM_peptide UDP-NAM-pentapeptide (Peptidoglycan Precursor) UDP_NAM->UDP_NAM_peptide Sequential enzymatic steps Alanine_Racemase->D_Alanine Converts D_Ala_D_Ala_Ligase->UDP_NAM_peptide Incorporates D-Ala-D-Ala Inhibitor β-Chloro-D-alanine hydrochloride Inhibitor->Alanine_Racemase Inhibits

Figure 2. Peptidoglycan precursor synthesis pathway.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of β-chloro-D-alanine hydrochloride that inhibits the visible growth of Bacterium novum.

  • Method: A broth microdilution method will be employed. A serial dilution of β-chloro-D-alanine hydrochloride (e.g., from 256 µg/mL to 0.5 µg/mL) is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of Bacterium novum. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

2. Resistant Mutant Selection and Whole-Genome Sequencing

  • Objective: To generate and identify mutations that confer resistance to β-chloro-D-alanine hydrochloride.

  • Method: Bacterium novum is cultured on agar plates containing sub-inhibitory to inhibitory concentrations of β-chloro-D-alanine hydrochloride. Colonies that grow in the presence of the drug are selected as resistant mutants. The genomic DNA from both the wild-type and resistant mutants is extracted and subjected to whole-genome sequencing. Comparative genomic analysis is then performed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant strains.

3. Gene Cloning, Overexpression, and Protein Purification

  • Objective: To produce and purify the putative target enzyme for in vitro characterization.

  • Method: The gene encoding the putative target (e.g., alanine racemase), identified from the sequencing data, is amplified from the genomic DNA of Bacterium novum by PCR. The amplified gene is then cloned into an expression vector (e.g., pET-28a) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)). Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

4. Enzyme Kinetics Assay

  • Objective: To determine the inhibitory effect of β-chloro-D-alanine hydrochloride on the activity of the purified enzyme.

  • Method: The activity of the purified enzyme (e.g., alanine racemase) is measured using a coupled-enzyme assay. The conversion of L-alanine to D-alanine can be coupled to D-amino acid oxidase, which produces hydrogen peroxide that can be detected colorimetrically. The assay is performed in the presence of varying concentrations of β-chloro-D-alanine hydrochloride to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data

The following tables present hypothetical data from the described experiments, comparing the wild-type Bacterium novum with a resistant mutant and an alternative antibacterial agent.

Table 1: Minimum Inhibitory Concentration (MIC) Values

Strain/CompoundMIC (µg/mL)
Bacterium novum (Wild-Type) vs. β-Chloro-D-alanine hydrochloride8
Bacterium novum (Resistant Mutant) vs. β-Chloro-D-alanine hydrochloride128
Bacterium novum (Wild-Type) vs. Vancomycin2

Table 2: Whole-Genome Sequencing of Resistant Mutant

Gene LocusGene NameMutationPredicted Effect
BN_1234alrG234A (SNP)Alanine to Threonine substitution

Table 3: Enzyme Inhibition Assay

EnzymeInhibitorIC50 (µM)
Wild-Type Alanine Racemaseβ-Chloro-D-alanine hydrochloride15
Mutant Alanine Racemaseβ-Chloro-D-alanine hydrochloride250
Wild-Type Alanine RacemaseD-Cycloserine50

Conclusion

This guide provides a systematic and robust methodology for confirming the target of β-chloro-D-alanine hydrochloride in a new bacterial species. The combination of genetic and biochemical approaches, as outlined, allows for the unambiguous identification and validation of the drug's molecular target. The presented workflow and hypothetical data serve as a practical template for researchers in the field of antibacterial drug discovery. The identification of alanine racemase as the likely target in our hypothetical Bacterium novum, supported by the increased MIC in the mutant strain and the reduced inhibitory effect on the mutant enzyme, exemplifies the power of this integrated approach. Further studies could involve structural analysis of the inhibitor-enzyme complex to facilitate the design of more potent derivatives.

References

A Head-to-Head Study of Beta-Chloro-D-alanine Hydrochloride and Other D-amino Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-Chloro-D-alanine hydrochloride with other D-amino acid analogs, focusing on their inhibitory effects on key bacterial enzymes and their overall antimicrobial activity. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction

D-amino acids and their analogs represent a compelling class of molecules for antimicrobial drug development. Their primary mode of action often involves the inhibition of essential enzymes in bacterial cell wall biosynthesis, a pathway absent in humans, thus offering a selective therapeutic window. Among these, this compound has been identified as a potent inhibitor of several key enzymes. This guide compares its performance against other notable D-amino acid analogs, particularly D-cycloserine and D-serine.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The antibacterial activity of many D-amino acid analogs stems from their ability to interfere with peptidoglycan synthesis. A crucial enzyme in this pathway is alanine racemase (Alr) , which catalyzes the conversion of L-alanine to D-alanine, an essential building block of the peptidoglycan layer. Inhibition of this enzyme leads to the depletion of D-alanine, thereby disrupting cell wall formation and leading to bacterial cell death.

beta-Chloro-D-alanine acts as a mechanism-based inactivator of alanine racemase.[1] This means it is processed by the enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme. Beyond alanine racemase, beta-Chloro-D-alanine has also been shown to inhibit D-amino acid transaminase.[2] In the context of Mycobacterium tuberculosis, it has been identified as a mechanism-based inactivator of glutamate racemase (MurI), another key enzyme in peptidoglycan biosynthesis.[3]

D-cycloserine , a well-known antibiotic, functions as a competitive inhibitor of both alanine racemase and D-alanine:D-alanine ligase.[4][5] Its structural similarity to D-alanine allows it to bind to the active sites of these enzymes, preventing the natural substrate from binding and thus halting peptidoglycan synthesis.

D-serine and other D-amino acids can also exhibit inhibitory effects on enzymes involved in D-amino acid metabolism, though their potency can vary significantly depending on the specific enzyme and bacterial species.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow for evaluating these inhibitors.

Alanine Racemase Inhibition Pathway Inhibition of Peptidoglycan Synthesis by D-Amino Acid Analogs cluster_synthesis Peptidoglycan Precursor Synthesis cluster_inhibitors Inhibitors L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase (Alr) Peptidoglycan Peptidoglycan D-Alanine->Peptidoglycan D-Ala:D-Ala Ligase, etc. beta-Chloro-D-alanine beta-Chloro-D-alanine Alanine Racemase (Alr) Alanine Racemase (Alr) beta-Chloro-D-alanine->Alanine Racemase (Alr) Inactivation D-Cycloserine D-Cycloserine D-Cycloserine->Alanine Racemase (Alr) Competitive Inhibition Other D-Amino Acid Analogs Other D-Amino Acid Analogs Other D-Amino Acid Analogs->Alanine Racemase (Alr) Inhibition

Figure 1. Mechanism of action of D-amino acid analogs on the alanine racemase pathway.

Experimental_Workflow Workflow for Comparative Analysis of D-Amino Acid Analogs cluster_enzyme Enzyme Inhibition Assays cluster_cell Antimicrobial Susceptibility Testing Purified Enzyme (e.g., Alanine Racemase) Purified Enzyme (e.g., Alanine Racemase) Incubate with Inhibitor Incubate with Inhibitor Purified Enzyme (e.g., Alanine Racemase)->Incubate with Inhibitor Add Substrate Add Substrate Incubate with Inhibitor->Add Substrate Measure Activity Measure Activity Add Substrate->Measure Activity Calculate Ki/IC50 Calculate Ki/IC50 Measure Activity->Calculate Ki/IC50 Comparative Analysis Comparative Analysis Calculate Ki/IC50->Comparative Analysis Bacterial Culture Bacterial Culture Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Bacterial Culture->Prepare Serial Dilutions of Inhibitor Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions of Inhibitor->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Determine MIC Determine MIC Incubate->Determine MIC Determine MIC->Comparative Analysis

Figure 2. General experimental workflow for comparing D-amino acid analogs.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and other D-amino acid analogs. It is crucial to note that the data has been compiled from different studies, and therefore, experimental conditions may vary. Direct comparison should be made with caution.

Table 1: Comparison of Enzyme Inhibition Constants (Ki)

CompoundTarget EnzymeEnzyme SourceKi (μM)Inhibition TypeReference(s)
beta-Chloro-D-alanine D-amino acid transaminaseBacillus sphaericus10Competitive[2]
D-Cycloserine Alanine RacemaseEscherichia coli W650Competitive[6]
D-Cycloserine D-alanine:D-alanine ligaseMycobacterium tuberculosis14 (Site 1), 25 (Site 2)Competitive[4]
L-Cycloserine Alanine RacemaseEscherichia coli W2100Competitive[6]
O-carbamyl-D-serine Alanine RacemaseStreptococcus faecalis-Effective Inhibitor[7]

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC)

CompoundBacterial StrainMIC (mg/L)Experimental ConditionsReference(s)
beta-Chloro-D-alanine Mycobacterium tuberculosis>200-[8]
D-Cycloserine Mycobacterium tuberculosis50-[8]
beta-Chloro-D-alanine + D-Cycloserine Mycobacterium tuberculosis2.5 (of DCS)Synergistic effect[8]
beta-Chloro-D-alanine Diplococcus pneumoniae-Growth inhibition observed[1]
beta-Chloro-D-alanine Streptococcus pyogenes-Growth inhibition observed[1]
beta-Chloro-D-alanine Bacillus subtilis-Growth inhibition observed[1]
beta-Chloro-D-alanine Escherichia coli-Growth inhibition observed[1]

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled-Enzyme Assay)

This method is widely used to determine the kinetic parameters of alanine racemase inhibitors. The racemization of D-alanine to L-alanine is coupled with the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (this compound, D-cycloserine, etc.)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing purified alanine racemase, L-alanine dehydrogenase, and NAD+ in the assay buffer.

  • Add varying concentrations of the test inhibitor to the wells of the microplate. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of D-alanine to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader (optional, for measuring optical density)

Procedure:

  • Prepare a stock solution of each test compound and perform serial two-fold dilutions in the growth medium in the wells of a 96-well microplate.

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well containing the diluted test compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Conclusion

This comparative guide highlights the potential of this compound as a potent inhibitor of key bacterial enzymes involved in cell wall synthesis. While direct head-to-head comparative data with a broad range of other D-amino acid analogs is limited in the current literature, the available evidence suggests that beta-Chloro-D-alanine exhibits a distinct mechanism of action as a mechanism-based inactivator. Its synergistic effect with D-cycloserine against Mycobacterium tuberculosis is particularly noteworthy and warrants further investigation for potential combination therapies. The provided experimental protocols offer a framework for conducting further comparative studies to generate the data needed for a more comprehensive evaluation of these promising antimicrobial agents. Future research should focus on direct comparative studies under standardized conditions to elucidate the relative potency and spectrum of activity of these D-amino acid analogs.

References

Comparative Analysis of the Antibacterial Spectrum of beta-Chloro-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of beta-Chloro-D-alanine hydrochloride against other established antibacterial agents. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial compounds. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key assays.

Comparative Antibacterial Spectrum

The antibacterial efficacy of this compound and its alternatives is summarized below. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget BacteriaMIC Range (µg/mL)Mechanism of Action
This compound Diplococcus pneumoniaeData not available in reviewed literature.[1][2]Inhibition of alanine racemase and D-glutamate-D-alanine transaminase.[1][2]
Streptococcus pyogenesData not available in reviewed literature.[1][2]
Bacillus subtilisData not available in reviewed literature.[1][2]
Escherichia coliData not available in reviewed literature.[1][2]
D-cycloserine Mycobacterium tuberculosis5 - 20Inhibition of alanine racemase and D-alanyl-alanine synthetase.
Gram-positive bacteriaBroad-spectrum activity
Gram-negative bacteriaBroad-spectrum activity
Fosfomycin Escherichia coliMIC90: 4Inhibition of MurA, an enzyme involved in the early stages of peptidoglycan synthesis.
Enterococcus faecalisMIC90: 64
Klebsiella pneumoniaeMIC50: 8, MIC90: 128
Staphylococcus aureusMIC50: 0.5, MIC90: 8
Vancomycin Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2Inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the nascent peptidoglycan chain.
Gram-positive bacteriaNarrow-spectrum activity

Note: The antibacterial spectrum of this compound has been qualitatively established against the listed organisms. However, specific MIC values were not available in the publicly accessible literature reviewed for this guide.

Mechanism of Action: Signaling Pathway

This compound exerts its antibacterial effect by targeting key enzymes in the bacterial cell wall synthesis pathway. Specifically, it inhibits alanine racemase and D-glutamate-D-alanine transaminase. This disruption of peptidoglycan synthesis ultimately leads to cell lysis and death.

Mechanism of Action of this compound cluster_0 Bacterial Cell L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine converts to Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis disruption leads to Cell_Wall->Cell_Lysis beta_Chloro_D_alanine beta-Chloro-D-alanine hydrochloride beta_Chloro_D_alanine->Alanine_Racemase inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method. This is a standardized and widely accepted protocol for assessing the antibacterial spectrum of a substance.

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (no turbidity).

    • The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates a clear antibacterial effect against a range of both Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting the essential alanine racemase and D-glutamate-D-alanine transaminase, makes it a compound of interest for further investigation. While qualitative data confirms its antibacterial spectrum, further studies are required to establish quantitative MIC values to allow for a more direct comparison with existing antibiotics. The provided experimental protocols offer a standardized approach for conducting such validation studies.

References

Assessing the Therapeutic Potential of β-Chloro-D-alanine Hydrochloride Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of β-chloro-D-alanine hydrochloride, particularly in combination with other antimicrobial agents. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to inform research and development efforts in the pursuit of novel antibacterial therapies.

Executive Summary

β-chloro-D-alanine is an analog of D-alanine that exhibits broad-spectrum antibacterial activity by targeting key enzymes in the bacterial cell wall synthesis pathway. While its potential as a standalone therapeutic is limited by the required concentrations, its true strength lies in synergistic combinations with other antibiotics. This guide explores the mechanism of action, comparative efficacy, and experimental protocols relevant to the assessment of β-chloro-D-alanine hydrochloride combinations.

Mechanism of Action: Targeting Peptidoglycan Synthesis

β-chloro-D-alanine primarily exerts its antibacterial effect by inhibiting pyridoxal 5'-phosphate (PLP)-dependent enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Its targets include alanine racemase, D-amino acid transaminase, and, notably in Mycobacterium tuberculosis, glutamate racemase.[1][2][3] Inhibition of these enzymes depletes the pool of D-amino acids necessary for building the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.

The following diagram illustrates the key enzymatic steps in the D-alanine and D-glutamate biosynthesis pathways and the inhibitory action of β-chloro-D-alanine and its comparator, D-cycloserine.

Figure 1. Inhibition of Peptidoglycan Precursor Synthesis by β-Chloro-D-alanine and D-Cycloserine.

Comparative Efficacy: Quantitative Data

The therapeutic potential of β-chloro-D-alanine is significantly enhanced when used in combination with other antibiotics that also target the cell wall. This synergistic effect allows for lower, less toxic concentrations of each compound to be effective.

In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of β-chloro-D-alanine hydrochloride, D-cycloserine, and their combination against key bacterial pathogens.

Table 1: MIC of β-Chloro-D-alanine and D-Cycloserine Against Mycobacterium tuberculosis

CompoundConcentration (mg/L)Fold Reduction in DCS MICReference
D-Cycloserine (DCS)50-[4]
β-Chloro-D-alanine100-[4]
DCS + β-Chloro-D-alanine (5-10 mg/L)2.520[4]

Table 2: Comparative Inhibition of Key Enzymes

CompoundTarget EnzymeOrganismInhibition TypeKi / Kinact (µM)Reference
β-Chloro-D-alanineD-Amino Acid TransaminaseBacillus sphaericusCompetitive10 (Ki)[5]
β-Chloro-D-alanineD-Amino Acid TransaminaseBacillus sphaericusInactivation~10 (Kinact)[5]
D-CycloserineAlanine RacemaseStreptococcus faecalisCompetitive650 (Ki for D-isomer)[6]
D-CycloserineAlanine RacemaseStreptococcus faecalisCompetitive2100 (Ki for L-isomer)[6]

Note: Data on the specific inhibition kinetics of β-chloro-D-alanine against alanine racemase and glutamate racemase from various species is limited in publicly available literature. The provided data for D-amino acid transaminase and D-cycloserine's effect on alanine racemase offer a point of comparison.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

MIC_Workflow MIC Determination Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial two-fold dilutions of β-chloro-D-alanine hydrochloride in a 96-well plate. i1 Inoculate each well with the bacterial suspension. p1->i1 p2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). p2->i1 i2 Incubate the plate at the optimal temperature and duration for the specific bacterium. i1->i2 a1 Visually inspect the wells for turbidity (bacterial growth). i2->a1 a2 The MIC is the lowest concentration of the agent that completely inhibits visible growth. a1->a2

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of β-chloro-D-alanine hydrochloride in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another suitable broth) to achieve a range of concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 105 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Alanine Racemase Activity Assay

This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of NADH.

Principle: Alanine racemase converts D-alanine to L-alanine. L-alanine dehydrogenase then catalyzes the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (pH 8.5)

  • D-alanine solution

  • NAD+ solution

  • L-alanine dehydrogenase

  • Purified alanine racemase

  • β-chloro-D-alanine hydrochloride (as inhibitor)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, D-alanine, and NAD+.

  • To test for inhibition, pre-incubate the alanine racemase with various concentrations of β-chloro-D-alanine hydrochloride for a defined period.

  • Initiate the reaction by adding the (inhibited) alanine racemase to the reaction mixture, followed by the addition of L-alanine dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of reaction is proportional to the alanine racemase activity. Calculate the percent inhibition for each concentration of the inhibitor.

D-Amino Acid Transaminase Activity Assay

This assay measures the activity of D-amino acid transaminase through a coupled reaction involving lactate dehydrogenase.

Principle: D-amino acid transaminase catalyzes the transfer of an amino group from D-alanine to α-ketoglutarate, producing pyruvate and D-glutamate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Phosphate buffer (pH 7.5)

  • D-alanine solution

  • α-ketoglutarate solution

  • NADH solution

  • Lactate dehydrogenase

  • Purified D-amino acid transaminase

  • β-chloro-D-alanine hydrochloride (as inhibitor)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, D-alanine, α-ketoglutarate, and NADH.

  • To assess inhibition, pre-incubate the D-amino acid transaminase with different concentrations of β-chloro-D-alanine hydrochloride.

  • Start the reaction by adding the (inhibited) enzyme to the reaction mixture, followed by lactate dehydrogenase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the D-amino acid transaminase activity. Determine the inhibitory effect of β-chloro-D-alanine hydrochloride.

Alternatives and Comparative Assessment

While β-chloro-D-alanine combinations show promise, it is essential to consider them in the context of existing and emerging therapies, particularly for challenging infections like multidrug-resistant tuberculosis (MDR-TB).

Table 3: Selected Alternatives for the Treatment of Drug-Resistant Tuberculosis

Drug ClassExamplesMechanism of ActionKey Considerations
FluoroquinolonesLevofloxacin, MoxifloxacinInhibit DNA gyrase and topoisomerase IVWell-tolerated, but resistance is a growing concern.
DiarylquinolinesBedaquilineInhibits mycobacterial ATP synthaseEffective against MDR-TB; potential for QT prolongation.
NitroimidazolesPretomanid, DelamanidMycolic acid synthesis inhibition and nitric oxide productionUsed in combination regimens for MDR- and XDR-TB.
OxazolidinonesLinezolidInhibits protein synthesis by binding to the 50S ribosomal subunitEffective but can have significant hematologic and neurologic side effects.
PhenazinesClofazimineMultiple proposed mechanisms, including membrane disruption and ROS productionUsed in MDR-TB regimens; can cause skin discoloration.

Comparative Advantages of β-Chloro-D-alanine Combinations:

  • Novel Mechanism of Action: Targeting peptidoglycan synthesis via glutamate racemase in M. tuberculosis offers a different approach compared to many existing second-line drugs.

  • Synergistic Potential: The ability to potentiate the activity of other antibiotics could lead to lower required doses, potentially reducing toxicity and combating resistance.

  • Overcoming Resistance: Combinations may be effective against strains resistant to other classes of antibiotics.

Challenges and Future Directions:

  • Limited Clinical Data: While preclinical data is promising, clinical trials are needed to establish the safety and efficacy of β-chloro-D-alanine combinations in humans.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion of β-chloro-D-alanine, both alone and in combination, is crucial for dose optimization.

  • Further Exploration of Combinations: Systematic screening of β-chloro-D-alanine with a broader range of antibiotics against diverse bacterial pathogens could uncover new synergistic interactions.

Conclusion

β-chloro-D-alanine hydrochloride, particularly in combination with other antimicrobial agents, represents a promising avenue for the development of new therapeutic strategies against bacterial infections. Its ability to act synergistically and its novel targeting of glutamate racemase in Mycobacterium tuberculosis warrant further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their efforts to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal Procedures for beta-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of beta-Chloro-D-alanine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]

Protective EquipmentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound.
Eye Protection Chemical safety goggles or faceshieldTo protect eyes from contact with the chemical.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact.[1]
Body Protection Laboratory coatTo protect from contamination of personal clothing.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local and national regulations.[3] The primary method for disposal is to entrust it to a licensed waste disposal company.[3]

Step 1: Collection of Waste

  • Carefully sweep up the solid this compound, avoiding dust formation.[2][4]

  • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2]

Step 2: Packaging and Labeling

  • The waste container should be made of a material compatible with the chemical.

  • Label the container clearly with the chemical name: "this compound" and appropriate hazard symbols.

Step 3: Storage Prior to Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][5]

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the collection of the chemical waste by a licensed and reputable chemical waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

III. Accidental Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area : Keep unnecessary personnel away from the spill area.[1]

  • Ensure Proper Ventilation : Work in a well-ventilated area.

  • Wear Appropriate PPE : Refer to the PPE table above.

  • Contain the Spill : Prevent further spread of the powder. Do not let the chemical enter drains.[1][2]

  • Clean-up : Carefully sweep or scoop up the spilled material. Avoid creating dust.[4]

  • Collect Waste : Place the collected material in a suitable, sealed container for disposal.[1]

  • Decontaminate : Clean the spill area with soap and plenty of water.[1]

  • Dispose of Contaminated Materials : All materials used for clean-up should be placed in the chemical waste container for proper disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Work in a Well-Ventilated Area A->B C Carefully Sweep Up Chemical Waste B->C Proceed with Disposal D Place in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Ventilated Area D->E Store Securely F Contact Licensed Waste Disposal Company E->F Ready for Disposal G Provide Safety Data Sheet (SDS) F->G H Arrange for Waste Pick-up G->H I Proper Disposal by Vendor (e.g., Incineration) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling beta-Chloro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling beta-Chloro-D-alanine hydrochloride. The following procedures are designed to ensure safe handling, from receipt of the chemical to its final disposal, minimizing exposure risk and ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2)[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpermeable, dispose of contaminated gloves after use in accordance with good laboratory practices.[2][3]
Eye/Face Protection Safety glasses with side-shieldsConforming to NIOSH (US) or EN 166 (EU) standards.[3][4]
Respiratory Protection Dust maskType N95 (US) or equivalent.[1] To be used when handling the powder form.
Body Protection Laboratory coatStandard laboratory coat.
Body Protection Impervious clothingTo be selected based on the concentration and amount of the substance being handled.[3][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5] The recommended storage temperature is -20°C.[1][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][5]

2. Preparation and Weighing:

  • All handling of the solid material should be conducted in a chemical fume hood or a ventilated enclosure to avoid dust formation and inhalation.[3]

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated and clean weighing vessel.

  • Minimize the creation of dust when transferring the substance.

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly. The substance is soluble in water at 50 mg/mL.[1]

  • Stir gently to dissolve, avoiding splashing.

  • If heating is required, use a water bath or a heating mantle with careful temperature control.

4. Experimental Use:

  • Conduct all reactions and procedures involving this compound within a chemical fume hood.

  • Ensure adequate ventilation at all times.[2][3]

  • Avoid contact with skin and eyes.[2][3]

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling.[2][3]

Emergency Procedures

IncidentFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate PPE. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent the substance from entering drains.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid material and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect aqueous and organic waste streams containing the compound in separate, appropriately labeled, and sealed waste containers.

  • Disposal:

    • Dispose of all waste materials through a licensed professional waste disposal service.[3] Do not dispose of down the drain.[2][4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response a Receiving & Inspection b Storage (-20°C, dry, ventilated) a->b Intact c Wear Full PPE b->c d Weighing c->d e Dissolution d->e f Experimental Use e->f g Decontamination f->g h Waste Segregation g->h i Hand Washing h->i j Licensed Waste Disposal i->j k Spill/Exposure Occurs l Follow First Aid k->l m Report Incident l->m

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.